molecular formula C130H203FO23S7 B8821307 Acid brown 282 CAS No. 37211-65-7

Acid brown 282

Cat. No.: B8821307
CAS No.: 37211-65-7
M. Wt: 2377.5 g/mol
InChI Key: UYHJRHFVCNRYHX-UHFFFAOYSA-N
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Description

Acid brown 282 is a useful research compound. Its molecular formula is C130H203FO23S7 and its molecular weight is 2377.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

37211-65-7

Molecular Formula

C130H203FO23S7

Molecular Weight

2377.5 g/mol

IUPAC Name

5-benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid

InChI

InChI=1S/C21H34O3S.2C19H30O4S.C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20)

InChI Key

UYHJRHFVCNRYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1

Related CAS

37211-65-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 282, identified by the CAS number 12219-65-7, is a synthetic monoazo dye belonging to the class of 1:2 metal-complex dyes.[1][2][3] It appears as a brown powder and is primarily utilized in the textile and leather industries for dyeing wool, silk, nylon, and leather.[4][5][6] Its structure as a metal complex, typically involving chromium, contributes to its good fastness properties.[5][7] This guide provides a comprehensive overview of the known chemical properties of this compound, based on publicly available data. It is important to note that as a commercial product, some specific details regarding its precise molecular structure and synthesis are often proprietary and not extensively published in scientific literature.

Chemical and Physical Properties

This compound is characterized as a water-soluble anionic dye.[3] Its chemical identity is complex, with various sources reporting conflicting molecular formulas and weights. This variation is likely due to the presence of a central metal ion (commonly chromium) and the specific counter-ions present in the commercial product.

General Properties
PropertyDescriptionCitations
Common Name C.I. This compound[1]
CAS Number 12219-65-7[1][3]
Chemical Class Monoazo 1:2 Metal Complex Dye[1][3]
Physical Appearance Brown Powder[3][8]
Odor Odorless[8]
Solubility Soluble in water[3][9]
Molecular and Spectroscopic Data

There is significant discrepancy in the reported molecular formula and weight for this compound, highlighting the complex and potentially variable nature of the commercial dye.

Molecular Formula (Reported)Molecular Weight ( g/mol ) (Reported)Citations
C36H21CrN8Na2O11S871.6[7]
C32H22CrN6O10S2766.68[5]
C28H22N6O14S4Not specified[9]
C22H14N6Na2O9S2Not specified[9]
Unspecified0[10][11]

Note: The unspecified or zero molecular weight often suggests a polymeric nature or that the material is a commercial mixture.

Fastness Properties

The fastness properties of a dye are crucial for its application and indicate its resistance to various environmental factors.

Fastness TestResultCitations
Light Fastness 6-7[1][10]
Washing Fastness 5[1][3]
Soaping 5[1][10]
Perspiration 4-5[1][10]

Note: Fastness is typically rated on a scale of 1 to 8 for light fastness and 1 to 5 for other tests, with higher numbers indicating better fastness.

Synthesis and Manufacturing

General Synthesis Pathway

The synthesis of this compound, like other azo dyes, involves a two-step process: diazotization followed by coupling. As a 1:2 metal complex dye, a subsequent metallization step is also required.

  • Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

  • Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine, to form the azo dye.

  • Metallization: The resulting azo dye, which contains chelating groups, is then treated with a metal salt (e.g., a chromium salt) to form the final 1:2 metal complex. In a 1:2 complex, two dye molecules are coordinated to a single metal ion.

The precise aromatic amine, coupling component, and metal salt used for the synthesis of this compound are generally proprietary information.

Synthesis_Workflow AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization SodiumNitrite Sodium Nitrite + Acid (e.g., HCl) SodiumNitrite->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling CouplingComponent Coupling Component CouplingComponent->AzoDye AcidBrown282 This compound (1:2 Metal Complex) AzoDye->AcidBrown282 Metallization MetalSalt Metal Salt (e.g., Chromium Salt) MetalSalt->AcidBrown282

General synthesis workflow for this compound.
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not publicly available. The synthesis of metal-complex azo dyes generally requires careful control of reaction conditions such as temperature, pH, and stoichiometry to ensure the desired product is formed with high purity.[12] Purification would typically involve precipitation, filtration, and washing to remove unreacted starting materials and byproducts.

Toxicological and Safety Information

Hazard Identification

Safety data sheets for this compound indicate that it may cause skin, eye, and respiratory irritation.[8][14] It is considered harmful if swallowed.[8] As with many azo dyes, there is a potential concern that under reductive conditions, the azo bond can be cleaved to release aromatic amines, some of which may be carcinogenic.[9] However, specific studies on the carcinogenicity of this compound are not available in the public domain.

Environmental Fate

Azo acid dyes are generally water-soluble and can persist in aquatic environments.[15] While they are expected to eventually partition to sediment and soil, their degradation is typically slow.[15] Under anaerobic conditions, such as in sediments, there is a potential for the reductive cleavage of the azo bond.[15]

Biological Interactions and Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound has specific interactions with biological signaling pathways or is being investigated for drug development purposes. The primary focus of research on azo dyes is related to their industrial applications and their toxicological and environmental impact.[16][17]

Conclusion

This compound is a commercially important 1:2 metal-complex azo dye with established applications in the dyeing industry. While its general chemical nature and some physical properties are known, specific quantitative data, such as a definitive molecular formula and detailed spectroscopic information, are not consistently reported in publicly accessible sources, likely due to the proprietary nature of commercial dyes. Similarly, detailed experimental protocols for its synthesis are not available. The toxicological profile is broadly characterized, with a need for more specific studies on its long-term effects and the potential for the release of aromatic amines. For researchers and scientists, this guide summarizes the current state of knowledge on this compound, while also highlighting the significant gaps in publicly available data. Further investigation, potentially through direct analytical characterization of commercial samples, would be necessary to obtain a more complete understanding of its chemical properties.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of C.I. Acid Brown 282, a significant compound in the class of synthetic azo dyes. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and experimental context.

Molecular Structure and Formula

C.I. This compound is a 1:2 chromium complex azo dye. The presence of a central chromium ion coordinated with two different azo dye molecules classifies it as an asymmetrical pre-metallized dye. This structure contributes to its high stability and fastness properties.

The most accurate molecular formula, as corroborated by comprehensive chemical databases, is C₃₆H₂₁CrN₈Na₂O₁₁S .[1][2] The structure is comprised of a central chromium(III) ion coordinated to two distinct organic ligands and balanced by two sodium counter-ions.

The component compounds of C.I. This compound are:

  • Chromium(III) : The central metal ion.

  • 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one : The first organic azo ligand.

  • 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid : The second organic azo ligand.[1][2]

  • Sodium : Present as counter-ions.[1][2]

The IUPAC name for this complex is disodium;chromium(3+);3-methyl-4-[(2-nitro-5-oxidophenyl)diazenyl]-1-phenylpyrazol-5-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative data for C.I. This compound is presented in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 12219-65-7[1]
Molecular Formula C₃₆H₂₁CrN₈Na₂O₁₁S[1][2]
Molecular Weight 871.6 g/mol [1]
Appearance Dark brown powder[3]
Solubility Soluble in water[3]

Experimental Protocols

Representative Synthesis of an Asymmetrical 1:2 Chromium Complex Azo Dye

This protocol is adapted from a general method for preparing such dyes and serves as an illustrative example.

Step 1: Preparation of Diazo Components

  • A solution of the first aromatic amine (e.g., an aminonitrophenol derivative) is prepared in water.

  • The solution is cooled to 0-5°C in an ice bath.

  • Sodium nitrite (B80452) is added portion-wise to the acidic solution of the amine to form the diazonium salt.

Step 2: Coupling to Form Azo Dyes

  • A solution of the first coupling component (e.g., a pyrazolone (B3327878) derivative) is prepared in an alkaline medium.

  • The diazonium salt solution from Step 1 is added slowly to the coupling component solution while maintaining a low temperature and alkaline pH to facilitate the coupling reaction, forming the first azo dye.

  • Steps 1 and 2 are repeated with the second aromatic amine (e.g., an aminonaphthalenesulfonic acid derivative) and the second coupling component (e.g., a naphthol derivative) to form the second azo dye.

Step 3: Metallization to Form the 1:2 Chromium Complex

  • A mixture of the two azo dyes in a 1:1 molar ratio is prepared in an aqueous solution.

  • The pH of the solution is adjusted to a weakly acidic range (pH 3.5-7).

  • A chromium(III) salt, such as chromium(III) sulfate, is added to the mixture.

  • The reaction mixture is heated to a high temperature (e.g., 130-135°C) under pressure for several hours to facilitate the formation of the 1:2 chromium complex.

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral.

  • The final dye product is salted out, filtered, and dried.

Characterization Methodologies

The structural elucidation and characterization of C.I. This compound and similar metal complex azo dyes are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For complex molecules like this compound, ¹H and ¹³C NMR can provide information on the number and types of protons and carbon atoms, respectively. In the context of azo dyes and their metal complexes, NMR can be used to:

  • Confirm the structure of the organic ligands.

  • Investigate azo-hydrazone tautomerism.

  • Study the coordination of the ligands to the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound, characteristic absorption bands would be expected for:

  • O-H stretching (from hydroxyl groups)

  • N-H stretching (in the case of tautomeric forms)

  • C=C stretching (from aromatic rings)

  • N=N stretching (from the azo group)

  • S=O stretching (from the sulfonic acid group)

  • N-O stretching (from the nitro groups)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like dyes. The UV-Vis spectrum of this compound would exhibit characteristic absorption bands in the visible region, which are responsible for its brown color. This technique can be used to:

  • Determine the maximum wavelength of absorption (λmax).

  • Quantify the concentration of the dye in a solution.

  • Study the effect of metal complexation on the electronic structure of the dye.

Visualizations

Synthesis Workflow of an Asymmetrical 1:2 Chromium Complex Azo Dye

Synthesis_Workflow cluster_diazo1 Preparation of Diazo Component 1 cluster_coupler1 Preparation of Azo Dye 1 cluster_diazo2 Preparation of Diazo Component 2 cluster_coupler2 Preparation of Azo Dye 2 cluster_metallization Metallization Amine1 Aromatic Amine 1 Diazonium1 Diazonium Salt 1 Amine1->Diazonium1 Diazotization (NaNO₂, HCl, 0-5°C) AzoDye1 Azo Dye 1 Diazonium1->AzoDye1 Coupling Coupler1 Coupling Component 1 Coupler1->AzoDye1 AzoMix Mixture of Azo Dyes 1 & 2 AzoDye1->AzoMix Amine2 Aromatic Amine 2 Diazonium2 Diazonium Salt 2 Amine2->Diazonium2 Diazotization (NaNO₂, HCl, 0-5°C) AzoDye2 Azo Dye 2 Diazonium2->AzoDye2 Coupling Coupler2 Coupling Component 2 Coupler2->AzoDye2 AzoDye2->AzoMix CrComplex Asymmetrical 1:2 Chromium Complex Dye AzoMix->CrComplex Cr(III) Salt, Heat, Pressure

Caption: A logical workflow for the synthesis of an asymmetrical 1:2 chromium complex azo dye.

References

A Comprehensive Technical Guide to the Synthesis of 1:2 Metal Complex Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 1:2 metal complex azo dyes. These dyes are renowned for their superior fastness properties, making them valuable in various industrial applications, including textiles and advanced materials. This document details the underlying chemistry, experimental protocols, and key characterization data.

Introduction to 1:2 Metal Complex Azo Dyes

Metal complex azo dyes are a class of colorants where a central metal ion is coordinated to one or more azo dye ligands.[1] The 1:2 complexes, specifically, consist of one metal ion coordinated to two azo dye molecules. The formation of these stable complexes involves the donation of lone pairs of electrons from functional groups on the dye molecule, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2), to the vacant d-orbitals of a transition metal ion.[2] This coordination enhances the dye's stability, lightfastness, and overall durability. Commonly used metals include chromium (Cr), cobalt (Co), and iron (Fe).[3]

The synthesis of these complexes is a multi-step process that begins with the formation of an azo dye ligand, followed by a metallization step. The general pathway involves two primary reactions: diazotization and azo coupling, followed by complexation with a metal salt.

General Synthesis Pathway

The synthesis of 1:2 metal complex azo dyes can be broken down into two main stages:

  • Azo Dye Ligand Synthesis: This stage involves the diazotization of a primary aromatic amine and the subsequent coupling with a suitable coupling component.

    • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.[4][5] This intermediate is highly reactive.

    • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[4] This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage and yields the azo dye ligand.

  • Metallization: The synthesized azo dye ligand is then reacted with a metal salt in a stoichiometric ratio to form the 1:2 metal complex. The reaction conditions, such as pH, temperature, and solvent, are critical for achieving the desired complex.[6][7] The metal ion coordinates with the dye ligand, typically at ortho-positions to the azo group, involving functional groups like hydroxyl or carboxyl groups.[2]

Below is a diagram illustrating the general workflow for the synthesis of 1:2 metal complex azo dyes.

G cluster_0 Azo Dye Ligand Synthesis cluster_1 Metallization A Primary Aromatic Amine C Diazonium Salt Intermediate A->C Diazotization (0-5 °C) B Sodium Nitrite (NaNO2) + Acid (e.g., HCl) B->C E Azo Dye Ligand C->E Azo Coupling D Coupling Component (e.g., Naphthol, Pyrazolone) D->E G 1:2 Metal Complex Azo Dye E->G Complexation (2:1 Ligand to Metal Ratio) F Metal Salt (e.g., Cr, Co, Fe salt) F->G

Caption: General workflow for the synthesis of 1:2 metal complex azo dyes.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of specific 1:2 metal complex azo dyes.

3.1. Synthesis of a 1:2 Cobalt Complex Azo Dye

This protocol describes the synthesis of a 1:2 cobalt complex derived from 3-aminophenol (B1664112) and 1-naphthol (B170400).[6]

Step 1: Diazotization of 3-Aminophenol [6]

  • Dissolve 2.50 g of 3-aminophenol in a conical flask containing distilled water.

  • Slowly add 5 mL of concentrated HCl and stir until complete dissolution is achieved.

  • Cool the solution in an ice-water bath to a temperature below 5 °C.

  • In a separate flask, dissolve 0.3 g of sodium nitrite (NaNO2) in 5 mL of distilled water.

  • Slowly add the NaNO2 solution to the cooled 3-aminophenol solution while maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Coupling with 1-Naphthol [6]

  • Dissolve 3.0 g of 1-naphthol in a 250 mL conical flask containing 20 mL of 1 M NaOH. The mixture can be warmed on a steam bath to aid dissolution.

  • Cool the 1-naphthol solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 1-naphthol solution with continuous stirring.

  • Allow the mixture to stand for 7 minutes to ensure complete coupling. The azo dye will precipitate.

  • Filter the precipitate, wash with water, and dry.

Step 3: Metallization with Cobalt(II) Chloride [6]

  • Dissolve 0.35 g of the synthesized azo dye in 30 mL of methanol (B129727) in a 50 mL beaker.

  • In a separate 50 mL beaker, dissolve 0.45 g of CoCl2 in 30 mL of methanol.

  • Mix the two solutions and adjust the pH to 8 using 0.1 M NaOH.

  • The formation of the 1:2 cobalt complex is indicated by a color change.

  • Isolate the complex by filtration, wash with methanol, and dry.

3.2. Synthesis of a 1:2 Chromium Complex Azo Dye

This protocol outlines the preparation of an asymmetrical 1:2 chromium complex.[7]

Step 1: Preparation of Azo Dye Mixture

  • Prepare two different metallizable azo dyes separately through standard diazotization and coupling reactions. For example:

    • Dye 1: Couple diazotized 6-nitro-1-amino-2-hydroxynaphthalene-4-sulfonic acid with 2-naphthol.

    • Dye 2: Couple diazotized 2-amino-4-nitrophenol (B125904) with 1-phenyl-3-methyl-5-pyrazolone.

  • Create a solution containing 44 parts of Dye 1 and 34 parts of Dye 2 in 1000 parts of water.

Step 2: Metallization with Chromium(III) Sulfate (B86663) [7]

  • Adjust the pH of the azo dye mixture to 1.5 with 70% sulfuric acid.

  • Add 2 parts of salicylic (B10762653) acid and 16.6 parts of chromium(III) sulfate [Cr(OH)SO4].

  • Heat the reaction mixture under pressure (1.8 to 2 bar) to 130 °C and maintain this temperature for 4 hours.

  • Cool the mixture to 95 °C and adjust the pH to 6-7 with sodium hydroxide.

  • Stir the mixture for 1-2 hours at 95 °C.

  • Salt out the dye with sodium chloride, isolate by filtration, and dry.

The logical relationship for the formation of a 1:2 metal complex is depicted in the following diagram, showing the coordination of the metal ion with two ligand molecules.

G L1 Azo Dye Ligand 1 C 1:2 Metal Complex L1->C M Metal Ion (e.g., Co²⁺, Cr³⁺) M->C Coordination L2 Azo Dye Ligand 2 L2->C

Caption: Coordination relationship in a 1:2 metal complex azo dye.

Data Presentation

The following tables summarize key quantitative data from the synthesis and characterization of 1:2 metal complex azo dyes.

Table 1: Reaction Conditions and Yields

Metal ComplexAromatic AmineCoupling ComponentMetal SaltpHTemperature (°C)Yield (%)Reference
1:2 Cobalt3-Aminophenol1-NaphtholCoCl₂8Ambient-[6]
1:2 Chromium6-Nitro-1-amino-2-hydroxynaphthalene-4-sulfonic acid / 2-Amino-4-nitrophenol2-Naphthol / 1-Phenyl-3-methyl-5-pyrazoloneCr(OH)SO₄1.5 then 6-713090[7]
1:2 CopperAniline2-NaphtholCuSO₄-70-8062[8]
1:2 CobaltAniline2-NaphtholCoCl₂-70-8047[8]

Table 2: Spectroscopic Data

Dye/Complexλmax (nm)Key FTIR Peaks (cm⁻¹)Reference
Azo Dye (3-Aminophenol + 1-Naphthol)470-N=N- stretching at 1513.3[6]
1:2 Cobalt Complex473-N=N- stretching shifted to 1457.4[6]
Azo Dye (Aniline + 2-Naphthol)483.5-[8]
1:2 Copper Complex550-[8]

The shift in the maximum absorption wavelength (λmax) and the change in the vibrational frequency of the azo group (-N=N-) in FTIR spectroscopy are strong indicators of successful metal complex formation.[6][8]

Conclusion

The synthesis of 1:2 metal complex azo dyes is a well-established yet intricate process that allows for the creation of highly stable and durable colorants. By carefully controlling the reaction conditions during diazotization, coupling, and metallization, researchers can tailor the properties of the final dye. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development of novel dyes and functional materials. The enhanced properties of these complexes, such as high lightfastness, make them suitable for demanding applications in various fields.[3]

References

An In-depth Technical Guide to the Solubility of Acid Brown 282 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Brown 282 (CAS No. 12219-65-7), a monoazo 1:2 metal complex dye. Due to a notable lack of extensive, publicly available quantitative data on its solubility in a wide range of organic solvents, this document summarizes the existing information and presents a detailed, generalized experimental protocol for determining these parameters.

Introduction to this compound

This compound is a synthetic dye primarily used in the textile and leather industries for dyeing wool, silk, and nylon.[1][2] It belongs to the class of acid dyes, which are typically soluble in water and applied from an acidic dye bath. Its chemical structure as a metal complex influences its solubility and fastness properties.

Chemical Identifiers:

  • CAS Number: 12219-65-7[2][3][4]

  • Chemical Class: Monoazo 1:2 Metal Complex[2]

  • Physical Appearance: Brown Powder[2]

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in scientific literature or technical data sheets. The available information primarily focuses on its aqueous solubility.

SolventTemperatureSolubilityCitation
WaterRoom TemperatureSoluble[2][4]
WaterRoom Temperature20 g/L[3]
Water90°C50 g/L[3]

Note: This specific quantitative data is from a manufacturer's page for a product listed as Acid Brown, but with some differing specifications. It should be considered indicative rather than definitive.

The hydrophilic nature of acid dyes, often due to the presence of sulfonic acid groups, generally results in good water solubility.[5] However, their solubility in organic solvents can vary significantly based on the solvent's polarity and the specific structure of the dye molecule. For some complex acid dyes, organic solvents such as ethanol, methanol, acetone, and DMSO can be used to aid dissolution, sometimes in aqueous mixtures.[5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents. This method is based on standard laboratory practices for solubility assessment and can be quantified using spectrophotometry.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or water bath

  • UV-Vis Spectrophotometer and cuvettes

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it into a series of vials.

    • Add a known volume (e.g., 10 mL) of each selected organic solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the mixtures using a vortex mixer for 2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. Periodically agitate the samples.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • To ensure complete removal of suspended particles, centrifuge the samples at a high speed (e.g., 5000 rpm) for 15 minutes.

  • Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter compatible with the organic solvent.

    • Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer (determined in the calibration step). A series of dilutions may be necessary to find the optimal concentration.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution across the visible spectrum.

    • Prepare a series of standard solutions of known concentrations of this compound in each solvent.

    • Measure the absorbance of the standard solutions at the λmax and construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted, saturated sample.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start: Define Solvents and Temperature prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate for 24-48h (Constant Temperature Shaking) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation / Filtration) equilibrate->separate dilute Prepare Serial Dilutions of Supernatant separate->dilute analysis Spectrophotometric Analysis (Measure Absorbance at λmax) dilute->analysis calculate Calculate Solubility (Using Calibration Curve) analysis->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is known to be soluble in water, a critical gap exists in the scientific literature regarding its solubility in common organic solvents. This guide provides the available data and a robust, generalized experimental protocol to enable researchers to determine these crucial parameters. The provided workflow and methodologies offer a systematic approach to generating reliable and reproducible solubility data, which is essential for the formulation, application, and development of products containing this dye.

References

Spectroscopic Profile of Acid Brown 282: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 282, identified by its Colour Index name, is a monoazo 1:2 chromium complex dye. Such dyes are widely utilized in the textile and leather industries for their excellent fastness properties. A comprehensive understanding of their spectroscopic profile is crucial for quality control, research, and the development of new applications, including those in the biomedical field where dye-macromolecule interactions are of interest. This technical guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound.

Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide presents a theoretical spectroscopic profile based on the known structure of its components and the general characteristics of similar 1:2 chromium complex azo dyes containing pyrazolone (B3327878) and naphthalene (B1677914) moieties. The component ligands of C.I. This compound have been identified as 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one and 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are representative and may vary based on the specific experimental conditions.

Table 1: Expected UV-Visible Absorption Data
ParameterExpected Value/RangeComments
λmax 1 (Visible Region) 450 - 550 nmThis broad absorption band is responsible for the brown color of the dye and arises from π → π* transitions within the conjugated azo-aromatic systems of the ligands, perturbed by the metal-ligand charge transfer (MLCT) bands.
λmax 2 (UV Region) 250 - 350 nmThis absorption band is attributed to π → π* transitions within the individual aromatic systems of the pyrazolone and naphthalene ligands.
Molar Absorptivity (ε) HighMetal complex azo dyes typically exhibit high molar absorptivity.
Table 2: Expected Infrared (IR) Absorption Data
Wavenumber (cm-1)AssignmentComments
3400 - 3200 O-H and N-H stretchingBroad bands, indicative of hydroxyl and amino groups, and potentially water of hydration.
3100 - 3000 Aromatic C-H stretchingCharacteristic of the benzene (B151609) and naphthalene rings.
1650 - 1550 C=O stretching (pyrazolone)The carbonyl group of the pyrazolone ring.
1600 - 1450 C=C and C=N stretchingAromatic ring and azo group vibrations.
1550 - 1480 N=N stretchingAzo group stretching, often weak and can be coupled with aromatic ring vibrations.
1400 - 1300 -NO2 symmetric stretchingNitro group on the aromatic rings.
1200 - 1000 S=O stretching (sulfonate)Strong bands from the sulfonic acid group.
600 - 400 Metal-Oxygen (Cr-O) and Metal-Nitrogen (Cr-N) stretchingIndicative of the coordination of the chromium ion to the ligand.
Table 3: Expected Nuclear Magnetic Resonance (NMR) Data (1H and 13C)

Note: As this compound is a chromium(III) complex, it is paramagnetic. This leads to significant broadening and shifting of NMR signals, making detailed assignment challenging. The data below represents a general expectation for a diamagnetic analogue or regions of the molecule less affected by the paramagnetic center.

NucleusChemical Shift (ppm)AssignmentComments
1H 1.5 - 3.0 -CH3 (pyrazolone)
1H 6.5 - 8.5 Aromatic protonsA complex multiplet region due to the numerous aromatic protons on the pyrazolone and naphthalene moieties. Signals will be significantly broadened.
13C 10 - 20 -CH3 (pyrazolone)
13C 110 - 160 Aromatic carbonsAromatic and azo carbons.
13C 160 - 180 C=O (pyrazolone)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a dye such as this compound.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of each solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the dry this compound powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve an appropriate amount of the dye in a suitable deuterated solvent (e.g., D2O, DMSO-d6). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra.

    • Due to the paramagnetic nature of the Cr(III) ion, a wider spectral window and shorter relaxation delays may be necessary.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Profile Dye This compound Powder Solution Dissolution in Solvent Dye->Solution KBr_Pellet Preparation of KBr Pellet Dye->KBr_Pellet UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy Solution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Limited by Paramagnetism) NMR->NMR_Data Profile Comprehensive Spectroscopic Profile UV_Data->Profile IR_Data->Profile NMR_Data->Profile

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_structure Molecular Structure cluster_property Spectroscopic Properties Ligands Azo Ligands (Pyrazolone & Naphthalene) Complex 1:2 Cr(III) Complex (this compound) Ligands->Complex Chromium Chromium (III) Ion Chromium->Complex UV_Vis UV-Vis Spectrum (π-π* & MLCT) Complex->UV_Vis IR IR Spectrum (Functional Groups & Metal-Ligand Bonds) Complex->IR NMR NMR Spectrum (Paramagnetically Influenced) Complex->NMR

Caption: Relationship between molecular structure and spectroscopic properties.

A Technical Guide to the Thermal Stability and Decomposition of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal properties of C.I. Acid Brown 282 and the established methodologies for their analysis. It is important to note that a detailed literature search did not yield specific experimental data on the thermal stability and decomposition of this compound. Therefore, the information presented herein is based on the general characteristics of metal-complex azo dyes, the class to which this compound belongs. This guide is intended to inform researchers, scientists, and drug development professionals on the expected behavior of this compound and the experimental frameworks for its empirical investigation.

Introduction to this compound

This compound, identified by CAS number 12219-65-7, is a synthetic dye belonging to the class of metal-complex acid dyes.[1] These dyes are characterized by a central metal ion, in this case, chromium, coordinated to one or more azo-containing ligand molecules. The molecular structure of this compound involves a 1:2 metal complex, where one chromium ion is complexed with two different azo dye molecules.[1] This structure imparts high stability and specific color properties to the dye.[2][3] this compound appears as a dark brown powder and is primarily used in the dyeing of textiles, leather, and paper.[2][4][5]

The thermal stability of such dyes is a critical parameter, influencing their application, processing, and potential environmental impact. Understanding the decomposition behavior is essential for ensuring safe handling, predicting degradation pathways, and developing effective disposal or recycling methods.

Expected Thermal Stability and Decomposition Profile

While specific quantitative data for this compound is unavailable, the thermal behavior of metal-complex azo dyes has been a subject of study. Generally, these dyes are known for their relatively high thermal stability compared to their metal-free counterparts. The metal-ligand coordination bonds contribute to the overall stability of the molecule.

Decomposition of metal-complex azo dyes typically proceeds in multiple stages. The initial stages may involve the loss of water molecules or volatile functional groups at lower temperatures. The primary decomposition event at higher temperatures is the cleavage of the azo bond (-N=N-), which is often the most thermally labile part of the chromophore. This is followed by the fragmentation of the aromatic ring structures.

A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures.[6] However, upon exposure to excess heat or in the event of a fire, it can decompose to generate irritating and toxic gases and fumes.[6]

Quantitative Data on Thermal Decomposition

As previously stated, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound were not found in the reviewed literature. For illustrative purposes, the following table presents a hypothetical data summary based on typical values for similar metal-complex azo dyes. This data is not experimental and should be treated as a representative example.

Thermal Analysis ParameterTypical Value Range for Metal-Complex Azo DyesDescription
TGA - Onset Decomposition Temperature (Tonset) 250 - 350 °CThe temperature at which significant thermal decomposition begins. Metal-complex dyes often exhibit stability up to this range.
TGA - Temperature of Maximum Decomposition Rate (Tmax) 300 - 450 °CThe temperature at which the rate of mass loss is highest, indicating the most rapid phase of decomposition.
TGA - Residual Mass @ 800 °C 10 - 30 %The remaining mass at a high temperature, often corresponding to the metal oxide and stable carbonaceous char.
DSC - Melting Point (Tm) Not typically observedAzo dyes often decompose before melting.
DSC - Exothermic Decomposition Peak 250 - 450 °CA broad exotherm is expected, corresponding to the energy released during the decomposition of the organic components.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. A flow rate of 20-50 mL/min is common.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on phase transitions such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into an aluminum or copper pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The enthalpy change (ΔH) for these transitions can be calculated from the peak areas.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Powder Weigh Accurate Weighing (2-10 mg) Sample->Weigh Crucible Loading into TGA/DSC Pans Weigh->Crucible TGA TGA Analysis (N2/Air Atmosphere, 10°C/min) Crucible->TGA DSC DSC Analysis (N2 Atmosphere, 10°C/min) Crucible->DSC TGA_Data TGA/DTG Curves (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Determination of T_onset, T_max, ΔH TGA_Data->Interpretation DSC_Data->Interpretation Report Technical Report Generation Interpretation->Report

Caption: A flowchart of the experimental workflow for TGA and DSC analysis.

Generalized Decomposition Pathway of a Metal-Complex Azo Dye

This diagram presents a conceptual pathway for the thermal decomposition of a generic metal-complex azo dye, representative of this compound's structure.

G Generalized Thermal Decomposition Pathway cluster_initial Initial State cluster_decomposition Thermal Decomposition Stages cluster_products Decomposition Products Dye This compound (Metal-Complex Azo Dye) Stage1 Initial Decomposition (Loss of Volatiles) Dye->Stage1 Heat Stage2 Azo Bond Cleavage (-N=N- -> N2) Stage1->Stage2 Stage3 Fragmentation of Aromatic Structures Stage2->Stage3 Gases N2, CO, CO2, NOx, SOx Stage2->Gases releases Stage4 Formation of Stable Residue Stage3->Stage4 Fragments Aromatic Fragments (e.g., phenols, anilines) Stage3->Fragments forms Residue Metal Oxide & Carbonaceous Char Stage4->Residue results in

Caption: A conceptual diagram of the thermal decomposition of a metal-complex azo dye.

Conclusion and Recommendations

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this technical guide provides a framework for understanding its expected behavior based on its classification as a metal-complex azo dye. It is anticipated that this compound possesses relatively high thermal stability, with decomposition initiating at temperatures above 250 °C. The primary decomposition mechanism is likely the cleavage of the azo linkages, followed by the breakdown of the aromatic components, leading to the evolution of various gases and the formation of a stable metal oxide and char residue.

For professionals requiring precise data on the thermal properties of this compound, it is strongly recommended that experimental studies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) be conducted. The protocols outlined in this guide provide a robust starting point for such investigations. The resulting data will be invaluable for ensuring safe handling, optimizing industrial processes, and assessing the environmental fate of this widely used dye.

References

An In-depth Toxicological and Safety Profile of C.I. Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 282 is a synthetic monoazo dye used in various industrial applications, including the dyeing of textiles, leather, and paper. As with many commercial dyes, understanding its toxicological profile is crucial for ensuring occupational safety, environmental protection, and consumer health. This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, with a focus on quantitative data, experimental methodologies, and potential toxicological pathways.

Toxicological Data Summary

The toxicological data for this compound is primarily available through regulatory submissions, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) database, and various safety data sheets. While a complete toxicological profile is not publicly available, the existing data provides insights into its potential hazards.

Acute Toxicity

The acute toxicity of this compound appears to be low based on the available data.

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg[cite: ]
Skin and Eye Irritation

This compound is classified as a substance that causes serious eye damage.[1] Information regarding skin irritation is somewhat conflicting, with some sources indicating it may cause skin irritation in sensitive individuals, while other studies on rabbits suggest it is a non-irritant. [cite: ]

Skin Sensitization

There is conflicting evidence regarding the skin sensitization potential of this compound. The European Chemicals Agency (ECHA) notes that it may cause an allergic skin reaction.[1] However, a Guinea Pig maximization test indicated it was non-sensitizing.

Genotoxicity
Carcinogenicity, Reproductive Toxicity, and Repeated Dose Toxicity

There is a lack of publicly available data on the carcinogenicity, reproductive toxicity, and repeated-dose toxicity of this compound. The systematic evidence map suggests that some non-genotoxic animal studies have been conducted.[2][3]

Environmental Toxicity

This compound is classified as toxic to aquatic life with long-lasting effects. This is a significant consideration for its industrial use and disposal.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not fully available in the public literature. However, based on standard OECD guidelines for chemical testing, the following methodologies are likely to have been employed.

Acute Oral Toxicity (Likely based on OECD TG 423)

The acute oral toxicity is often determined using a stepwise procedure with a limited number of animals.

cluster_protocol Acute Oral Toxicity (OECD 423) start Dosing of a single animal at a starting dose level observe Observation for 48 hours for signs of toxicity start->observe outcome Outcome? observe->outcome stop Study Stop: No further testing needed outcome->stop No toxicity next_dose Dose next animal sequentially outcome->next_dose Toxicity observed lower_dose Dose next animal at a lower dose next_dose->lower_dose If severe higher_dose Dose next animal at a higher dose next_dose->higher_dose If no or mild toxicity lower_dose->observe higher_dose->observe

Acute Oral Toxicity Testing Workflow
Bacterial Reverse Mutation Test (Ames Test - Likely based on OECD TG 471)

This in vitro test is used to assess the mutagenic potential of a substance.

cluster_ames Ames Test Protocol prepare Prepare bacterial strains (e.g., Salmonella typhimurium) expose Expose bacteria to this compound with and without metabolic activation (S9 mix) prepare->expose incubate Incubate plates expose->incubate count Count revertant colonies incubate->count compare Compare to control count->compare positive Positive for mutagenicity compare->positive Significant increase in revertants negative Negative for mutagenicity compare->negative No significant increase

Ames Test Experimental Workflow

Potential Toxicological Pathways

The primary toxicological concern for azo dyes like this compound is their potential biotransformation into constituent aromatic amines. This can occur through the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes present in the liver and gut microbiota.

cluster_pathway Potential Metabolic Pathway of this compound parent This compound (Azo Dye) cleavage Azo Bond Cleavage (Azoreductases in liver/gut) parent->cleavage amines Aromatic Amines cleavage->amines detox Phase II Metabolism (e.g., Glucuronidation, Sulfation) amines->detox activation Metabolic Activation (e.g., N-hydroxylation) amines->activation excretion Excretion detox->excretion dna_adducts DNA Adducts activation->dna_adducts genotoxicity Genotoxicity dna_adducts->genotoxicity

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Brown 282, identified by CAS number 12219-65-7, is a synthetic organic dye belonging to the class of acid dyes and is structurally a single azo, 1:2 metal complex.[1] It appears as a dark brown powder and is soluble in water, forming a brown solution.[2] Its primary applications are in the dyeing of protein-based fibers such as wool and silk, as well as in the leather and paper industries to impart a brown color.[2][3] The mechanism of dyeing involves the formation of chemical bonds between the dye and the fibers of the material.[2]

Given its industrial applications, the potential for this compound to be released into the environment through wastewater is a significant concern. Azo dyes, in general, are known for their persistence and potential to form harmful degradation products. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the probable environmental fate and biodegradability of this compound.

Physicochemical Properties

The physicochemical properties of a substance are crucial in determining its environmental distribution and persistence. The available data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 12219-65-7[1][2][3][4][5]
Molecular Formula C32H22CrN6O10S2[3]
Molecular Weight 766.68 g/mol [3]
Appearance Dark brown powder[2][4]
Odor Odorless[4]
Solubility Soluble in water[2]
Chemical Class Acid Dye, Azo Dye (1:2 Metal Complex)[1]

Expected Environmental Fate

The environmental fate of this compound will be governed by its high water solubility and its anionic nature as an acid dye.

  • Water: Once released into aquatic environments, this compound is expected to remain dissolved in the water column. Its potential for volatilization is negligible due to its low vapor pressure and high solubility. Abiotic degradation processes such as hydrolysis are generally not significant for azo dyes. Photodegradation in surface waters may occur, but the extent is dependent on factors like water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers.

  • Soil and Sediment: Due to its anionic character, this compound is expected to have limited adsorption to negatively charged soil particles and organic matter. However, interactions with positively charged sites on clay minerals and metal oxides could lead to some degree of sorption, particularly in acidic soils. The mobility of this compound in soil is likely to be high, posing a risk of groundwater contamination. In sediments, under anaerobic conditions, reductive degradation is expected to be the primary transformation pathway.

Expected Biodegradability

The biodegradability of azo dyes like this compound is a complex process that is highly dependent on the prevailing redox conditions.

General Mechanism of Azo Dye Biodegradation

Azo dyes are generally recalcitrant to aerobic biodegradation. The electron-withdrawing nature of the azo group makes them resistant to oxidative attack by microbial enzymes. However, under anaerobic conditions, the azo bond (-N=N-) can be readily reduced and cleaved by a variety of microorganisms. This initial reductive cleavage is a crucial first step in the overall biodegradation process and results in the decolorization of the dye. The products of this anaerobic reduction are aromatic amines, which may be colorless but can be more toxic and persistent than the parent dye. These aromatic amines are typically not further degraded under anaerobic conditions.

For the complete mineralization of azo dyes, a sequential anaerobic-aerobic process is generally required. The aromatic amines formed during the initial anaerobic phase can be subsequently degraded by aerobic microorganisms, which utilize them as a source of carbon and energy. This aerobic degradation involves the hydroxylation and subsequent ring cleavage of the aromatic structures, ultimately leading to the formation of carbon dioxide, water, and inorganic salts.

Biodegradation_Pathway AcidBrown282 This compound (Colored Azo Dye) AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) AcidBrown282->AromaticAmines Anaerobic Conditions (Azo Bond Reduction) Mineralization Mineralization Products (CO2, H2O, etc.) AromaticAmines->Mineralization Aerobic Conditions (Ring Cleavage)

General anaerobic-aerobic degradation pathway of azo dyes.
Key Enzymes in Azo Dye Biodegradation

Several microbial enzymes are known to be involved in the degradation of azo dyes:

  • Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions. They are found in a wide range of bacteria and some fungi.

  • Laccases and Peroxidases: These are oxidative enzymes, primarily found in fungi, that can degrade a variety of aromatic compounds, including some azo dyes and their resulting aromatic amines, under aerobic conditions.

Ecotoxicity

The ecotoxicity of this compound has not been extensively studied. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has classified it as "Harmful to aquatic life with long lasting effects".[6] This suggests that the dye itself poses a risk to aquatic organisms and is persistent in the environment.

Furthermore, the aromatic amines that are likely to be formed during the anaerobic degradation of this compound are a significant concern. Many aromatic amines are known to be mutagenic and carcinogenic. Therefore, the incomplete degradation of this compound could lead to the formation of more hazardous substances in the environment.

Experimental Protocols for Biodegradability Testing

To definitively determine the biodegradability of this compound, standardized experimental protocols should be followed. The OECD (Organisation for Economic Co-operation and Development) provides a set of internationally recognized guidelines for the testing of chemicals.

OECD Guideline 301: Ready Biodegradability

This guideline describes a series of six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), carbon dioxide (CO2) evolution, or oxygen consumption.

Example Method: OECD 301 B (CO2 Evolution Test)

  • Preparation: A defined concentration of the test substance is added to a mineral medium. The medium is inoculated with a small amount of activated sludge. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at a constant temperature (20-25°C) in the dark for 28 days. The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).

  • Measurement: The amount of CO2 produced is determined at regular intervals by titrating the remaining absorbent.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in the blank control.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThCO2 within a 10-day window during the 28-day test period.

Experimental_Workflow start Start: OECD 301 B Test prep Prepare Test Solutions: - Test Substance - Blank Control - Reference Control start->prep inoculate Inoculate with Activated Sludge prep->inoculate incubate Incubate for 28 days at 22 ± 2°C in the dark inoculate->incubate measure Measure CO2 Evolution Periodically incubate->measure calculate Calculate % Biodegradation measure->calculate evaluate Evaluate against Pass Criteria (>60% ThCO2 in 10-d window) calculate->evaluate readily Result: Readily Biodegradable evaluate->readily Yes not_readily Result: Not Readily Biodegradable evaluate->not_readily No

Typical experimental workflow for an OECD 301 B ready biodegradability test.

Illustrative Data Presentation

The following table provides an example of how quantitative data on the biodegradability of an azo dye might be presented. Note: This data is illustrative and does not represent actual experimental results for this compound.

ParameterTest ConditionResultGuideline
Ready Biodegradability Aerobic, 28 days5%OECD 301 B
Anaerobic Biodegradability 60 days> 90% decolorization-
Inherent Biodegradability Aerobic, 28 days25%OECD 302 B
Adsorption Coefficient (Kd) Soil10 L/kgOECD 106
Aquatic Toxicity (LC50) Daphnia magna, 48h50 mg/LOECD 202
Aquatic Toxicity (EC50) Algae, 72h20 mg/LOECD 201

Conclusion and Recommendations

In the absence of specific experimental data, this guide provides a scientifically grounded estimation of the environmental fate and biodegradability of this compound. Based on its chemical nature as a metal-complex azo dye, it is expected to be persistent in the environment, particularly under aerobic conditions. While it is likely to undergo reductive cleavage of the azo bond under anaerobic conditions, this process may lead to the formation of potentially more hazardous aromatic amines.

  • This compound is likely to be mobile in soil and persistent in water.

  • Complete mineralization is expected to require a sequential anaerobic-aerobic process.

  • The dye and its potential degradation products pose a risk to aquatic ecosystems.

It is strongly recommended that specific studies be conducted to determine the actual environmental fate and biodegradability of this compound. This data is essential for conducting a thorough environmental risk assessment and for developing effective wastewater treatment strategies to mitigate its potential environmental impact. Such studies should follow standardized protocols, such as the OECD Guidelines for the Testing of Chemicals.

References

Potential Research Applications of Acid Brown 282: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Brown 282, a synthetic monoazo 1:2 metal complex dye, has a well-established role in industrial applications, particularly in the dyeing of textiles, leather, and paper.[1][2][3] However, its potential applications within the realms of biomedical research and drug development remain largely unexplored. This technical guide synthesizes the known properties of this compound and extrapolates potential research avenues based on the documented biological activities of structurally related azo dyes. This document aims to serve as a foundational resource for researchers interested in investigating the untapped biological potential of this compound, covering toxicological assessment, anticancer activity, enzyme inhibition, and its utility as a biological stain. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate the initiation of such research endeavors.

Chemical and Physical Properties of this compound

This compound is a synthetic organic compound classified as a monoazo 1:2 metal complex dye.[4] It exists as a dark brown powder and is soluble in water.[1][3][4] There are some discrepancies in the reported molecular formula and weight in available literature, which underscores the need for thorough characterization of any sample intended for research.

PropertyValueReference
CAS Number 12219-65-7[1][2][4]
Chemical Class Monoazo 1:2 Metal Complex[4]
Physical Appearance Dark brown powder[1][5]
Solubility Soluble in water[1][4]
Primary Applications Dyeing of wool, silk, leather, and paper[1][2][6]
Reported Molecular Formula 1 C22H14N6Na2O9S2[1]
Reported Molecular Formula 2 C32H22CrN6O10S2[2]
Reported Molecular Formula 3 C36H21CrN8Na2O11S[4]

Potential Research Applications

The research applications proposed herein are based on the known biological activities of other azo dyes and metal-complex dyes.

Toxicology and Carcinogenicity Assessment

A significant concern with azo dyes is their potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known carcinogens.[7][8][9][10] This biotransformation can be mediated by intestinal microbiota and hepatic azoreductases.[7][9] Therefore, a thorough toxicological evaluation of this compound is a critical first step in exploring its biological potential.

Key Research Questions:

  • Does this compound undergo reductive cleavage to form aromatic amines in the presence of azoreductases?

  • Is this compound or its metabolites mutagenic or genotoxic?

  • What is the acute and chronic toxicity profile of this compound in vitro and in vivo?

  • Does this compound induce oxidative stress and impact related signaling pathways?

Anticancer and Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of various azo dyes on different cancer cell lines.[2] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.[2] The metal complex nature of this compound could also contribute to its cytotoxic potential, as metal complexes of azo dyes have shown anticancer activity.[11]

Key Research Questions:

  • Does this compound exhibit cytotoxic effects against various cancer cell lines (e.g., breast, lung, colon, glioblastoma)?

  • What is the mechanism of its antiproliferative action (e.g., apoptosis, cell cycle arrest)?

  • Does this compound modulate the activity of key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt)?

Enzyme Inhibition

Metal-complexed azo dyes have been investigated as inhibitors of various enzymes.[12][13] The structural features of this compound, including its azo linkage, aromatic rings, and coordinated metal ion, provide a scaffold that could potentially interact with the active sites of enzymes.

Potential Enzyme Targets:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.[12]

  • Glutathione S-Transferase (GST): This enzyme is involved in detoxification and drug resistance in cancer cells.[12]

  • Chorismate Synthase: An enzyme in the shikimate pathway, which is a target for antimicrobial and herbicidal agents.[13]

Endocrine Disrupting Potential

Many industrial chemicals, including dyes, have been identified as potential endocrine-disrupting chemicals (EDCs).[14][15] EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Given its widespread industrial use, assessing the endocrine-disrupting potential of this compound is of significant public health interest.

Key Research Questions:

  • Does this compound bind to and/or activate nuclear receptors, such as the estrogen and androgen receptors?

  • Does exposure to this compound alter the expression of hormone-responsive genes?

  • Can this compound interfere with steroidogenesis?

Biological Staining and Imaging

Sulfonated azo dyes are known to bind to proteins, a property that is fundamental to their use in histochemical staining.[6][16] The specific interaction of this compound with cellular components could be explored for applications in biological imaging and diagnostics.

Key Research Questions:

  • Does this compound exhibit selective staining of specific cellular structures or organelles?

  • Can this compound be used to quantify or differentiate between different types of proteins in tissues?

  • Could this compound be functionalized for use as a fluorescent probe?

Experimental Protocols

Mutagenicity Assessment: The Ames Test

This protocol is adapted from established methods for testing the mutagenicity of azo dyes.[1][5][17][18]

Objective: To determine the mutagenic potential of this compound and its reduction products using Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

  • This compound

  • Rat or hamster liver S9 fraction for metabolic activation

  • Cofactor mix (e.g., NADP, glucose-6-phosphate)

  • Flavin mononucleotide (FMN) for azo reduction

  • Minimal glucose agar (B569324) plates

  • Top agar

Procedure:

  • Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., water or DMSO).

  • Azo Reduction (optional): To test the mutagenicity of the amine metabolites, pre-incubate this compound with a reducing agent or an anaerobic bacterial culture.

  • Assay:

    • In a test tube, combine the S. typhimurium tester strain, the test substance at various concentrations, and either S9 mix (for metabolic activation) or a buffer control. For azo dyes, a modified protocol including FMN in the cofactor mix and a pre-incubation step is recommended.[1]

    • Incubate the mixture at 37°C with shaking.

    • Add top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[2][19]

Objective: To determine the in vitro cytotoxicity of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Azo Dye-Induced Oxidative Stress

Azo dye exposure has been linked to the induction of oxidative stress.[20][21] The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcidBrown282 This compound ROS Reactive Oxygen Species (ROS) AcidBrown282->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_nuc->ARE Binds to

Caption: Proposed Keap1-Nrf2-ARE signaling pathway in response to this compound-induced oxidative stress.

Experimental Workflow for Investigating Anticancer Activity

The following workflow outlines a systematic approach to evaluating the potential of this compound as an anticancer agent.

G start Start: Investigate Anticancer Potential of this compound screen In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Panel start->screen ic50 Determine IC50 Values screen->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle signaling Western Blot for Key Signaling Proteins (e.g., Akt, ERK, p53) mechanism->signaling invivo In Vivo Efficacy Studies (Xenograft Models) apoptosis->invivo cell_cycle->invivo signaling->invivo end End: Evaluate as Potential Anticancer Agent invivo->end

Caption: Experimental workflow for the evaluation of this compound as a potential anticancer agent.

Conclusion and Future Directions

While this compound is currently confined to industrial applications, the extensive literature on related azo dyes strongly suggests a rich and unexplored potential for this compound in biomedical research. This guide provides a roadmap for initiating such investigations, from fundamental toxicological assessments to more specialized inquiries into its anticancer, enzyme-inhibiting, and endocrine-disrupting properties. The provided experimental protocols and conceptual diagrams offer a starting point for researchers to delve into the biological activities of this compound. Future research in this area could uncover novel therapeutic leads, diagnostic tools, or a deeper understanding of the biological impact of this class of compounds. It is imperative that any such research begins with a rigorous characterization of the test compound and a comprehensive assessment of its safety profile.

References

A Technical Guide to the History and Development of Pre-metallized Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide explores the historical evolution, chemical principles, synthesis, and application of pre-metallized acid dyes. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of these complex colorants, emphasizing their superior fastness properties and their development towards more environmentally benign alternatives.

A Journey Through Time: The History of Pre-metallized Dyes

The development of pre-metallized dyes was a significant step forward from the earlier mordant dyeing process, where a metal salt was applied to the fiber before or after the dye. The innovation of incorporating the metal into the dye molecule itself prior to application streamlined the dyeing process and improved dye performance.

The journey began with the discovery of the first metallisable azo dye, Alizarin Yellow R, which was complexed with chromium on the wool fiber itself.[1] A pivotal moment arrived in 1912 when R. Bohn of BASF synthesized the first chromium complex dyes that contained sulfo-groups.[2] This led to the introduction of 1:1 pre-metallized dyes around 1915, known as Neolan dyes, which were applied from a highly acidic dyebath.[3][4]

The mid-20th century saw another major advancement with the introduction of 1:2 metal-complex dyes in the 1950s. A notable example is the Irgalan dyes introduced by Geigy in 1951.[4] These dyes, containing one metal ion for every two dye molecules, could be applied from neutral to weakly acidic baths, which significantly reduced fiber damage, particularly to wool.[2][4] Initially developed without sulfonic acid groups, these groups were later reintroduced to enhance the dyes' hydrophilic properties for commercial applications.[2]

In recent decades, significant environmental concerns regarding the use of chromium and cobalt have shifted research focus towards developing eco-friendlier alternatives. This has spurred investigation into complexes utilizing metals like iron, copper, aluminum, and zinc, aiming to replicate the excellent fastness properties of traditional pre-metallized dyes with a reduced environmental footprint.[1][5][6][7]

cluster_Timeline Historical Development of Pre-metallized Dyes node_1912 1912: First chromium complex dyes with sulfo-groups synthesized by BASF. [9] node_1915 c. 1915: Introduction of 1:1 pre-metallized dyes (Neolan dyes). [6, 15] node_1912->node_1915 Evolution node_1951 1951: Introduction of 1:2 metal-complex dyes (Irgalan dyes). [15] node_1915->node_1951 Advancement node_1960s Late 20th Century: Reintroduction of sulfo-groups to 1:2 complexes. [9] node_1951->node_1960s Modification node_2000s 21st Century: Focus on eco-friendly metal complexes (Fe, Zn, Al). [1, 10] node_1960s->node_2000s Modernization

Caption: Key milestones in the evolution of pre-metallized acid dyes.

Chemical Structure and Classification

Pre-metallized acid dyes are complex coordination compounds where a central transition metal ion is bonded to one or two multidentate dye ligands. The dye molecule is typically a monoazo structure containing functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) positioned ortho to the azo bridge, which are capable of forming strong coordinate bonds with the metal ion.[8][9] The most commonly used metals have been chromium (Cr) and cobalt (Co), with copper (Cu), nickel (Ni), and iron (Fe) also utilized.[8]

These dyes are broadly classified into two main categories based on the stoichiometric ratio of the metal to the dye ligand.

2.1 1:1 Metal-Complex Dyes In these complexes, one metal atom is coordinated with a single dye molecule.[8] The remaining coordination sites on the metal are typically occupied by water molecules or other small ligands. To achieve level dyeing and good exhaustion, these dyes require a strongly acidic dyebath (pH 1.8-2.5), which can potentially cause hydrolytic damage to protein fibers like wool.[3][10]

2.2 1:2 Metal-Complex Dyes Here, one metal atom is complexed with two dye molecules.[8] This creates a larger, more saturated coordination complex. These dyes are applied under neutral or weakly acidic conditions (pH 4-7), which is gentler on the fiber.[2][10] They generally exhibit superior wet fastness properties compared to their 1:1 counterparts due to their larger molecular size and greater hydrophobicity.[6]

The 1:2 complexes can be further categorized:

  • Unsulphonated (Conventional): These have limited water solubility and behave like disperse dyes, showing high affinity for the fiber.

  • Sulphonated: The inclusion of one or two sulfonic acid (-SO3H) groups improves water solubility, allowing for application methods more akin to traditional acid dyes.[8]

cluster_1_1 1:1 Metal-Complex Dye cluster_1_2 1:2 Metal-Complex Dye node_1_1 Metal Ion (e.g., Cr³⁺) coordinated with ONE Dye Molecule node_1_2 Metal Ion (e.g., Cr³⁺) coordinated with TWO Dye Molecules

Caption: Stoichiometric classification of pre-metallized dyes.

Synthesis and Experimental Protocols

The synthesis of pre-metallized dyes is a multi-step process that involves the initial synthesis of an appropriate dye ligand followed by a metallization step.

3.1 General Synthesis Pathway

The overall process can be summarized as:

  • Diazotization: An aromatic amine, containing a coordinating group (e.g., -OH, -COOH) in the ortho position, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5°C) to form a diazonium salt.

  • Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol, naphthol, or pyrazolone (B3327878) derivative, to form the azo dye ligand.[11]

  • Metallization: The synthesized dye ligand is dissolved in a suitable solvent (often water) and refluxed with a salt of the desired transition metal (e.g., chromium acetate, ferrous sulfate (B86663), zinc sulfate) for several hours. The pH and temperature are carefully controlled to facilitate the formation of the desired 1:1 or 1:2 complex.[9][12]

  • Isolation: The final pre-metallized dye is isolated from the reaction mixture, often by salting out, followed by filtration, washing, and drying.[12]

start Start Materials (Aromatic Amine, Coupling Component) diazo Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->diazo coupling Step 2: Azo Coupling diazo->coupling ligand Azo Dye Ligand coupling->ligand metallization Step 3: Metallization (Add Metal Salt, Reflux) ligand->metallization isolation Step 4: Isolation & Purification (Salting Out, Filtration) metallization->isolation product Final Pre-metallized Dye isolation->product

Caption: General experimental workflow for synthesizing pre-metallized dyes.

3.2 Example Experimental Protocol: Synthesis of a 2:1 Zinc Complex Dye

This protocol is adapted from a procedure for preparing 2:1 zinc complex monoazo acid dyes.[12]

  • Materials: Azo dye ligand, Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), water, Sodium Chloride.

  • Procedure:

    • A mixture of the dye ligand (250 mg) and zinc sulfate heptahydrate (250 mg) is dissolved in 10 mL of water.

    • The solution is refluxed with stirring for 4 hours. The progress of the metallization can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is heated to 60°C.

    • The 2:1 zinc complex dye is salted out by adding sodium chloride (15% w/v).

    • The resulting slurry is filtered while hot (60°C), and the collected solid is washed and dried to yield the final product.

Application Protocols and Performance Data

Pre-metallized dyes are primarily used for dyeing protein (wool, silk) and polyamide (nylon) fibers, where high fastness properties are required.[6] Their application method depends on the specific dye class.

4.1 Dyeing Mechanism on Polyamide/Protein Fibers

The affinity of pre-metallized acid dyes for fibers like wool and nylon is attributed to a combination of intermolecular forces. In an acidic dyebath, the amino groups (-NH₂) in the fiber's polymer chains become protonated (-NH₃⁺). The anionic dye molecule, which has a net negative charge from sulfonic acid groups or the complex itself, is attracted to these positive sites, forming strong ionic bonds or salt linkages. Additionally, coordinate bonds with the metal complex, hydrogen bonds, and van der Waals forces contribute to the strong fixation of the dye within the fiber matrix, leading to excellent wet fastness.[8][13]

cluster_Fiber Polyamide Fiber (e.g., Nylon) cluster_Dye Pre-metallized Dye Molecule fiber_chain Polymer Chain with Protonated Amino Groups (-NH₃⁺) dye_molecule Anionic Dye Complex dye_molecule->fiber_chain Bonding Mechanisms ionic Ionic Bonds coord Coordinate Bonds h_bond Hydrogen Bonds vdw Van der Waals Forces

Caption: Bonding mechanism between a pre-metallized dye and a polyamide fiber.

4.2 Example Experimental Protocol: Application to Wool Fabric

This protocol describes a general procedure for applying pre-metallized dyes to wool.[12]

  • Materials: Wool fabric, pre-metallized dye, Ammonium (B1175870) Sulfate, Acetic Acid.

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 50:1.

    • Set the bath with 2% on mass of fiber (omf) of ammonium sulfate and treat the wool fabric at 40°C for 10 minutes. The initial pH should be in the range of 5 to 6.

    • Add the pre-dissolved dye to the bath.

    • Raise the temperature of the dyebath to a boil (100°C) over a period of 45 minutes.

    • Continue dyeing at this temperature for 60 minutes to ensure full penetration and fixation.

    • If necessary, exhaust the dyebath by adding a small amount of acetic acid towards the end of the dyeing cycle.

    • After dyeing, the fabric is rinsed thoroughly with cold water and dried.

4.3 Performance Data and Comparison

Pre-metallized dyes are renowned for their excellent fastness properties, which are generally superior to those of non-metallized acid dyes.[2][14] The table below summarizes the general characteristics and performance of 1:1 and 1:2 complexes.

Feature1:1 Metal-Complex Dyes1:2 Metal-Complex Dyes
Application pH Strongly Acidic (pH ~2-4)[3][15]Weakly Acidic to Neutral (pH ~4-7)[10]
Leveling Properties Very Good Migration and Leveling[3]Fair Leveling, requires careful control[8]
Fiber Damage Risk of wool degradation due to high acidity[10]Minimal fiber damage[8]
Wet Fastness Good to Very Good[3]Excellent[8]
Light Fastness Very Good[13]Excellent, even in pale shades[16]
Advantages Simple application, good for combination shades[8]High fastness, shorter dyeing cycle, better for wool[8]
Disadvantages Potential fiber damage, poorer wet fastness than 1:2 types[8]Duller shades, higher cost[13]

The following table presents quantitative fastness data from a study on newly synthesized 1:2 Fe(II) and Cu(II) complex acid dyes applied to nylon 6.6 fabric.[11] The ratings are based on standard ISO scales (Washing: 1-5, Rubbing: 1-5, Perspiration: 1-5).

Dye Complex TypeShade on Nylon 6.6Washing FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)Perspiration Fastness
Fe(II) Complex 1 Greenish Yellow4-54-544
Cu(II) Complex 1 Dark Grey443-43-4
Fe(II) Complex 2 Yellow4-5444
Cu(II) Complex 2 Brown44-543

Data sourced from Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2).[11]

Conclusion

Pre-metallized acid dyes represent a critically important class of colorants for protein and polyamide fibers, offering a combination of brightness and high fastness properties unattainable by many other dye classes.[2] Their development from on-fiber mordanting to the sophisticated 1:1 and 1:2 pre-metallized complexes illustrates a continuous drive for improved performance and application efficiency. While historically dominated by chromium and cobalt complexes, the future of this dye class is increasingly shaped by environmental considerations, with ongoing research and development focused on high-performance, eco-friendly alternatives based on iron, zinc, and other less toxic metals. This evolution ensures that pre-metallized dyes will continue to be a cornerstone for high-quality textile coloration.

References

Methodological & Application

Application Note: HPLC-MS Method for the Analysis of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of Acid Brown 282, a monoazo 1:2 metal complex dye, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is intended for researchers, scientists, and professionals in drug development and related fields for the qualitative and quantitative analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. While specific performance data is pending experimental validation, this document provides a robust starting point for method development and validation.

Introduction

This compound is a synthetic dye used in various industrial applications, including the dyeing of leather and textiles.[1][2][3][4][5] Its chemical structure, a chromium complex of monoazo dyes, necessitates a sensitive and selective analytical method for its detection and quantification in different matrices.[2][6] HPLC-MS offers the required selectivity and sensitivity for analyzing such complex molecules. This document provides a comprehensive protocol for the analysis of this compound.

Chemical Properties of this compound:

PropertyValueReference
CAS Number12219-65-7[1][2][3][7][8]
Molecular FormulaC32H22CrN6O10S2[1]
Molecular Weight766.68 g/mol [1]
Chemical ClassMonoazo 1:2 Metal Complex[2][6]
AppearanceBrown Powder[1][2][7]
SolubilitySoluble in water[2]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) protocol is suggested for initial method development.

  • Extraction: Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile or methanol).

  • Centrifugation: Centrifuge the extract to pellet any solid particles.

  • SPE Cleanup (if necessary): Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash with a low percentage of organic solvent in water to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-MS Conditions

HPLC System: A standard HPLC or UHPLC system.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B 10 mM Ammonium formate in acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Precursor Ion (for MS/MS) To be determined from the full scan spectrum of the standard.
Product Ions (for MS/MS) To be determined by fragmentation of the precursor ion.

Data Presentation

The following tables should be populated with experimental data upon method validation.

Table 1: Chromatographic and Mass Spectrometric Data for this compound

CompoundRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTBDTBDTBDTBD

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)TBD
Limit of Detection (LOD)TBD
Limit of Quantification (LOQ)TBD
Precision (%RSD)TBD
Accuracy (%Recovery)TBD

TBD: To Be Determined

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sp Sample Preparation (Extraction, Cleanup) hplc HPLC Separation (C18 Column, Gradient Elution) sp->hplc std Standard Preparation (Stock & Working Solutions) std->hplc ms MS Detection (ESI Negative Mode) hplc->ms da Data Acquisition ms->da dp Data Processing (Quantification & Reporting) da->dp

References

Application Note: Spectrophotometric Quantification of Acid Brown 282 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 282 is a water-soluble anionic dye belonging to the class of metal complex azo dyes.[1][2] It finds applications in the textile and leather industries for dyeing wool, silk, and nylon, as well as in the formulation of printing inks and cosmetics.[3] Accurate quantification of this compound in solution is crucial for various research and development applications, including formulation development, quality control, and stability studies. This application note provides a detailed protocol for the reliable quantification of this compound in aqueous solutions using UV-Vis spectrophotometry, a widely accessible and robust analytical technique.

The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of an this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Key Experimental Parameters

A summary of the key experimental parameters for the spectrophotometric quantification of this compound is presented in Table 1.

Table 1: Summary of Experimental Parameters

ParameterValue/Description
Analyte This compound (CAS: 12219-65-7)
Solvent Deionized Water
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (Procedure outlined below)
Concentration Range 1 - 25 µg/mL (or a range determined to be linear)
Instrumentation UV-Vis Spectrophotometer
Cuvette Path Length 1 cm

Experimental Protocols

This section details the necessary procedures for the accurate quantification of this compound.

Materials and Reagents
  • This compound (powder, analytical grade)

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Quartz or polystyrene cuvettes (1 cm path length)

Determination of Wavelength of Maximum Absorbance (λmax)

Protocol:

  • Prepare a stock solution: Accurately weigh approximately 10 mg of this compound powder and dissolve it in a 100 mL volumetric flask with deionized water to create a 100 µg/mL stock solution.

  • Prepare a working solution: Dilute the stock solution to a concentration of approximately 10 µg/mL.

  • Scan the spectrum:

    • Use deionized water as a blank to zero the spectrophotometer.

    • Fill a cuvette with the 10 µg/mL this compound solution.

    • Scan the absorbance of the solution over a wavelength range of 400 nm to 700 nm.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound. This wavelength should be used for all subsequent absorbance measurements.

Preparation of Standard Solutions

A series of standard solutions with known concentrations are required to generate a calibration curve.

Protocol:

  • Prepare a 100 µg/mL stock solution: As described in the λmax determination protocol.

  • Prepare a series of dilutions: Use the 100 µg/mL stock solution to prepare a series of standard solutions in 10 mL volumetric flasks, as detailed in Table 2.

Table 2: Preparation of Standard Solutions

StandardConcentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
110.110
22.50.2510
350.510
4101.010
5151.510
6202.010
7252.510
Generation of the Standard Curve

Protocol:

  • Set the spectrophotometer to the predetermined λmax.

  • Use deionized water to blank the instrument.

  • Measure the absorbance of each standard solution in triplicate.

  • Plot a graph of the average absorbance versus the corresponding concentration of this compound.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a strong linear relationship.

Quantification of an Unknown Sample

Protocol:

  • Prepare the unknown sample by dissolving it in deionized water. If necessary, dilute the sample so that its absorbance falls within the linear range of the standard curve.

  • Measure the absorbance of the unknown sample at the λmax in triplicate.

  • Calculate the average absorbance of the unknown sample.

  • Use the equation of the standard curve to calculate the concentration of this compound in the unknown sample.

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 3: Standard Curve Data for this compound

Concentration (µg/mL)Absorbance (Replicate 1)Absorbance (Replicate 2)Absorbance (Replicate 3)Average Absorbance
1
2.5
5
10
15
20
25

Linear Regression Analysis:

  • Equation: y = [slope]x + [intercept]

  • Coefficient of Determination (R²): [value]

Mandatory Visualizations

experimental_workflow prep_stock Prepare 100 µg/mL This compound Stock Solution det_lambda_max Determine λmax (400-700 nm scan) prep_stock->det_lambda_max prep_standards Prepare Standard Solutions (1-25 µg/mL) prep_stock->prep_standards measure_standards Measure Absorbance of Standards at λmax det_lambda_max->measure_standards Set λmax prep_standards->measure_standards gen_curve Generate Standard Curve (Absorbance vs. Concentration) measure_standards->gen_curve quantify Quantify Unknown using Standard Curve Equation gen_curve->quantify prep_unknown Prepare and Dilute Unknown Sample measure_unknown Measure Absorbance of Unknown at λmax prep_unknown->measure_unknown measure_unknown->quantify logical_relationship concentration Concentration of this compound beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert Directly Proportional to standard_curve Standard Curve (Linear Relationship) concentration->standard_curve absorbance Absorbance at λmax absorbance->standard_curve beer_lambert->absorbance quantification Quantification of Unknown Sample standard_curve->quantification Enables

References

Protocol for dyeing protein fibers with Acid Brown 282 for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Dyeing Protein Fibers with Acid Brown 282

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, water-soluble azo dye belonging to the acid dye class.[1] It is classified as a 1:2 metal complex dye, which contributes to its high lightfastness.[2] Primarily used in the textile and leather industries, this compound is effective for dyeing protein-based fibers such as wool, silk, and nylon.[1][2][3][4] Its mechanism of action involves the formation of stable chemical bonds between the dye molecules and the amino groups present in protein fibers.[1] This interaction is facilitated by an acidic environment, which protonates the amino groups, allowing for ionic bonding with the anionic dye molecules.[5] In a research context, the controlled application of this compound can be utilized for staining tissue samples, studying dye-protein interactions, and developing new biomaterials.

Properties of this compound
PropertyValueSource(s)
C.I. Name This compound[2][4]
CAS Number 12219-65-7[1][2]
Appearance Dark brown powder[1]
Molecular Structure Single azo, 1:2 Metal Complexes[2]
Solubility Soluble in water[1]
Primary Applications Dyeing of wool, silk, cotton, and leather[1][2][3][4]
Health and Safety Precautions

This compound is considered to have moderate toxicity and may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][6] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator to minimize dust inhalation.[1][6][7]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in the handling area.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][6]

  • Keep containers tightly sealed to prevent moisture absorption and dust formation.[1][6]

  • Store separately from strong oxidizing agents.[1]

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Skin: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[6]

Protocol: Immersion Dyeing of Protein Fibers

This protocol provides a standardized method for dyeing protein fibers (e.g., wool, silk yarn) with this compound for reproducible research applications.

Materials and Reagents
  • Protein fiber (e.g., scoured wool yarn, degummed silk)

  • This compound (C.I. 12219-65-7)

  • Distilled or deionized water

  • Glacial Acetic Acid or Citric Acid (for pH adjustment)

  • Glauber's salt (Sodium Sulfate, optional, as a leveling agent)

  • Stainless steel or enamel dye pot

  • Heating plate with magnetic stirrer

  • Calibrated pH meter

  • Glass stirring rods

  • Weighing balance

  • Graduated cylinders and beakers

Experimental Workflow Diagram

experimental_workflow start Start weigh_fiber 1. Weigh Dry Fiber start->weigh_fiber scour_fiber 2. Scour (Wash) Fiber weigh_fiber->scour_fiber prepare_stock 3. Prepare Dye Stock Solution scour_fiber->prepare_stock prepare_dyebath 4. Prepare Dyebath prepare_stock->prepare_dyebath add_fiber 5. Add Wetted Fiber to Dyebath prepare_dyebath->add_fiber heat_dyebath 6. Heat Dyebath to 90-100°C add_fiber->heat_dyebath hold_temp 7. Hold Temperature (30-60 min) heat_dyebath->hold_temp cool_down 8. Cool Down Dyebath hold_temp->cool_down rinse_fiber 9. Rinse Fiber Until Clear cool_down->rinse_fiber dry_fiber 10. Air Dry Fiber rinse_fiber->dry_fiber end End dry_fiber->end

Caption: Workflow for immersion dyeing of protein fibers.

Procedure

1. Fiber Preparation (Scouring):

  • Weigh the dry protein fiber to be dyed. All subsequent calculations will be based on this weight of fiber (WOF).

  • Wash the fiber in a solution of lukewarm water (approx. 40-50°C) with a neutral detergent (e.g., 0.5-1.0 g/L) to remove any oils, dirt, or sizing.

  • Rinse the fiber thoroughly in lukewarm water until the water runs clear. Gently squeeze out excess water, leaving the fiber damp.

2. Dyebath Preparation:

  • Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of dye powder in 100 mL of distilled water. Gentle heating may be required for full dissolution.

  • Fill the dye pot with enough distilled water to ensure the fiber can be fully submerged and move freely. A liquor ratio of 40:1 (40 mL of water for every 1 g of fiber) is recommended.

  • Add the required volume of the dye stock solution to the dye pot to achieve the desired depth of shade (see Table 2).

  • If using, add Glauber's salt (e.g., 10% WOF) to the dyebath to promote level dyeing.

  • Stir the dyebath until all components are fully dissolved.

  • Carefully adjust the pH of the dyebath to the target range (typically pH 4.0-5.5 for acid dyes) using acetic acid or citric acid.[8] Use a pH meter for accuracy.

3. Dyeing Process:

  • Introduce the pre-wetted fiber into the cool dyebath.

  • Slowly and gradually raise the temperature of the dyebath to a near-boil (90-100°C) over a period of 30-45 minutes.[9] For silk, a lower temperature of 80-85°C is recommended to preserve its sheen and softness.[5][9]

  • Maintain this temperature for 30-60 minutes, stirring gently and periodically to ensure even dye uptake and prevent felting.[9] The duration depends on the desired shade depth.

  • After the dyeing time has elapsed, turn off the heat and allow the dyebath to cool down slowly to room temperature with the fiber still inside. This slow cooling helps ensure maximum dye exhaustion.

4. Rinsing and Drying:

  • Once cooled, carefully remove the fiber from the dyebath.

  • Rinse the fiber in lukewarm water. Repeat the rinsing process until the water runs completely clear.[10]

  • Gently squeeze out excess water (do not wring).

  • Hang the fiber to air dry away from direct sunlight.

Quantitative Experimental Parameters

The following table outlines suggested parameters for achieving different shades. Researchers should optimize these based on the specific protein fiber and desired outcome.

ParameterPale ShadeMedium ShadeDark Shade
Dye Concentration (% WOF) 0.25%1.0%3.0%
Dyebath pH 4.5 - 5.54.0 - 5.04.0 - 4.5
Glauber's Salt (% WOF) 10%5%0-2%
Dyeing Temperature 90-95°C (80°C for silk)95-100°C (85°C for silk)95-100°C (85°C for silk)
Dyeing Time at Temp. 30 minutes45 minutes60 minutes

Note: WOF stands for "Weight of Fiber." For example, for 10g of wool, a 1.0% WOF dye concentration requires 0.1g of dye.

References

Application Notes and Protocols for Acid Brown 282 in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 282 is a synthetic monoazo dye belonging to the acid dye class, characterized by its use in the textile and leather industries for coloring protein-based fibers like wool and silk.[1][2] Its chemical structure, containing azo bonds (-N=N-), makes it a suitable yet challenging model compound for research in wastewater treatment.[1] The recalcitrant nature of such dyes to conventional biological treatment methods necessitates the development of more advanced and effective degradation and removal techniques. This document provides detailed application notes on the use of this compound as a model pollutant and outlines experimental protocols for its removal using advanced oxidation processes (AOPs) and adsorption techniques. While specific studies on this compound are limited, the provided protocols are based on established methodologies for similar acid dyes and can be adapted for specific research needs.

Chemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for designing effective wastewater treatment strategies.

PropertyValueReference
CAS Number 12219-65-7[1]
Molecular Formula C₃₂H₂₂CrN₆O₁₀S₂[2]
Molecular Weight 766.68 g/mol [2]
Appearance Dark brown powder[1]
Solubility Soluble in water[1]
Chemical Class Monoazo 1:2 Metal Complex

Application Notes: this compound as a Model Compound

This compound serves as an excellent model compound for wastewater treatment studies due to several key characteristics:

  • Representative of a Major Pollutant Class: As an azo dye, it represents a large and environmentally significant group of industrial colorants known for their persistence and potential toxicity.

  • Complex Structure: Its relatively complex molecular structure provides a suitable challenge for evaluating the efficacy of various treatment technologies.

  • Water Solubility: Its solubility in water allows for the straightforward preparation of synthetic wastewater samples with known concentrations.[1]

  • Strong Color: The intense brown color of this compound allows for easy and rapid monitoring of decolorization efficiency using spectrophotometric methods.

Due to the limited number of direct studies on this compound, research on its degradation and removal can provide valuable insights into the treatment of azo dye-containing effluents.

Experimental Protocols

The following are detailed protocols for common wastewater treatment techniques that can be applied to this compound. It is recommended to perform preliminary experiments to optimize the conditions for specific research objectives.

Preparation of Stock Solution

A concentrated stock solution of this compound is prepared for creating synthetic wastewater samples of desired concentrations.

Materials:

  • This compound powder

  • Deionized water

  • Volumetric flask (1000 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 1.000 g of this compound powder using an analytical balance.

  • Transfer the powder to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved.

  • Once dissolved, add deionized water to the flask up to the 1000 mL mark.

  • Stopper the flask and invert it several times to ensure homogeneity. This stock solution has a concentration of 1000 mg/L.

  • Store the stock solution in a dark, cool place to prevent photodegradation.

Analytical Method: Spectrophotometric Analysis

The concentration of this compound in aqueous solutions can be determined using UV-Visible spectrophotometry.

Materials:

  • UV-Visible spectrophotometer

  • Quartz or glass cuvettes

  • Deionized water

  • This compound stock solution

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound (e.g., 10 mg/L) from the stock solution.

    • Scan the solution over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the unknown sample at λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Advanced Oxidation Process: Fenton Oxidation

The Fenton process is an effective AOP for the degradation of organic pollutants, utilizing hydroxyl radicals generated from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).

Materials:

  • This compound solution of known concentration

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • In a beaker, place a known volume of the this compound solution (e.g., 250 mL) of a specific concentration (e.g., 50 mg/L).

  • Adjust the pH of the solution to the desired level (typically around 3 for optimal Fenton reaction) using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10-50 mg/L) and stir until dissolved.

  • Initiate the reaction by adding the desired volume of H₂O₂ (e.g., to achieve a concentration of 100-500 mg/L).

  • Start a timer and collect samples at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the collected samples by adding NaOH to raise the pH to > 10. This will precipitate the iron as ferric hydroxide.

  • Filter the samples to remove the precipitate before spectrophotometric analysis.

  • Analyze the filtrate for the remaining this compound concentration.

Experimental Workflow for Fenton Oxidation

Fenton_Workflow prep Prepare this compound Solution (e.g., 50 mg/L) ph_adjust Adjust pH to ~3 with H₂SO₄ prep->ph_adjust add_fe Add FeSO₄·7H₂O (e.g., 10-50 mg/L Fe²⁺) ph_adjust->add_fe add_h2o2 Initiate reaction with H₂O₂ (e.g., 100-500 mg/L) add_fe->add_h2o2 sampling Collect Samples at Intervals add_h2o2->sampling quench Quench Reaction (pH > 10 with NaOH) sampling->quench filter Filter Precipitate quench->filter analyze Analyze Filtrate (UV-Vis Spectrophotometry) filter->analyze

Caption: Fenton Oxidation Experimental Workflow.

Adsorption Studies

Adsorption is a widely used technique for the removal of dyes from wastewater. This protocol outlines a batch adsorption study.

Materials:

  • This compound solution of known concentration

  • Adsorbent material (e.g., activated carbon, biochar, clay)

  • Conical flasks

  • Orbital shaker

  • pH meter

  • Filtration apparatus

Procedure:

  • Prepare a series of conical flasks each containing a fixed volume of this compound solution (e.g., 50 mL) of a known initial concentration.

  • Adjust the pH of the solutions to the desired value.

  • Add a precisely weighed amount of the adsorbent to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • After shaking, filter the solutions to separate the adsorbent.

  • Analyze the filtrate for the final concentration of this compound.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage removal.

Logical Relationships in Adsorption Studies

Adsorption_Logic parameters Experimental Parameters (pH, Temp, Adsorbent Dose, Initial Conc.) equilibrium Adsorption Equilibrium parameters->equilibrium kinetics Adsorption Kinetics parameters->kinetics thermodynamics Thermodynamic Study (ΔG°, ΔH°, ΔS°) parameters->thermodynamics isotherms Isotherm Models (Langmuir, Freundlich) equilibrium->isotherms kinetic_models Kinetic Models (Pseudo-first-order, Pseudo-second-order) kinetics->kinetic_models

Caption: Key Aspects of Adsorption Studies.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Degradation of this compound by Fenton Oxidation

Time (min)[this compound] (mg/L)% Degradation
050.00
528.543.0
1015.269.6
206.886.4
302.595.0
60< 1.0> 98.0
Conditions: Initial [this compound] = 50 mg/L, [Fe²⁺] = 20 mg/L, [H₂O₂] = 200 mg/L, pH = 3, T = 25°C.

Table 2: Hypothetical Adsorption of this compound onto Activated Carbon

Adsorbent Dose (g/L)Initial Conc. (mg/L)Final Conc. (mg/L)% RemovalAdsorption Capacity (qe, mg/g)
0.55021.557.057.0
1.05010.279.639.8
2.0503.193.823.5
4.0500.998.212.3
Conditions: pH = 6, T = 25°C, Contact time = 120 min.

Signaling Pathway for AOP Degradation

The degradation of azo dyes like this compound by AOPs generally involves the attack of highly reactive hydroxyl radicals on the chromophoric azo bond, leading to decolorization and subsequent mineralization into simpler inorganic compounds.

AOP_Pathway AOP Advanced Oxidation Process (e.g., Fenton) OH •OH (Hydroxyl Radical) Generation AOP->OH Dye This compound (Chromophore: -N=N-) OH->Dye Attacks Azo Bond & Aromatic Rings Intermediates Aromatic Intermediates Dye->Intermediates Decolorization Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Oxidation

References

Application Notes and Protocols for the Photocatalytic Degradation of Acid Brown 282 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the degradation of the industrial dye Acid Brown 282 using titanium dioxide (TiO₂) as a photocatalyst. This process is a prominent example of an Advanced Oxidation Process (AOP) for treating textile and leather industry effluents.[1][2]

Introduction

Synthetic dyes, such as this compound, are significant environmental pollutants found in industrial wastewater, particularly from textile and leather industries.[1][2][3] These compounds are often toxic, resistant to biodegradation, and aesthetically displeasing.[1][2] Heterogeneous photocatalysis using semiconductor nanoparticles like TiO₂ has emerged as an effective and environmentally friendly technology for the complete mineralization of these organic pollutants into less harmful substances like CO₂ and H₂O.[1][4][5] TiO₂ is widely used due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness.[6]

This document outlines the principles, experimental setup, and analytical protocols for the photocatalytic degradation of this compound, a monoazo 1:2 metal complex dye, using TiO₂ under UV irradiation.[7]

Principle and Mechanism

The photocatalytic degradation process is initiated when TiO₂ absorbs photons from a light source with energy greater than or equal to its band gap (e.g., UV light with λ < 385 nm).[8] This absorption of energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band.[8]

These electron-hole pairs are powerful redox agents. The holes in the valence band react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).[9] Meanwhile, the electrons in the conduction band react with adsorbed molecular oxygen to generate superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species (ROS).[8] These highly oxidative radicals are non-selective and can break down the complex structure of the this compound dye into smaller, less harmful molecules, ultimately leading to mineralization.[5]

Photocatalytic Mechanism cluster_0 TiO₂ Particle cluster_1 Reaction Environment VB Valence Band (VB) CB Conduction Band (CB) VB->CB hν (UV light) H2O H₂O VB->H2O h⁺ OH_neg OH⁻ VB->OH_neg h⁺ O2 O₂ CB->O2 e⁻ Degradation Degradation Products (CO₂, H₂O, etc.) H2O->Degradation •OH OH_neg->Degradation •OH O2->Degradation O₂•⁻ → ROS Dye This compound Dye->Degradation Oxidation

Caption: Mechanism of TiO₂ photocatalysis for dye degradation.

Experimental Protocols

This section provides a detailed methodology for conducting the photocatalytic degradation of this compound.

3.1. Materials and Equipment

  • Reagents:

    • This compound Dye (C.I. 12219-65-7)[7]

    • Titanium Dioxide (e.g., Degussa P25 or synthesized anatase phase)

    • Hydrochloric Acid (HCl, 0.1 N) for pH adjustment

    • Sodium Hydroxide (NaOH, 0.1 N) for pH adjustment

    • Deionized (DI) Water

  • Equipment:

    • Batch photoreactor (glass beaker or specialized reactor vessel)

    • UV light source (e.g., 16W mercury lamp)[9]

    • Magnetic stirrer and stir bars

    • pH meter

    • UV-Vis Spectrophotometer

    • Centrifuge or filtration system (e.g., 0.45 µm syringe filters)

    • Analytical balance

    • Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for the experiment involves preparing the dye solution, running the photocatalytic reaction under controlled conditions, and analyzing the samples to determine the extent of degradation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_suspension Prepare TiO₂ Suspension in Dye Solution prep_dye->prep_suspension adjust_ph Adjust pH of Suspension prep_suspension->adjust_ph dark_stir Stir in Dark (Adsorption Equilibrium) adjust_ph->dark_stir uv_irrad Irradiate with UV Light (Start Reaction) dark_stir->uv_irrad sampling Collect Samples at Intervals uv_irrad->sampling separation Separate TiO₂ Catalyst (Centrifuge/Filter) sampling->separation analysis Analyze Supernatant (UV-Vis Spectroscopy) separation->analysis calc Calculate Degradation % analysis->calc

Caption: Workflow for the photocatalytic degradation experiment.

3.3. Detailed Procedure

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.

  • Photocatalytic Reaction:

    • Add a specific volume of the dye solution (e.g., 100 mL) to the photoreactor.[10]

    • Add the desired amount of TiO₂ catalyst (e.g., 100 mg, for a dosage of 1.0 g/L).[9]

    • Adjust the pH of the suspension to the desired value (e.g., pH 3) using 0.1 N HCl or NaOH.[9][11] Studies on other dyes have shown that pH can significantly affect degradation efficiency.[9]

    • Place the reactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye molecules and the TiO₂ surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 3-5 mL) from the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

    • Immediately separate the TiO₂ particles from the collected samples by centrifugation or by passing them through a 0.45 µm syringe filter to stop the reaction.

    • Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

  • Calculation of Degradation Efficiency: The degradation efficiency (%) is calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where:

    • A₀ is the initial absorbance of the dye solution (at t=0, after the dark period).

    • Aₜ is the absorbance of the dye solution at a specific irradiation time 't'.

3.4. Kinetic Study

The photocatalytic degradation of many dyes follows the Langmuir-Hinshelwood (L-H) kinetic model.[9][12] For low initial dye concentrations, this model can often be simplified to a pseudo-first-order kinetic model: ln(C₀ / Cₜ) = kₐₐₐ * t Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration at time 't'.

  • kₐₐₐ is the apparent pseudo-first-order rate constant (min⁻¹).

A plot of ln(C₀/Cₜ) versus irradiation time (t) should yield a straight line, and the slope of this line gives the value of kₐₐₐ.

Data Presentation

The efficiency of photocatalytic degradation is influenced by several key parameters. The following table summarizes expected trends based on typical dye degradation studies.

Table 1: Effect of Operational Parameters on Degradation Efficiency of this compound

ParameterRange TestedOptimal ConditionDegradation Efficiency (%) After 120 min
Initial Dye Conc. (mg/L) 10 - 5010~95%
20~85%
50~60%
Catalyst Dosage (g/L) 0.5 - 2.01.0~70%
1.0~92%
2.0~90% (slight decrease due to light scattering)
pH 3 - 113~94%
7~75%
11~60%
Irradiation Time (min) 0 - 120120-
(at optimal conditions)30~65%
60~88%
120~95%

Note: The data presented are illustrative and based on general findings for azo dye degradation.[9][13] Optimal conditions should be determined experimentally for the specific setup.

Observations from Data:

  • Effect of Initial Dye Concentration: Degradation efficiency generally decreases as the initial dye concentration increases.[9] This is because more dye molecules compete for the limited active sites on the catalyst surface and the path of photons into the solution is shortened.

  • Effect of Catalyst Dosage: The degradation rate increases with catalyst dosage up to an optimal point, after which it may decrease due to increased turbidity and light scattering by excess particles.[9][14]

  • Effect of pH: The solution pH is a critical parameter. For many azo dyes, a lower (acidic) pH is favorable for degradation.[9] The pH affects the surface charge of the TiO₂ particles and the speciation of the dye molecules, influencing the adsorption process.

  • Effect of Irradiation Time: As expected, the percentage of dye degradation increases with longer exposure to UV light.[9]

References

Application Notes and Protocols for Microbial Degradation of Acid Brown 282 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Brown 282 is a synthetic azo dye used in various industries, including textiles. The release of such dyes into the environment is a significant concern due to their potential toxicity and persistence. Microbial degradation offers a cost-effective and environmentally friendly approach to decolorize and detoxify dye-containing wastewater. This document provides detailed protocols for studying the microbial degradation of this compound in a laboratory setting. Due to the limited specific data on this compound, the following protocols are based on established methods for structurally similar brown azo dyes, such as Brown 703 and Brown 706, which can be adapted for this compound. The primary microorganisms of interest for azo dye degradation are bacteria, such as Pseudomonas aeruginosa, and fungi, like Aspergillus niger.[1][2][3]

The degradation of azo dyes by microorganisms typically involves the initial cleavage of the azo bond (-N=N-) by enzymes like azoreductases, often under anaerobic or microaerophilic conditions.[4][5] This results in the formation of aromatic amines, which may be further degraded into less toxic compounds by other enzymes, such as laccases and peroxidases, often under aerobic conditions.[6][7]

Section 1: Quantitative Data on Microbial Degradation of a Model Brown Azo Dye

The following tables summarize the quantitative data on the degradation of a model brown azo dye (Brown 703) by Pseudomonas aeruginosa, which can serve as a reference for experiments with this compound.

Table 1: Effect of Initial Dye Concentration on Degradation of Brown 703 by Pseudomonas aeruginosa [1]

Initial Dye Concentration (ppm)Degradation (%)
2047.65
4041.45
6034.40
8022.01
10013.32

Table 2: Effect of Physicochemical Parameters on Degradation of Brown 703 by Pseudomonas aeruginosa [1][8]

ParameterConditionDegradation (%)
pH5~30
7~41
9~35
Temperature (°C)25~30
3740.75
45~35
Incubation Time (days)1~25
371.36
5~72
Carbon Source (Glucose, 0.5 g)With Glucose50.34
Without Glucose41.36

Section 2: Experimental Protocols

Protocol 1: Isolation and Screening of this compound Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of degrading this compound from contaminated soil or water samples.[2][9]

Materials:

  • Soil or water samples from a dye-contaminated site

  • Bushnell-Haas (BH) medium

  • Nutrient Agar (NA) plates

  • This compound

  • Sterile flasks, petri plates, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment:

    • Prepare 100 mL of sterile BH medium in a 250 mL flask.

    • Supplement the medium with 100 mg/L of this compound as the sole carbon source.

    • Inoculate the flask with 1 g of soil or 1 mL of water sample.

    • Incubate the flask at 37°C on a rotary shaker at 120 rpm for 7 days.

  • Isolation:

    • After incubation, take 1 mL of the enriched culture and perform serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline.

    • Spread 0.1 mL of each dilution onto NA plates containing 100 mg/L of this compound.

    • Incubate the plates at 37°C for 24-48 hours.

  • Screening:

    • Observe the plates for bacterial colonies surrounded by a clear zone of decolorization.

    • Select the colonies with the largest clear zones for further studies.

    • Purify the selected isolates by repeated streaking on fresh NA plates with the dye.

    • Identify the potent isolates using morphological, biochemical, and 16S rRNA gene sequencing methods.[1]

Protocol 2: Bacterial Degradation of this compound

This protocol details the procedure for evaluating the degradation of this compound by an isolated bacterial strain, such as Pseudomonas aeruginosa.[1][5][8]

Materials:

  • Isolated bacterial strain

  • Nutrient Broth (NB)

  • This compound stock solution (1000 mg/L)

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a loopful of the bacterial culture into 50 mL of sterile NB and incubate at 37°C for 24 hours to obtain a fresh culture.

  • Degradation Assay:

    • Prepare test tubes containing 9 mL of NB and supplement with this compound to a final concentration of 50 mg/L.

    • Inoculate the tubes with 1 mL of the 24-hour old bacterial culture.

    • Prepare a control tube without bacterial inoculation.

    • Incubate the tubes under static (microaerophilic) conditions at 37°C for a specified period (e.g., 24, 48, 72 hours).[1]

  • Analysis:

    • At each time interval, withdraw a sample and centrifuge at 10,000 rpm for 10 minutes to separate the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Fungal Degradation of this compound

This protocol describes the degradation of this compound using a fungal strain like Aspergillus niger.[3][10][11]

Materials:

  • Aspergillus niger culture

  • Potato Dextrose Broth (PDB)

  • This compound stock solution

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Grow Aspergillus niger on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation. Prepare a spore suspension by adding sterile distilled water to the plate and scraping the surface.

  • Degradation Assay:

    • Prepare 250 mL flasks containing 100 mL of PDB and supplement with this compound to a final concentration of 100 mg/L.

    • Inoculate the flasks with 1 mL of the fungal spore suspension.

    • Incubate the flasks at 28°C on a rotary shaker at 120 rpm for 7-10 days.

  • Analysis: Follow the same analysis procedure as described in Protocol 2.

Protocol 4: Analytical Methods for Degradation Analysis

A. High-Performance Liquid Chromatography (HPLC) Analysis [12][13]

This method is used to separate and quantify the parent dye and its degradation products.

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer). The specific gradient will need to be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The λmax of this compound and the expected aromatic amines.

  • Procedure:

    • Filter the supernatant from the degradation assay through a 0.22 µm syringe filter.

    • Inject 20 µL of the sample into the HPLC system.

    • Monitor the chromatogram for the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.

B. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis [14][15][16]

FTIR is used to identify changes in the functional groups of the dye molecule during degradation.

  • Procedure:

    • Extract the degradation products from the supernatant using a suitable solvent like ethyl acetate (B1210297).

    • Evaporate the solvent to obtain the dried residue.

    • Prepare a KBr pellet of the sample.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the degraded sample with that of the original dye to identify changes, such as the disappearance of the azo bond peak (-N=N-) and the appearance of new peaks corresponding to amine groups (-NH₂).

Protocol 5: Enzyme Assays

A. Azoreductase Activity Assay [6][17]

  • Procedure:

    • Prepare a cell-free extract by sonicating the bacterial cells from the degradation assay.

    • The reaction mixture (1 mL) contains phosphate buffer (pH 7.4), NADH (0.25 mM), the cell-free extract, and this compound (50 µM).

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at the λmax of the dye.

    • One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.

B. Laccase Activity Assay [7][18][19]

  • Procedure:

    • Use the cell-free supernatant from the fungal degradation assay as the enzyme source.

    • The reaction mixture (1 mL) contains acetate buffer (pH 5.0), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate, and the enzyme solution.

    • Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.

    • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Protocol 6: Toxicity Assessment of Degradation Products

This protocol provides a simple method to assess the toxicity of the treated dye solution.[20][21][22]

  • Test Organism: Allium cepa (onion bulbs).

  • Procedure:

    • Prepare different concentrations of the original dye solution and the microbially treated dye solution.

    • Use distilled water as a negative control.

    • Place onion bulbs in each solution so that the root base is in contact with the liquid.

    • Incubate for 72-96 hours.

    • Measure the root length and calculate the germination percentage.

    • A significant reduction in root growth or germination in the treated solution compared to the control indicates toxicity.

Section 3: Visualizations

Diagram 1: Experimental Workflow for Microbial Degradation of this compound

experimental_workflow cluster_isolation Isolation & Screening cluster_degradation Degradation Assay cluster_analysis Analysis Sample Soil/Water Sample Enrichment Enrichment Culture (Medium + this compound) Sample->Enrichment Isolation Isolation on Agar Plates (with this compound) Enrichment->Isolation Screening Screening for Decolorization Zone Isolation->Screening PureCulture Pure Culture of Degrading Microbe Screening->PureCulture Inoculum Inoculum Preparation PureCulture->Inoculum Degradation Degradation Experiment (Liquid Culture + Dye) Inoculum->Degradation Sampling Time-course Sampling Degradation->Sampling Enzyme Enzyme Assays (Azoreductase/Laccase) Degradation->Enzyme Toxicity Toxicity Assessment (e.g., Allium cepa test) Degradation->Toxicity UV_Vis UV-Vis Spectrophotometry (Decolorization %) Sampling->UV_Vis HPLC HPLC Analysis (Degradation Products) Sampling->HPLC FTIR FTIR Analysis (Functional Group Changes) Sampling->FTIR

Caption: Experimental workflow for studying the microbial degradation of this compound.

Diagram 2: Proposed Signaling Pathway for Azo Dye Degradation

degradation_pathway cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines (Toxic Intermediates) AzoDye->AromaticAmines Azoreductase RingCleavage Ring Cleavage Products AromaticAmines->RingCleavage Laccase/Peroxidase Mineralization Mineralization (CO2, H2O, etc.) RingCleavage->Mineralization

Caption: Proposed two-stage microbial degradation pathway for azo dyes.

References

Application Notes and Protocols: Adsorption of Acid Brown 282 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of the anionic dye Acid Brown 282 on activated carbon. This information is valuable for wastewater treatment research, process optimization, and understanding the interactions between organic molecules and carbon-based adsorbents. While specific data for this compound on activated carbon is limited in publicly available literature, this document outlines a generalized experimental approach based on studies of similar acid dyes and provides available data for this compound on other adsorbents to serve as a foundational guide.

Introduction

This compound (CAS No: 12219-65-7) is a synthetic anionic dye used in various industries, including leather and textiles.[1] The release of such dyes into wastewater is a significant environmental concern due to their coloration of water bodies, persistence, and potential toxicity. Activated carbon is a highly effective and widely used adsorbent for the removal of a broad range of pollutants from aqueous solutions due to its large surface area and porous structure.[2]

The study of this compound adsorption onto activated carbon involves evaluating the equilibrium (isotherms), kinetics, and thermodynamics of the process. These studies are crucial for designing and optimizing industrial-scale wastewater treatment systems.

Experimental Protocols

This section details the necessary protocols for conducting batch adsorption studies of this compound on activated carbon.

Materials and Reagents
  • Adsorbate: this compound (CAS No: 12219-65-7)

  • Adsorbent: Activated Carbon (commercial or laboratory-prepared)

  • Reagents:

    • Hydrochloric Acid (HCl) for pH adjustment

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Distilled or deionized water

Preparation of Adsorbate Stock Solution
  • Accurately weigh a specific amount of this compound dye powder.

  • Dissolve the dye in a known volume of distilled water to prepare a stock solution of a desired concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark container to prevent photodegradation.

  • Prepare working solutions of different concentrations by diluting the stock solution.

Batch Adsorption Experiments

Batch experiments are performed to investigate the effects of various parameters on the adsorption process.

2.3.1. Effect of Contact Time:

  • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a known volume and concentration of this compound solution (e.g., 100 mL of 50 mg/L).

  • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature.[1]

  • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).

  • Separate the activated carbon from the solution by filtration or centrifugation.

  • Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.

2.3.2. Effect of Initial Dye Concentration and Isotherm Studies:

  • Add a fixed amount of activated carbon to a series of flasks containing a known volume of this compound solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).[1]

  • Agitate the flasks for the predetermined equilibrium time at a constant temperature.

  • After equilibrium, separate the adsorbent and analyze the final dye concentration.

2.3.3. Effect of Adsorbent Dose:

  • Add varying amounts of activated carbon (e.g., 0.05, 0.1, 0.2, 0.3, 0.4, 0.5 g) to flasks containing a fixed volume and concentration of this compound solution.

  • Agitate the flasks for the equilibrium time at a constant temperature.

  • Separate the adsorbent and analyze the final dye concentration.

2.3.4. Effect of pH:

  • Adjust the initial pH of the this compound solutions to different values (e.g., 2, 4, 6, 8, 10) using HCl or NaOH.[1]

  • Add a fixed amount of activated carbon to each flask.

  • Agitate the flasks for the equilibrium time at a constant temperature.

  • Separate the adsorbent and analyze the final dye concentration. For anionic dyes like this compound, lower pH values are generally expected to enhance adsorption.[1]

Data Analysis

The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e, mg/g) can be calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 = Initial dye concentration (mg/L)

  • C_e = Equilibrium dye concentration (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

Data Presentation

Table 1: Isotherm Parameters for Adsorption of this compound on Different Biosorbents

AdsorbentIsotherm Modelq_max (mg/g)K_L (L/mg)Reference
Vine StemLangmuir25.910.003721-[1]
Turkish Pine SawdustLangmuir26.670.017618-[1]

Table 2: Adsorption Capacities of Various Acid Dyes on Activated Carbon

Acid DyeActivated Carbon Sourceq_max (mg/g)Isotherm ModelReference
Acid Blue 80Water Hyacinth56.50Langmuir[3]
Reactive Red 23Enteromorpha prolifera59.88Langmuir[4]
Reactive Blue 171Enteromorpha prolifera71.94Langmuir[4]
Reactive Blue 4Enteromorpha prolifera131.93Langmuir[4]
Congo RedPongamia pinnata shells555.56Langmuir[5]
Direct Blue 6Pongamia pinnata shells625.00Langmuir[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the batch adsorption studies.

G cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis prep_adsorbate Prepare this compound Stock Solution exp_setup Set up flasks with dye solution and activated carbon prep_adsorbate->exp_setup prep_adsorbent Prepare/Activate Activated Carbon prep_adsorbent->exp_setup exp_agitate Agitate at constant temperature and speed exp_setup->exp_agitate exp_sample Withdraw samples at intervals exp_agitate->exp_sample exp_separate Separate adsorbent (filtration/centrifugation) exp_sample->exp_separate analysis_uv Analyze supernatant with UV-Vis Spectrophotometer exp_separate->analysis_uv analysis_calc Calculate adsorption capacity (qe) analysis_uv->analysis_calc analysis_model Fit data to isotherm and kinetic models analysis_calc->analysis_model

Caption: Workflow for batch adsorption studies of this compound.

Adsorption Mechanism Conceptual Diagram

This diagram outlines the key steps and models involved in the adsorption process.

G cluster_process Adsorption Process cluster_models Modeling A This compound in Bulk Solution B Film Diffusion A->B Step 1 C Intra-particle Diffusion B->C Step 2 F Kinetics - Pseudo-first-order - Pseudo-second-order B->F Describes rate of uptake D Adsorption onto Active Sites C->D Step 3 C->F E Equilibrium (Isotherms) - Langmuir - Freundlich D->E Describes equilibrium state

Caption: Conceptual overview of the dye adsorption process and modeling approaches.

References

Electrochemical detection methods for Acid Brown 282 in water samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Electrochemical Detection of Acid Brown 282 in Water Samples

Introduction

This compound is a type of azo dye, a large class of synthetic organic colorants extensively used in the textile, food, and printing industries.[1][2] The release of these dyes into water bodies poses significant environmental and health concerns due to their persistence, potential toxicity, and the carcinogenic nature of their degradation products, such as aromatic amines.[3] Consequently, the development of sensitive, rapid, and cost-effective methods for the detection of azo dyes in water is of paramount importance. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing high sensitivity, portability, and simplicity of operation.[4][5]

This document provides a detailed application note and a general protocol for the electrochemical detection of azo dyes, which can be adapted for this compound, in aqueous samples. While specific electrochemical data for this compound is not extensively available in the current literature, the methodologies presented here are based on well-established principles for the analysis of similar azo dyes.[1][4]

Principle of Electrochemical Detection

The electrochemical detection of azo dyes is typically based on the oxidation or reduction of the electroactive azo group (-N=N-) at the surface of a chemically modified electrode.[3] The application of a potential to the working electrode facilitates an electron transfer reaction, generating a current that is proportional to the concentration of the dye in the sample.[6] The use of modified electrodes, for instance with nanomaterials like carbon nanotubes or metallic nanoparticles, enhances the electrochemical signal by increasing the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits.[4][7] Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed for these analyses.[5][8]

Data Presentation: Performance of Electrochemical Sensors for Azo Dye Detection

The following table summarizes the performance of various chemically modified electrodes for the detection of different azo dyes, providing a benchmark for the expected analytical performance for compounds like this compound.

Azo DyeElectrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Methylene BlueSilver Nanoparticles/Multi-walled Carbon Nanotubes on Glassy Carbon Electrode (Aggrn/MWCNT/GCE)SWVNot Specified0.000002935[7]
Metanil YellowAmine-functionalized Multi-walled Carbon Nanotubes on Glassy Carbon Electrode (NH2-fMWCNTs/GCE)DPVNot SpecifiedNanomolar Range[1]
Reactive Black 5Glassy Carbon Electrode (GCE)DPVUp to 40Not Specified[9]
AmaranthN-doped Reduced Graphene Oxide on Glassy Carbon Electrode (N-rGO/GCE)DPVNot SpecifiedNot Specified[1]
TartrazinePolyglycine Modified Carbon Paste Electrode (PGMCPE)DPVNot SpecifiedNot Specified[5]

Experimental Protocols

This section provides a general, step-by-step protocol for the preparation of a modified electrode and the electrochemical detection of an azo dye in a water sample.

Apparatus and Reagents
  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Nitrogen gas cylinder for deoxygenation

  • Reagents:

    • This compound (or a similar azo dye standard)

    • Multi-walled carbon nanotubes (MWCNTs)

    • N,N-Dimethylformamide (DMF)

    • Phosphate buffer solution (PBS) components (e.g., NaH₂PO₄, Na₂HPO₄) or Britton-Robinson buffer

    • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

    • Potassium chloride (KCl)

    • Deionized water

Preparation of a Modified Glassy Carbon Electrode (GCE)
  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the polished GCE in deionized water and then in ethanol (B145695) for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of MWCNT Suspension:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonicate the suspension for 30 minutes to obtain a homogeneous black suspension.

  • Electrode Modification:

    • Drop-cast 5 µL of the MWCNT suspension onto the clean GCE surface.

    • Allow the solvent to evaporate at room temperature or under an infrared lamp.

    • The resulting MWCNT/GCE is now ready for use.

Electrochemical Measurements
  • Electrode Characterization (Optional but Recommended):

    • Characterize the electrochemical behavior of the bare GCE and the modified MWCNT/GCE in a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl using Cyclic Voltammetry (CV).

    • Scan the potential from -0.2 V to 0.6 V at a scan rate of 50 mV/s.

    • An increase in the peak current and a decrease in the peak-to-peak separation for the modified electrode indicates successful modification.

  • Optimization of Experimental Parameters:

    • Investigate the effect of pH on the electrochemical response of the azo dye. Record CVs or DPVs of a standard dye solution in a supporting electrolyte (e.g., 0.1 M PBS) at different pH values (e.g., from 3 to 9) to find the pH that yields the best signal.

    • Optimize the accumulation time and potential (if using a stripping technique) to enhance the sensitivity.

  • Quantitative Analysis using Differential Pulse Voltammetry (DPV):

    • Prepare a series of standard solutions of this compound in the optimized supporting electrolyte.

    • Deoxygenate the electrochemical cell by purging with nitrogen gas for 10 minutes before each measurement.

    • Immerse the three-electrode system into the solution containing the dye standard.

    • Record the DPV from an initial to a final potential that brackets the oxidation/reduction peak of the dye. Typical DPV parameters are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.[9]

    • Construct a calibration curve by plotting the peak current versus the concentration of the dye.

  • Analysis of Water Samples:

    • Collect the water sample and filter it to remove any suspended solids.

    • If necessary, adjust the pH of the sample to the optimized value and add the supporting electrolyte.

    • Record the DPV of the water sample under the same conditions as the standard solutions.

    • Determine the concentration of the dye in the sample using the calibration curve.

    • For validation, the standard addition method can be employed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical detection of an azo dye in a water sample.

G cluster_prep Preparation cluster_electrode Electrode Preparation cluster_analysis Analysis Sample_Collection Water Sample Collection Filtration Filtration Sample_Collection->Filtration pH_Adjustment pH Adjustment & Electrolyte Addition Filtration->pH_Adjustment Electrochemical_Cell Assemble Electrochemical Cell pH_Adjustment->Electrochemical_Cell GCE_Polishing GCE Polishing Electrode_Modification Electrode Modification GCE_Polishing->Electrode_Modification Modifier_Suspension Modifier Suspension Preparation Modifier_Suspension->Electrode_Modification Electrode_Modification->Electrochemical_Cell Measurement Electrochemical Measurement (DPV/SWV) Electrochemical_Cell->Measurement Calibration Calibration Curve Construction Measurement->Calibration Concentration_Det Concentration Determination Calibration->Concentration_Det

Caption: General workflow for the electrochemical detection of azo dyes.

Signaling Pathway of a Modified Electrode

The diagram below illustrates the principle of signal generation at a chemically modified electrode for the detection of an azo dye.

G cluster_solution Water Sample cluster_electrode Electrode Surface cluster_instrument Instrumentation AzoDye Azo Dye (Analyte) Modifier Modifier Layer (e.g., MWCNTs) AzoDye->Modifier Adsorption & Electrocatalysis GCE Glassy Carbon Electrode (GCE) Potentiostat Potentiostat GCE->Potentiostat Signal Acquisition Modifier->GCE Electron Transfer Signal Current Signal (Proportional to Concentration) Potentiostat->Signal Signal Processing

References

Synthesis of Novel Metal-Complex Dyes Utilizing Acid Brown 282 Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel metal-complex dyes using precursors related to Acid Brown 282. The methodologies outlined herein are intended to guide researchers in the development of new dye molecules with potential applications in various scientific and therapeutic fields.

Introduction

Metal-complex dyes are a significant class of compounds characterized by a central metal ion coordinated to one or more organic ligand molecules. These dyes often exhibit superior properties, such as enhanced lightfastness, thermal stability, and specific spectral characteristics, compared to their metal-free counterparts. This compound is a commercial 1:2 chromium complex azo dye, and its constituent precursors offer a versatile platform for the synthesis of novel metal-complex dyes with tailored properties. By modifying the precursor structures, researchers can systematically alter the electronic and steric properties of the resulting dyes, leading to new compounds with unique absorption spectra and coordination chemistry.

This guide details the synthesis of the ligand precursors, their subsequent metallization with chromium and other transition metals, and the characterization of the final metal-complex dyes.

Precursors for Novel Dye Synthesis

The foundational precursors for the synthesis of dyes analogous to this compound are:

  • Precursor A: 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

  • Precursor B: 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid

By strategically modifying the aromatic amines and coupling components used to synthesize these precursors, a diverse library of novel ligands can be generated.

Experimental Protocols

General Synthesis of Azo Dye Ligands (Precursors)

The synthesis of the azo dye ligands is a two-step process involving diazotization of an aromatic amine followed by coupling with a suitable nucleophilic component (e.g., a phenol (B47542) or naphthol derivative).

Protocol 3.1.1: Diazotization of Aromatic Amines

  • Dissolve the chosen aromatic amine (1.0 equivalent) in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Protocol 3.1.2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., a substituted phenol or naphthol) (1.1 equivalents) in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate to form the corresponding phenoxide or naphthoxide salt.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.

  • The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at 0-5 °C, then allow it to warm to room temperature.

  • The precipitated azo dye is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol (B145695) may be performed for further purification.[1]

Synthesis of Novel 1:2 Chromium-Complex Dyes

This protocol describes the formation of an asymmetrical 1:2 chromium complex using two different azo dye ligands.

Protocol 3.2.1: Asymmetrical 1:2 Chromium Complexation [2]

  • Prepare a solution containing equimolar amounts of two different metallizable azo dyes (e.g., a derivative of Precursor A and a derivative of Precursor B) in water.

  • Adjust the pH of the solution to 1.5 with 70% sulfuric acid.

  • Add chromium(III) sulfate (B86663) (0.5 equivalents based on the total moles of azo dyes) and a small amount of a catalyst like salicylic (B10762653) acid to the mixture.

  • Transfer the reaction mixture to a pressure reactor and heat to 130 °C under a pressure of 1.8 to 2 bar for 4 hours.

  • Cool the mixture to 95 °C and adjust the pH to 6-7 with sodium hydroxide solution.

  • Stir the mixture at 95 °C for 1-2 hours to complete the complexation.

  • The synthesized metal-complex dye can be precipitated by adding sodium chloride (salting out), collected by filtration, and dried.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of novel metal-complex dyes based on modified this compound precursors.

Table 1: Synthesis and Properties of Novel Azo Dye Ligands

Ligand IDAromatic Amine PrecursorCoupling ComponentYield (%)Melting Point (°C)λmax (nm)
L-1 2-Amino-4-nitrophenol1-Phenyl-3-methyl-5-pyrazolone90-95210-211460
L-2 6-Nitro-1-amino-2-hydroxynaphthalene-4-sulfonic acid2-Naphthol85-90>300480
L-3 2-Amino-5-chlorophenol1-Phenyl-3-methyl-5-pyrazolone88-93225-227455
L-4 4-NitroanilineSalicylic Acid85-90250-252380

Note: λmax values are typically measured in a suitable solvent like ethanol or DMF.[3]

Table 2: Properties of Novel 1:2 Chromium-Complex Dyes

Dye IDLigand 1Ligand 2Yield (%)Colorλmax (nm)
Cr-Dye-1 L-1L-285-90Brown550
Cr-Dye-2 L-1L-1 (Symmetrical)90-95Red-Brown530
Cr-Dye-3 L-3L-480-85Orange-Brown510

Note: The λmax of the metal complex is typically shifted to a longer wavelength (bathochromic shift) compared to the free ligands.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel metal-complex dyes.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_characterization Characterization diazotization Diazotization of Aromatic Amine coupling Azo Coupling with Phenolic/Naphtholic Component diazotization->coupling Freshly prepared diazonium salt purification_ligand Purification of Azo Dye Ligand coupling->purification_ligand Crude Azo Dye metallization Reaction with Metal Salt (e.g., Cr(III) sulfate) purification_ligand->metallization Purified Ligand(s) purification_complex Purification of Metal-Complex Dye metallization->purification_complex Crude Metal-Complex Dye spectroscopy Spectroscopic Analysis (UV-Vis, FT-IR) purification_complex->spectroscopy chromatography Chromatographic Analysis (TLC, HPLC) purification_complex->chromatography other_analysis Other Analyses (Melting Point, Yield) purification_complex->other_analysis

Caption: General experimental workflow for the synthesis and characterization of metal-complex dyes.

Logical Relationship for Generating Novel Dyes

This diagram illustrates the logical relationship for creating novel dye structures by modifying the precursor components.

Logical_Relationship cluster_precursors Core Precursors cluster_modifications Structural Modifications cluster_synthesis Synthesis cluster_products Products aromatic_amine Aromatic Amine amine_substituents Vary Substituents on Aromatic Amine (e.g., -NO2, -Cl, -SO3H) aromatic_amine->amine_substituents coupling_component Coupling Component coupling_substituents Vary Substituents on Coupling Component (e.g., -OH, -CH3, -SO3H) coupling_component->coupling_substituents diazotization Diazotization amine_substituents->diazotization azo_coupling Azo Coupling coupling_substituents->azo_coupling diazotization->azo_coupling novel_ligands Novel Azo Dye Ligands azo_coupling->novel_ligands metal_complexes Novel Metal-Complex Dyes novel_ligands->metal_complexes Metallization

Caption: Logical relationship for generating novel dyes through precursor modification.

References

Application Notes and Protocols: Acid Brown 282 in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acid Brown 282, its chemical characteristics, and its potential applications in the synthesis of advanced functional materials. While traditionally used as a dye for textiles and leather, the inherent properties of this metal-complex azo dye present opportunities for its use in developing novel materials with applications in sensing, polymer science, and potentially, drug delivery systems.

Chemical Properties and Characteristics of this compound

This compound is an anionic, water-soluble dye belonging to the azo class of compounds.[1][2] It is a 1:2 metal complex, typically involving chromium, which enhances its stability and fastness properties.[3]

PropertyValueReference
CAS Number 12219-65-7[1][2]
Molecular Formula C32H22CrN6O10S2 (representative)[1]
Appearance Brown powder[1]
Solubility Water-soluble[1]
Class Azo Dye (1:2 metal complex)[3]

Potential Applications in Functional Material Synthesis

The unique structure of this compound, featuring an azo chromophore (-N=N-) and a metal complex, makes it a candidate for the synthesis of various functional materials. The applications outlined below are based on the known functionalities of similar azo dyes and metal complexes.

2.1. Synthesis of Conductive Polymers

Azo dyes can be incorporated into conductive polymers to modify their electronic and optical properties.[4][5] The azo group can act as a charge-trapping site, influencing the conductivity of the polymer backbone.

Experimental Protocol: Synthesis of a Polypyrrole (PPy) Composite with this compound

This protocol is adapted from general methods for synthesizing azo dye-polypyrrole composites.[4][6]

Materials:

Procedure:

  • Preparation of Dye Solution: Prepare a 0.1 M aqueous solution of this compound.

  • Monomer Dispersion: In a separate beaker, disperse 0.1 M pyrrole in deionized water with vigorous stirring.

  • Initiation of Polymerization: Slowly add an aqueous solution of 0.2 M FeCl₃ to the pyrrole dispersion. The polymerization should begin immediately, indicated by a color change to black.

  • Incorporation of this compound: To the polymerizing mixture, add the this compound solution dropwise under continuous stirring.

  • Reaction Completion: Allow the reaction to proceed for 24 hours at room temperature to ensure complete polymerization and incorporation of the dye.

  • Purification: Filter the resulting composite material and wash it extensively with deionized water and methanol to remove any unreacted monomer, oxidant, and unbound dye.

  • Drying: Dry the final PPy-Acid Brown 282 composite in a vacuum oven at 60°C for 48 hours.

Characterization:

  • Conductivity: Measured using a four-point probe technique.

  • Morphology: Examined by Scanning Electron Microscopy (SEM).

  • Spectroscopic Analysis: Confirmation of dye incorporation using UV-Vis and FTIR spectroscopy.

2.2. Development of Chemo-Sensors for Metal Ion Detection

The metal-complex nature and the presence of nitrogen and oxygen donor atoms in this compound suggest its potential use as a colorimetric sensor for the detection of various metal ions.[7][8][9] The binding of a target metal ion can induce a conformational change in the dye molecule, leading to a detectable shift in its absorption spectrum.

Experimental Protocol: Colorimetric Detection of Cu²⁺ Ions

This protocol is a general guideline for testing the sensing capabilities of this compound.

Materials:

  • Stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) of known concentrations.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, add the this compound stock solution to a final concentration of 10 µM.

  • Addition of Metal Ions: Add different concentrations of the Cu²⁺ stock solution to the cuvettes. Prepare control cuvettes with other metal ions to test for selectivity.

  • Incubation: Allow the solutions to incubate at room temperature for a short period (e.g., 5-10 minutes) to ensure complex formation.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectra of each solution from 300 to 800 nm.

  • Data Analysis: Monitor for changes in the absorption maxima and the appearance of new peaks, which would indicate a binding event. The change in absorbance can be correlated with the concentration of the metal ion.

Diagrams and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of PPy-Acid Brown 282 Composite cluster_characterization Characterization Pyrrole Pyrrole Monomer Polymerization In-situ Polymerization Pyrrole->Polymerization FeCl3 FeCl3 (Oxidant) FeCl3->Polymerization AcidBrown282 This compound AcidBrown282->Polymerization Composite PPy-Acid Brown 282 Composite Polymerization->Composite Conductivity Conductivity Measurement Composite->Conductivity SEM Morphology (SEM) Composite->SEM Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Composite->Spectroscopy

Caption: Workflow for the synthesis and characterization of a conductive polymer composite.

Sensor_Mechanism AcidBrown282 This compound Complex [this compound - Metal Ion] Complex AcidBrown282->Complex MetalIon Target Metal Ion (e.g., Cu2+) MetalIon->Complex ColorChange Colorimetric Change Complex->ColorChange Detection Spectroscopic Detection ColorChange->Detection

Caption: Logical diagram of the metal ion sensing mechanism.

Summary and Future Perspectives

This compound holds promise as a versatile building block for the creation of functional materials. Its straightforward incorporation into polymer matrices and its potential for colorimetric sensing open avenues for research in materials science and analytical chemistry. Further studies are warranted to fully explore its capabilities, including optimizing reaction conditions for composite synthesis, quantifying its sensitivity and selectivity as a chemosensor, and investigating its potential in other areas such as catalysis and biomedicine. The protocols provided herein serve as a foundational starting point for researchers to embark on these exciting areas of investigation.

References

Troubleshooting & Optimization

How to improve the solubility of Acid Brown 282 for lab use?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Acid Brown 282 for laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic monoazo 1:2 metal complex dye that appears as a dark brown powder.[1][2][3] While it is considered water-soluble, it can exhibit limited solubility, which may lead to issues such as non-uniform staining, precipitation in stock solutions, and inaccurate concentrations in experiments.[1][2][4][5] Achieving a clear, fully dissolved solution is crucial for reproducible and reliable experimental results.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of acid dyes like this compound is influenced by several factors. The key parameters to control in a laboratory setting are temperature and pH.[6][7] The purity of the dye and the presence of other substances, such as salts, can also affect how well it dissolves.[6][8]

Q3: How does temperature affect the solubility of this compound?

For most acid dyes, an increase in temperature will increase solubility.[6][7] Heating the solvent (typically water) allows the dye molecules to dissolve more readily. It is common for some concentrated acid dye stock solutions to precipitate or gel upon cooling; gentle reheating can bring the dye back into solution.[8]

Q4: What is the optimal pH for dissolving this compound?

Acid dyes are most soluble and effective in weakly acidic conditions.[5][9] Adjusting the pH of your solvent to a slightly acidic range can enhance the solubility of this compound.[6] This is because the acidic environment helps to maintain the appropriate charge on the dye molecules for dissolution.

Q5: Can I use solvents other than water to dissolve this compound?

While water is the most common solvent, some acid dyes also have a degree of solubility in organic solvents, such as ethanol.[6] However, for most biological and staining applications, aqueous solutions are preferred. If considering an alternative solvent, it is essential to ensure its compatibility with your experimental system.

Q6: My this compound solution appears to have small particles, even after vigorous mixing. What should I do?

Undissolved particles can lead to "freckling" or uneven application.[8] To prevent this, it is recommended to strain the dye solution through a fine filter, such as a nylon stocking or a piece of silk, before use.[8] Ensuring the dye is first made into a paste with a small amount of hot water before adding the rest of the solvent can also help prevent particle formation.[8]

Troubleshooting Guide

This section addresses specific issues that may arise when preparing this compound solutions.

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution The solution is too concentrated or has cooled down.Gently heat the solution while stirring. If the precipitate does not dissolve, the solution may be supersaturated.
The pH of the solvent is not optimal.Adjust the pH to a weakly acidic range (e.g., pH 4-6) using a suitable buffer or a dilute acid like acetic acid.
Inconsistent Staining Results Incomplete dissolution of the dye powder.Prepare a stock solution and filter it before use to remove any undissolved particles.[8]
The dye has precipitated out of the solution over time.If using a stock solution, ensure it is warmed and well-mixed before each use.[8]
Color of the Solution Seems Off The dye may be a mixture of components that dissolve at different rates.Allow the pasted dye to sit for about 30 minutes before diluting it to ensure all components have had time to dissolve.[8]
The pH of the solution is incorrect, affecting the dye's chromophore.Check and adjust the pH of your solution to the recommended weakly acidic range.

Experimental Protocols

Protocol for Preparing a 1% (w/v) this compound Stock Solution

This protocol provides a standardized method for preparing a stock solution of this compound to improve its solubility and ensure consistency in laboratory experiments.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Heat-resistant glass beaker

  • Magnetic stirrer and stir bar

  • Hot plate

  • Graduated cylinder

  • Volumetric flask

  • Weighing scale

  • pH meter or pH indicator strips

  • Dilute acetic acid or sodium hydroxide (B78521) for pH adjustment (optional)

  • Fine filter (e.g., nylon mesh)

Procedure:

  • Weighing the Dye: Accurately weigh 1.0 g of this compound powder.

  • Pasting the Dye: In the beaker, add a small amount of hot (60-80°C) deionized water (e.g., 5-10 mL) to the dye powder. Mix thoroughly with a glass rod to form a smooth, lump-free paste.[8]

  • Initial Dissolution: Place the beaker on a hot plate with a magnetic stirrer. Add approximately 80 mL of deionized water while stirring.

  • Heating and Stirring: Gently heat the solution to 60-80°C while continuing to stir. Do not boil. Maintain this temperature for 15-20 minutes or until the dye is fully dissolved.

  • pH Adjustment (Optional): Allow the solution to cool slightly. Check the pH. If necessary, adjust to a weakly acidic pH (e.g., 5.0) by adding dilute acetic acid dropwise.

  • Final Volume: Once the dye is completely dissolved and the solution is clear, allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure all the dye is transferred. Add deionized water to bring the final volume to 100 mL.

  • Filtration and Storage: For critical applications, filter the stock solution to remove any micro-particulates.[8] Store the solution in a tightly sealed, light-protected container. If stored in the refrigerator, gently warm the solution before use to redissolve any precipitate that may have formed.[8]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh 1. Weigh this compound paste 2. Create a Paste with Hot Water weigh->paste add_water 3. Add Majority of Water paste->add_water heat_stir 4. Heat and Stir (60-80°C) add_water->heat_stir check_ph 5. Adjust pH to Weakly Acidic heat_stir->check_ph final_volume 6. Cool and Adjust to Final Volume check_ph->final_volume filter_store 7. Filter and Store Solution final_volume->filter_store

Caption: Workflow for preparing an this compound stock solution.

troubleshooting_logic start Problem: Incomplete Dissolution check_temp Is the solution heated to 60-80°C? start->check_temp heat Action: Heat the solution check_temp->heat No check_ph Is the pH weakly acidic? check_temp->check_ph Yes heat->check_temp adjust_ph Action: Adjust pH check_ph->adjust_ph No check_conc Is the concentration too high? check_ph->check_conc Yes adjust_ph->check_ph dilute Action: Dilute the solution check_conc->dilute Yes filter Action: Filter the solution check_conc->filter No end Solution is Clear dilute->end filter->end

References

Technical Support Center: Optimizing pH for Acid Brown 282 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acid Brown 282 in dyeing protocols. It offers troubleshooting advice and answers to frequently asked questions to ensure optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which substrates is it suitable?

This compound is a pre-metallized acid dye, specifically a 1:2 chromium complex azo dye.[1][2] It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon.[1][3][4][5] It also finds applications in leather dyeing.[5]

Q2: Why is pH control crucial when using this compound?

The pH of the dyebath is a critical factor in the successful application of acid dyes.[4] An acidic environment is necessary to protonate the amino groups in protein and polyamide fibers, creating positively charged sites.[3][6][7] The anionic this compound dye molecules are then attracted to these cationic sites, forming strong ionic bonds and ensuring good dye fixation and wash fastness.[3][8]

Q3: What is the recommended pH range for dyeing with this compound?

The optimal pH for dyeing with this compound depends on the substrate and the desired shade depth. As a 1:2 metal-complex dye, it generally performs well in a weakly acidic to neutral pH range.

  • Wool & Silk: For general applications, a pH range of 4.5 to 6.0 is recommended for weakly acidic dyes.[6]

  • Nylon: For light shades on nylon, a pH of 6.0 to 7.0 is often used to ensure level dyeing. For darker shades, a more acidic pH of 4.0 to 6.0 is preferable to increase dye exhaustion.[6]

  • Leather: A more acidic environment with a pH of 2.5 to 4.5 is typically required for leather dyeing.[9]

Q4: Which acids are suitable for adjusting the pH of the dyebath?

Acetic acid is commonly used to create a weakly acidic dyebath. For more strongly acidic conditions, formic acid can be used. Citric acid is another viable alternative to acetic acid. The choice of acid can influence the rate of dyeing and the final shade.

Q5: How does pH affect the color strength (K/S) of the dyed material?

Generally, for acid dyes, lowering the pH increases the number of cationic sites on the fiber, leading to a higher rate of dye uptake and a greater color strength (K/S value).[9][10][11][12] However, an excessively low pH can cause rapid, uneven dyeing and potential damage to the fiber.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven or Splotchy Dyeing pH is too low, causing the dye to strike too quickly. An overly acidic environment leads to rapid and uneven absorption of the dye.Start the dyeing process at a higher pH (closer to neutral) and gradually add acid to lower the pH as the temperature increases. This allows for more controlled dye migration and level dyeing.
Inadequate pre-wetting of the substrate. Dry spots on the material will not dye evenly.Ensure the substrate is thoroughly wetted before introducing it to the dyebath.
Poor Dye Exhaustion (Pale Colors) pH is too high. An insufficiently acidic dyebath will not have enough protonated amino groups on the fiber for the dye to bind to.[4]Gradually lower the pH of the dyebath by adding a suitable acid (e.g., acetic acid) until the desired exhaustion is achieved. Check the pH with a calibrated meter or pH strips.
Insufficient dyeing time or temperature. The dye may not have had enough time or thermal energy to fully penetrate and bind to the fiber.Increase the dyeing time or temperature according to the recommended protocol for the specific fiber.
Inconsistent Color Between Batches Variation in the starting pH of the water. The natural pH of your water source can fluctuate, affecting the final pH of the dyebath.Always measure and adjust the pH of the dyebath for each new batch to ensure consistency.
Inaccurate measurement of dye or chemicals. Use calibrated scales and measuring equipment to ensure precise and reproducible formulations.
Poor Wash Fastness Incorrect pH during dyeing. If the pH is too high, the dye may not have formed strong ionic bonds with the fiber.Ensure the dyeing is carried out within the recommended acidic pH range to promote proper dye fixation.
Inadequate rinsing after dyeing. Excess, unfixed dye on the surface of the fiber will wash out.Rinse the dyed material thoroughly after the dyeing process until the water runs clear.

Data Presentation

The following tables summarize the expected impact of pH on the dyeing performance of this compound on wool and nylon.

Table 1: Effect of pH on Color Strength (K/S) of this compound on Wool

pHExpected Color Strength (K/S)Observations
3.0HighIncreased risk of uneven dyeing.
4.0GoodBalanced color yield and levelness.
5.0ModerateGood levelness, suitable for lighter shades.
6.0LowSlower dye uptake, very good levelness.
7.0Very LowMinimal dye exhaustion.

Table 2: Effect of pH on Wash Fastness of this compound on Nylon

pHExpected Wash Fastness (Grey Scale Rating)Observations
4.04-5Excellent dye fixation.
5.04Good dye fixation.
6.03-4Moderate dye fixation.
7.02-3Poor dye fixation, significant color bleeding.

Experimental Protocols

Protocol 1: pH Optimization for this compound Dyeing of Wool

  • Preparation of Dyebaths: Prepare five dyebaths with a liquor ratio of 40:1.

  • Dye Concentration: Add this compound to each dyebath to achieve a 1% on weight of fiber (o.w.f.) concentration.

  • pH Adjustment: Adjust the pH of the five dyebaths to 3.0, 4.0, 5.0, 6.0, and 7.0, respectively, using a dilute solution of acetic acid or sodium carbonate.

  • Dyeing Process:

    • Introduce pre-wetted wool samples into each dyebath at 40°C.

    • Increase the temperature to 98°C at a rate of 2°C per minute.

    • Maintain the temperature at 98°C for 60 minutes.

    • Allow the dyebaths to cool to 60°C.

  • Rinsing and Drying:

    • Remove the wool samples and rinse thoroughly with cold water until the water runs clear.

    • Allow the samples to air dry.

  • Analysis:

    • Measure the color strength (K/S) of each sample using a spectrophotometer.

    • Assess the levelness of the dyeing visually.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_dyebaths Prepare 5 Dyebaths (40:1 Liquor Ratio) add_dye Add 1% o.w.f. This compound prep_dyebaths->add_dye adjust_ph Adjust pH to 3.0, 4.0, 5.0, 6.0, 7.0 add_dye->adjust_ph add_wool Introduce Pre-wetted Wool at 40°C adjust_ph->add_wool ramp_temp Ramp Temperature to 98°C (2°C/min) add_wool->ramp_temp hold_temp Hold at 98°C for 60 min ramp_temp->hold_temp cool_down Cool to 60°C hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse dry Air Dry rinse->dry analyze Measure K/S and Assess Levelness dry->analyze

Caption: Experimental workflow for pH optimization of this compound on wool.

troubleshooting_flowchart start Dyeing Issue Encountered issue What is the primary issue? start->issue uneven Uneven/Splotchy Dyeing issue->uneven Unevenness pale Pale Color/Poor Exhaustion issue->pale Pale Color inconsistent Inconsistent Batches issue->inconsistent Inconsistency check_ph_low Is the pH too low? uneven->check_ph_low check_ph_high Is the pH too high? pale->check_ph_high check_ph_consistency Was pH consistent across batches? inconsistent->check_ph_consistency solution_uneven Start at a higher pH and add acid gradually. check_ph_low->solution_uneven Yes other_causes_uneven Consider other factors: - Inadequate pre-wetting - Rapid temperature rise check_ph_low->other_causes_uneven No solution_pale Gradually lower the pH with acid. check_ph_high->solution_pale Yes other_causes_pale Consider other factors: - Insufficient time/temperature - Incorrect dye concentration check_ph_high->other_causes_pale No solution_inconsistent Measure and adjust pH for every batch. check_ph_consistency->solution_inconsistent No other_causes_inconsistent Consider other factors: - Inaccurate measurements - Water quality changes check_ph_consistency->other_causes_inconsistent Yes

Caption: Troubleshooting flowchart for pH-related issues in this compound dyeing.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Metal Complex Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting uneven dyeing results when working with metal complex dyes in a laboratory setting. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing with metal complex dyes?

Uneven dyeing, often appearing as streaks, patches, or shade variations, can stem from several factors during the dyeing process. The most common culprits include:

  • Improper pH Control: Metal complex dyes are highly sensitive to the pH of the dye bath.[1][2] An incorrect or fluctuating pH can alter the dye's solubility and its rate of uptake by the substrate, leading to uneven application.[2][3][4]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise can cause the dye to exhaust onto the material too quickly, preventing level dyeing.[3][4][5]

  • Poor Dye Solubility and Dispersion: If the dye is not fully dissolved or is allowed to agglomerate in the dye bath, it can lead to spotting and uneven coloration.[6][7]

  • Inadequate Substrate Preparation: The presence of impurities like oils, sizing agents, or residual chemicals from previous processing steps on the material can act as a barrier to uniform dye penetration.[5][7][8][9]

  • Incorrect Selection or Concentration of Auxiliaries: The improper use of leveling agents, dispersing agents, or electrolytes can negatively impact the dyeing process.[5][10][11]

  • Water Hardness: The presence of metal ions such as calcium, magnesium, iron, and copper in the process water can interfere with the dye and lead to precipitation or shade changes.[7][8][12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during dyeing with metal complex dyes.

Problem 1: Shade is uneven, with visible streaks or patches.

This is one of the most frequent issues and can often be traced back to the rate of dye uptake.

Possible Causes & Solutions:

CauseRecommended Action
Rapid Dye Exhaustion Control the rate of temperature increase. A slower, more controlled ramp-up allows for more even dye migration.[3][4] Consider a temperature profile with holding periods at critical temperature ranges to promote leveling.
Incorrect pH Precisely control the pH of the dye bath according to the dye manufacturer's recommendations. Metal complex dyes often perform best in slightly acidic to neutral conditions.[1] Use a reliable buffer system to maintain a stable pH throughout the process.[2]
Insufficient Leveling Agent Use an appropriate leveling agent to control the initial strike of the dye.[10][11] Leveling agents work by either competing with the dye for sites on the fiber or by forming a temporary complex with the dye, slowing its absorption.[10][11][13]

Experimental Protocol: Optimizing the Dyeing Temperature Profile

  • Initial Temperature: Start the dyeing process at a low temperature (e.g., 30-40°C).

  • Temperature Ramp-up: Increase the temperature at a controlled rate, typically 1-2°C per minute.[14]

  • Intermediate Hold: Introduce a holding period of 15-30 minutes at a temperature just below the main dyeing temperature (e.g., 60-70°C) to allow for dye migration and leveling.

  • Final Dyeing Temperature: Raise the temperature to the final recommended dyeing temperature (e.g., 90-100°C for wool/nylon, or higher for polyester) and hold for the recommended time (typically 30-60 minutes).[1]

  • Cooling: Cool the dye bath slowly and evenly to prevent shock, which can cause creasing or unevenness.

Problem 2: Speckled or spotted appearance on the dyed material.

This issue is often a result of poor dye dispersion, where dye particles aggregate instead of remaining finely dispersed in the dye bath.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Dye Dissolution Ensure the dye is completely dissolved before adding it to the main dye bath. It is best practice to first create a stock solution by pasting the dye with a small amount of cold water and then adding hot water while stirring.[15]
Poor Quality Water Use deionized or soft water to avoid interference from metal ions that can cause dye precipitation.[16] If using hard water, a sequestering agent can be added to chelate the problematic ions.[6][12]
Dye Agglomeration Use a high-quality dispersing agent to prevent dye particles from clumping together, especially at higher temperatures.[17]

Experimental Protocol: Evaluating Dye Dispersion

  • Preparation: Prepare a 1 g/L solution of the metal complex dye in deionized water.

  • Filtration Test: Filter 100 mL of the freshly prepared dye solution through a fine filter paper (e.g., Whatman No. 1) using a Büchner funnel under suction.

  • Observation: Observe the filter paper for any visible dye particles or aggregates. A well-dispersed dye will pass through with minimal residue.

  • High-Temperature Stability: To test high-temperature stability, heat another portion of the dye solution in a sealed laboratory dyeing apparatus to the intended dyeing temperature and hold for 30 minutes.

  • Post-Heating Filtration: Cool the solution and repeat the filtration test. Compare the amount of residue with the unheated sample. A stable dispersion will show little to no increase in particle size after heating.

Problem 3: Poor color yield or inconsistent shade between batches.

This can be caused by a variety of factors affecting the dye exhaustion and fixation.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect pH Verify and adjust the pH of the dye bath. The optimal pH is critical for achieving the desired shade and exhaustion rate.[3][4][18]
Improper Electrolyte Concentration Electrolytes, such as sodium sulfate, are often used to promote dye exhaustion.[19][20] The concentration should be optimized, as excessive amounts can sometimes lead to aggregation.
Substrate Variability Ensure that the material being dyed is consistent between batches and has been properly pre-treated to remove any impurities.[7][8][9]
Water Hardness The presence of metal ions can affect the final shade.[6][7] Using a sequestering agent or deionized water is recommended for reproducibility.[12]

Experimental Protocol: Standardizing the Dye Bath Preparation

  • Water Quality: Always use deionized or distilled water for preparing dye and auxiliary solutions.

  • pH Measurement and Adjustment: Calibrate the pH meter before use. Measure the pH of the water and adjust it to the target range with a suitable buffer (e.g., acetate (B1210297) buffer for acidic conditions) before adding any other chemicals.

  • Auxiliary Addition: Add any necessary auxiliaries, such as leveling agents or sequestering agents, and ensure they are fully dissolved.

  • Dye Addition: Prepare a concentrated stock solution of the dye. Add the dye stock solution to the dye bath through a filter to remove any undissolved particles.

  • Final Volume and Temperature Adjustment: Adjust the final volume of the dye bath with deionized water and bring it to the starting temperature of the dyeing cycle.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and understand key relationships in the dyeing process.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions Problem Uneven Dyeing Observed Check_Parameters Review Dyeing Parameters (pH, Temp, Time) Problem->Check_Parameters Check_Prep Examine Substrate Pre-treatment Problem->Check_Prep Check_Dispersion Inspect Dye Solution for Particles Problem->Check_Dispersion Cause_pH Incorrect pH Check_Parameters->Cause_pH Cause_Temp Improper Temperature Profile Check_Parameters->Cause_Temp Cause_Leveling Inadequate Leveling Check_Parameters->Cause_Leveling Cause_Substrate Substrate Contamination Check_Prep->Cause_Substrate Cause_Dispersion Poor Dye Dispersion Check_Dispersion->Cause_Dispersion Solution_pH Adjust & Buffer pH Cause_pH->Solution_pH Solution_Temp Modify Temp Ramp Rate & Holds Cause_Temp->Solution_Temp Solution_Leveling Add/Optimize Leveling Agent Cause_Leveling->Solution_Leveling Solution_Substrate Re-scour Substrate Cause_Substrate->Solution_Substrate Solution_Dispersion Improve Dissolution/ Use Dispersing Agent Cause_Dispersion->Solution_Dispersion

Caption: Troubleshooting workflow for uneven dyeing.

DyeingParameters cluster_inputs Controllable Inputs cluster_process Dyeing Process cluster_output Result pH pH DyeUptake Rate of Dye Uptake pH->DyeUptake Temp Temperature Temp->DyeUptake Leveling Leveling Agent Leveling->DyeUptake Electrolyte Electrolyte Electrolyte->DyeUptake Migration Dye Migration DyeUptake->Migration Levelness Level Dyeing Migration->Levelness

Caption: Key parameters influencing level dyeing.

References

Improving the lightfastness of textiles dyed with Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Acid Brown 282

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the lightfastness of textiles dyed with C.I. This compound. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound?

A1: C.I. This compound is a synthetic dye belonging to the acid dye class.[1] Structurally, it is a 1:2 metal complex, single azo dye.[2][3] It appears as a dark brown powder and is soluble in water.[1] It is primarily used for dyeing protein-based fibers like wool and silk, as well as nylon and leather.[1][2][4] Metal-complex dyes are known for having better lightfastness compared to typical acid dyes.[5]

Q2: What is lightfastness and how is it measured for textiles?

A2: Lightfastness refers to a material's resistance to color change or fading when exposed to light.[6][7] The fading is a result of photochemical reactions that destroy the dye's molecular structure.[8][9] The internationally recognized standard for testing the lightfastness of textiles is ISO 105-B02.[10][11] This method uses a xenon arc lamp to simulate natural daylight and assesses fading by comparing the tested specimen to a set of Blue Wool references.[10][12] The lightfastness is then rated on a scale from 1 (very low fastness) to 8 (very high fastness).[6][13]

Q3: What key factors influence the lightfastness of fabrics dyed with this compound?

A3: The primary factors include:

  • Dye Concentration: Higher dye concentrations (darker shades) lead to greater aggregation of dye molecules on the fiber, which generally improves lightfastness.[8][14]

  • Fiber Type: The chemical nature of the substrate (e.g., wool, silk, nylon) affects the dye-fiber bond and its stability to light.[8][15]

  • Dyeing Process: Proper control over dyeing parameters such as pH, temperature, and time is crucial to ensure strong dye-fiber bonding and complete fixation.[15][16] Incomplete removal of unfixed or hydrolyzed dye can significantly lower the lightfastness rating.[7][9]

  • Finishing Agents: The use of subsequent chemical treatments, such as softeners or fixing agents, can impact lightfastness. Cationic softeners and certain types of cationic dye-fixing agents are known to reduce the lightfastness of dyed textiles.[7][9]

Q4: Can aftertreatments be used to enhance the lightfastness of already dyed textiles?

A4: Yes, specific aftertreatments can improve the lightfastness of dyed fabrics. The most common and effective method is the application of a UV absorber.[9][17] UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy, thus protecting the dye molecules from photochemical degradation.[18][19]

Troubleshooting Guide

Q1: The lightfastness of my fabric dyed with this compound is poor. What are the potential causes?

A1: Poor lightfastness can stem from several factors. Use the following checklist to identify the cause:

  • Insufficient Dyeing Depth: Light shades of a color inherently have lower lightfastness because the dye is more dispersed on the fiber, increasing its exposure to light.[8]

  • Improper Process Control: Ensure the dyeing process was carried out under optimal pH and temperature conditions to maximize dye fixation.[15]

  • Inadequate Washing: Residual unfixed or hydrolyzed dye on the fiber surface has poor lightfastness and must be thoroughly washed off after dyeing.[7][14]

  • Incompatible Finishing Agents: A finishing agent, such as a cationic softener or a standard wash fastness-improving fixative, may have been applied, which is known to negatively affect lightfastness.[7][9]

Q2: My fabric's wash fastness is good, but the lightfastness decreased after applying a fixing agent. Why did this happen?

A2: This is a common issue. Many conventional cationic fixing agents, which are excellent for improving wash fastness, can unfortunately reduce the lightfastness of the dye.[9] These agents form a complex with the dye on the fiber surface that may be more susceptible to degradation by light. To overcome this, you should select a specialized fixing agent that is designed to improve wet fastness with minimal or no negative impact on lightfastness.[20][21][22]

Q3: How can I select an appropriate auxiliary to improve lightfastness without compromising other properties?

A3: The best approach is to use a UV absorber. These can often be co-applied during the dyeing process or used as a separate aftertreatment.[19][23] When selecting a UV absorber, consider its affinity for the specific fiber you are using (e.g., wool, nylon). Benzophenone (B1666685) or benzotriazole (B28993) derivatives are common types.[19] Always conduct a preliminary test on a small sample to ensure there is no adverse effect on the final shade or other fastness properties.

Data Presentation

Table 1: Properties of C.I. This compound

PropertyDescriptionReference(s)
C.I. Name This compound[2]
CAS Number 12219-65-7[1][2]
Dye Class Acid Dye[1]
Molecular Structure Single Azo, 1:2 Metal Complex[2][3]
Appearance Dark brown powder[1]
Solubility Water Soluble[1]
Primary Applications Wool, Silk, Nylon, Leather[1][4][24]

Table 2: Example of Lightfastness Improvement on Wool Dyed with this compound

The following data are illustrative examples based on typical results and are not from a specific cited experiment.

TreatmentDyeing Depth (% owf)Lightfastness Rating (ISO 105-B02)
Standard Dyeing1.0%4
Standard Dyeing3.0%5
Aftertreatment with UV Absorber1.0%5
Aftertreatment with UV Absorber3.0%5-6
Aftertreatment with Cationic Fixative3.0%4

Experimental Protocols

Protocol 1: Lightfastness Assessment (ISO 105-B02)

  • Specimen Preparation: Mount a piece of the dyed textile onto a sample mounting card.[12] Partially cover the specimen with an opaque mask.

  • Reference Materials: Place a set of Blue Wool references (typically grades 1 through 8) in the sample holder alongside the test specimen.[13]

  • Exposure: Place the samples in a xenon arc fading lamp apparatus.[10][11] Expose the samples to artificial light under controlled conditions (e.g., irradiance, temperature, humidity) as specified in the ISO 105-B02 standard.[10]

  • Assessment: Periodically inspect the specimen and the Blue Wool references. The test is complete when the contrast between the exposed and unexposed parts of the specimen matches a specific grade on the grey scale for assessing change in color.

  • Rating: The lightfastness rating is the number of the Blue Wool reference that shows a similar amount of fading to the test specimen.[6]

Protocol 2: Aftertreatment with a UV Absorber (Exhaust Method)

  • Bath Preparation: Prepare a treatment bath containing the UV absorber (e.g., a sulfonated benzophenone derivative) at a concentration of 1-3% on weight of fabric (owf). Adjust the pH to 4.0-4.5 using acetic acid. Set the liquor ratio to 20:1.

  • Treatment: Introduce the dyed, rinsed, and still-damp fabric into the bath at 40°C.

  • Temperature Ramp: Raise the temperature of the bath to 80-90°C over 30 minutes.[23]

  • Hold: Maintain this temperature for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.[23]

  • Cool Down & Rinse: Cool the bath down to 50°C, then remove the fabric. Rinse the fabric thoroughly with cold water.

  • Drying: Dry the treated fabric at a temperature below 100°C.

Mandatory Visualizations

logical_relationships Dye Dye Properties (this compound) Lightfastness Final Lightfastness Dye->Lightfastness Fiber Fiber Type (Wool, Silk, Nylon) Fiber->Lightfastness Process Dyeing Process (pH, Temp, Time) Process->Lightfastness Finish Finishing (Softeners, Fixatives) Finish->Lightfastness Can Decrease UV_Absorber Improving Agent (UV Absorber) UV_Absorber->Lightfastness Increases

Caption: Key factors influencing the final lightfastness of dyed textiles.

experimental_workflow Start Dyed & Rinsed Fabric Bath Prepare Treatment Bath (UV Absorber, pH 4.0-4.5) Start->Bath Treat Immerse Fabric at 40°C Bath->Treat Ramp Raise Temperature to 90°C (over 30 min) Treat->Ramp Hold Hold at 90°C for 45 min Ramp->Hold Cool Cool Down & Rinse Hold->Cool Dry Dry Fabric Cool->Dry

Caption: Workflow for aftertreatment with a UV absorber via exhaust method.

troubleshooting_flowchart Start Problem: Poor Lightfastness CheckShade Is the shade light? Start->CheckShade CheckWash Was post-dyeing wash-off thorough? CheckShade->CheckWash No Sol_Shade Increase dye concentration for deeper shades. CheckShade->Sol_Shade Yes CheckFinish Was a finishing agent used? CheckWash->CheckFinish Yes Sol_Wash Improve rinsing process to remove unfixed dye. CheckWash->Sol_Wash No Sol_Finish Identify agent. Avoid cationic softeners/fixatives. CheckFinish->Sol_Finish Yes Sol_Improve Apply UV Absorber as post-treatment. CheckFinish->Sol_Improve No

Caption: Troubleshooting flowchart for diagnosing poor lightfastness.

References

Technical Support Center: Enhancing the Photocatalytic Degradation of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of Acid Brown 282. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low degradation efficiency of this compound.

Question: My photocatalytic experiment shows very low degradation of this compound. What are the potential causes and how can I improve the efficiency?

Answer: Low degradation efficiency is a common issue that can stem from several factors. Systematically evaluating your experimental parameters is key to identifying the bottleneck. Here are the primary aspects to investigate:

  • pH of the solution: The pH of the reaction medium is a critical parameter in photocatalysis as it affects the surface charge of the photocatalyst and the dye molecule itself.[1][2][3] For azo dyes like this compound, which are often anionic, the pH can influence the adsorption onto the photocatalyst surface.[4] It is recommended to perform a series of experiments at different pH values (e.g., from 3 to 11) to determine the optimal condition for this compound degradation.[5]

  • Photocatalyst dosage: The amount of photocatalyst used directly impacts the number of available active sites for the reaction.[2][6] An insufficient amount of catalyst will lead to low degradation. Conversely, an excessive amount can lead to turbidity, which blocks light penetration and reduces efficiency.[2][6] It is crucial to optimize the catalyst loading by testing a range of concentrations.

  • Initial dye concentration: A high initial concentration of this compound can hinder performance. More dye molecules adsorb to the catalyst surface, but the number of photons and generated hydroxyl radicals may be insufficient for efficient degradation.[6] This can lead to a decrease in the overall percentage of degradation.[6] Diluting the sample or increasing the catalyst dosage (up to its optimum) might be necessary.

  • Light source intensity and wavelength: The light source must provide photons with energy equal to or greater than the bandgap of the photocatalyst to generate electron-hole pairs.[3] Ensure your light source is appropriate for your chosen photocatalyst (e.g., UV lamp for TiO2). The intensity of the light also plays a role; higher intensity can increase the rate of degradation up to a certain point.[3]

  • Presence of interfering substances: The composition of your sample matrix is important. Inorganic anions such as carbonates, chlorides, nitrates, and sulfates can act as scavengers for reactive oxygen species (ROS), reducing the degradation efficiency.[1][7]

Question: I am observing inconsistent results between experimental runs. What could be the cause?

Answer: Inconsistent results often point to a lack of control over experimental variables. To ensure reproducibility, consider the following:

  • Homogeneity of the suspension: Ensure the photocatalyst is uniformly suspended in the dye solution. Inadequate stirring can lead to settling of the catalyst, reducing the available surface area for reaction. Continuous and vigorous stirring is essential throughout the experiment.

  • Temperature control: While temperature is generally considered to have a minor effect on photocatalysis compared to other parameters, significant fluctuations can affect reaction kinetics.[1] It is good practice to maintain a constant temperature during the experiments.

  • Catalyst deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediates or byproducts on its surface. If you are reusing the catalyst, ensure it is properly regenerated between cycles. Common regeneration methods include washing with distilled water or ethanol (B145695) and drying at a specific temperature.

Question: My photocatalyst powder is hydrophobic and floats on the surface of the aqueous solution. How can I resolve this?

Answer: Hydrophobic photocatalysts present a challenge for aqueous-phase degradation. To overcome this, you can try the following approaches:

  • Use of a surfactant: Adding a small amount of a suitable surfactant can help to wet the surface of the catalyst and allow it to be properly dispersed in the solution.[8] It is important to choose a surfactant that does not interfere with the photocatalytic reaction.

  • Solvent modification: Adding a water-miscible solvent with a lower surface tension, such as ethanol, can also improve the wetting of the catalyst.[8] However, be aware that the solvent itself might be degraded or act as a scavenger for ROS.

  • Immobilization of the photocatalyst: To avoid issues with dispersion and recovery, the photocatalyst can be immobilized on a solid support, such as glass beads, non-woven fibers, or a thin film.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photocatalytic degradation of organic dyes like this compound?

A1: The photocatalytic degradation of dyes is initiated when a semiconductor photocatalyst absorbs photons with energy exceeding its bandgap. This creates electron-hole pairs.[3] The generated electrons and holes can then participate in redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[1] These ROS are powerful oxidizing agents that can break down the complex structure of the this compound dye into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions.[10]

Q2: How do I choose the right photocatalyst for degrading this compound?

A2: The choice of photocatalyst depends on several factors, including its efficiency under the desired light source (UV or visible), stability, cost, and ease of separation. Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost.[2][11] Other common photocatalysts include zinc oxide (ZnO) and graphitic carbon nitride (g-C₃N₄).[2][7] For visible light applications, doped or composite photocatalysts are often employed.

Q3: How can I monitor the degradation of this compound during the experiment?

A3: The most common method for monitoring the degradation of colored dyes like this compound is UV-Visible spectrophotometry. The concentration of the dye is proportional to its absorbance at its maximum absorption wavelength (λmax). By taking samples at regular intervals and measuring their absorbance, you can determine the degradation rate.[9] To ensure that the photocatalyst particles do not interfere with the measurement, it is necessary to centrifuge or filter the samples before analysis.[9]

Q4: What is the importance of running control experiments?

A4: Control experiments are crucial to validate that the observed degradation of this compound is indeed due to photocatalysis. The following control experiments are recommended:

  • Photolysis: The dye solution is irradiated without the presence of the photocatalyst to check for any degradation caused by light alone.

  • Adsorption: The dye solution and photocatalyst are stirred in the dark to determine the extent of dye adsorption onto the catalyst surface. This is important to distinguish between removal by adsorption and degradation.[12]

  • Catalysis without light: The dye solution and photocatalyst are stirred in the dark to confirm that no degradation occurs without light.

Q5: Can the photocatalyst be reused? How can I test its stability?

A5: One of the advantages of heterogeneous photocatalysis is the potential for catalyst reuse. To test the stability and reusability, the photocatalyst should be recovered after each degradation cycle, for example, by centrifugation or filtration.[13] It should then be washed (e.g., with deionized water and/or ethanol) and dried before being used in a subsequent cycle with a fresh dye solution.[13] Performing several consecutive cycles (e.g., 5 cycles) and measuring the degradation efficiency in each cycle will provide information on the catalyst's stability.[13]

Data Presentation

Table 1: Key Experimental Parameters and Their General Effects on Photocatalytic Degradation Efficiency.

ParameterGeneral Effect on EfficiencyRecommended Range for Optimization
pH Highly influential; affects surface charge of catalyst and dye.[1][2][3]3 - 11
Catalyst Dosage Increases with dosage to an optimum, then decreases.[2][6]0.1 - 2.0 g/L
Initial Dye Concentration Efficiency generally decreases with increasing concentration.[5][6]10 - 100 mg/L
Light Intensity Generally increases with intensity up to a saturation point.[3]Dependent on reactor setup and light source
Temperature Minor effect compared to other parameters.[1]20 - 50 °C
**Presence of Oxidants (e.g., H₂O₂) **Can enhance degradation by providing additional ROS, but excess can be detrimental.[2][5]1 - 10 mM

Experimental Protocols

Protocol 1: Standard Photocatalytic Degradation Experiment

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare the desired working concentrations by dilution.

  • Catalyst Suspension: Add the optimized amount of photocatalyst to the this compound solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[12] Take an initial sample (t=0) at the end of this period.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Preparation for Analysis: Immediately centrifuge or filter each aliquot to remove the photocatalyst particles.

  • Analysis: Measure the absorbance of the supernatant/filtrate at the λmax of this compound using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency (%) using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time t.

Mandatory Visualizations

Experimental_Workflow prep Prepare this compound Solution add_cat Add Photocatalyst prep->add_cat dark Stir in Dark (Adsorption Equilibrium) add_cat->dark sample0 Take Initial Sample (t=0) dark->sample0 irradiate Irradiate with Light Source dark->irradiate sample_t Take Samples at Intervals irradiate->sample_t separate Centrifuge/Filter Samples sample_t->separate analyze Analyze with UV-Vis Spectrophotometer separate->analyze calc Calculate Degradation Efficiency analyze->calc

Caption: Experimental workflow for photocatalytic degradation.

ROS_Generation photon Photon (hν) catalyst Photocatalyst photon->catalyst electron e⁻ (conduction band) catalyst->electron hole h⁺ (valence band) catalyst->hole O2 O₂ electron->O2 H2O H₂O hole->H2O OH_neg OH⁻ hole->OH_neg superoxide •O₂⁻ O2->superoxide hydroxyl •OH H2O->hydroxyl OH_neg->hydroxyl degradation Dye Degradation superoxide->degradation hydroxyl->degradation

Caption: Generation of Reactive Oxygen Species (ROS).

Troubleshooting_Flowchart start Low Degradation Efficiency? check_params Check Key Parameters: pH, Catalyst Dose, Dye Conc. start->check_params Yes optimize_params Optimize Parameters Systematically check_params->optimize_params Sub-optimal check_light Verify Light Source: Intensity & Wavelength check_params->check_light Optimal success Improved Efficiency optimize_params->success adjust_light Adjust/Change Light Source check_light->adjust_light Inadequate check_matrix Analyze Sample Matrix for Scavengers check_light->check_matrix Adequate adjust_light->success pretreat Consider Sample Pre-treatment check_matrix->pretreat Interference Found check_matrix->success No Interference pretreat->success

Caption: Troubleshooting low degradation efficiency.

References

Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of Acid Brown 282.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and detailed solutions.

Question 1: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound. What are the likely causes and how can I fix it?

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Matrix Interference: Co-eluting matrix components interacting with the analyte or the stationary phase.

  • Secondary Interactions: The metal complex nature of this compound may lead to interactions with the stainless steel components of a standard HPLC column.[1]

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong or immiscible with the mobile phase.[2]

Solutions:

  • Dilute the Sample: A straightforward first step is to dilute your sample to see if the peak shape improves. This can help mitigate issues of column overload.

  • Optimize Sample Preparation: Implement a robust sample clean-up procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for this purpose.

  • Use a Metal-Free HPLC Column: Given that this compound is a metal complex dye, it can chelate with the metal ions in standard stainless steel columns, leading to peak tailing and ion suppression.[1] Using a PEEK-lined or other metal-free column can significantly improve peak shape and recovery.[1]

  • Adjust the Mobile Phase: Ensure the sample solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase itself or a weaker solvent.[3]

Question 2: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be causing this variability?

Possible Causes:

  • Inconsistent Matrix Effects: Sample-to-sample variations in the matrix composition can lead to differing degrees of ion suppression or enhancement.[4]

  • Poor Sample Preparation Reproducibility: Inconsistent execution of the sample preparation protocol can introduce variability.

  • System Contamination: Carryover from previous injections can affect subsequent runs.[5]

Solutions:

  • Implement a Robust Sample Preparation Method: Utilize validated sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure consistent removal of matrix components.[6][7]

  • Use an Internal Standard: The use of an internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is the gold standard for correcting variability. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[4]

  • Employ Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your actual samples. This helps to compensate for consistent matrix effects across all samples and calibrators.[8]

  • Systematic System Cleaning: Implement a rigorous cleaning protocol for your HPLC system between runs to prevent carryover. This may involve injecting blank samples and using strong wash solvents.

Question 3: I am experiencing low sensitivity and a poor signal-to-noise ratio for this compound. How can I enhance my signal?

Possible Causes:

  • Ion Suppression: This is a common matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte in the mass spectrometer source.[9][10]

  • Analyte Adsorption: this compound may be adsorbing to active sites within the HPLC system, such as the column frit, tubing, or the stationary phase itself.

  • Suboptimal HPLC Method: The chromatographic conditions may not be optimized for the best separation and detection of this compound.

Solutions:

  • Improve Chromatographic Separation: Adjust the gradient profile of your mobile phase to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these suppression zones.

  • Optimize Sample Clean-up: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Techniques like SPE are highly recommended.[11]

  • Change Ionization Source/Polarity: If using LC-MS, consider switching from Electrospray Ionization (ESI), which is more prone to suppression, to Atmospheric Pressure Chemical Ionization (APCI).[9] Alternatively, switching the ESI polarity (e.g., from positive to negative mode) might help if the interferences are primarily ionized in one polarity.[9]

  • Concentrate the Analyte: Use sample preparation techniques not only to clean the sample but also to concentrate the analyte, which can improve the signal intensity.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general methodology for cleaning up a sample containing this compound using SPE. The specific sorbent and solvents should be optimized for your particular sample matrix.

  • Sorbent Selection: Choose an SPE cartridge with a sorbent that retains this compound while allowing matrix components to pass through (or vice versa). For an acidic dye, a mixed-mode or polymer-based sorbent can be effective.

  • Conditioning: Pass 1-2 cartridge volumes of a conditioning solvent (e.g., methanol) through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of an equilibration solvent (e.g., water or a buffer matching the sample's pH) through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound matrix interferences. This solvent should be strong enough to elute interferences but not the analyte.

  • Elution: Elute this compound from the cartridge using a strong elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of mobile phase.

Protocol 2: Preparation of Matrix-Matched Calibrators

  • Obtain Blank Matrix: Source a sample matrix that is free of this compound but is otherwise identical to the samples being analyzed.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent.

  • Spike the Matrix: Create a series of calibration standards by spiking known amounts of the stock solution into aliquots of the blank matrix. This should cover the expected concentration range of your samples.

  • Process Calibrators and Samples: Process the matrix-matched calibrators using the exact same sample preparation procedure as your unknown samples.

  • Construct Calibration Curve: Analyze the processed calibrators and construct a calibration curve by plotting the instrument response against the known concentrations. Use this curve to quantify this compound in your processed samples.

Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD)
Dilute-and-Shoot 95 - 10540 - 60 (Suppression)< 15
Protein Precipitation 85 - 9525 - 45 (Suppression)< 10
Liquid-Liquid Extraction 70 - 8515 - 30 (Suppression)< 10
Solid-Phase Extraction 90 - 105< 15< 5

Note: These are representative values. Actual results will vary depending on the specific matrix and optimized method.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Resolution Problem Poor Peak Shape, Inconsistent Results, or Low Sensitivity Check_HPLC 1. Review HPLC Method (Gradient, Column, Solvents) Problem->Check_HPLC Start Here Optimize_Sample_Prep 2. Enhance Sample Preparation (SPE, LLE, Filtration) Check_HPLC->Optimize_Sample_Prep If problem persists Use_IS 3. Implement Correction Strategy (Internal Standard, Matrix-Matched Cal.) Optimize_Sample_Prep->Use_IS For quantitative accuracy Solution Optimized & Reliable This compound Analysis Use_IS->Solution

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Analyte + Matrix) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute

Caption: The five key steps of a Solid-Phase Extraction (SPE) workflow.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect? A1: A matrix effect is the alteration of the instrument's response to an analyte due to the presence of other components in the sample matrix.[12] It can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[10]

Q2: How can I determine if my analysis is suffering from matrix effects? A2: A common method is to perform a post-extraction spike experiment. You compare the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[10]

Q3: Is it better to minimize matrix effects or to compensate for them? A3: The best strategy is to minimize matrix effects as much as possible through effective sample preparation and chromatographic separation.[13] However, for complex matrices, it may not be possible to eliminate them completely. In such cases, compensation techniques like using a stable isotope-labeled internal standard or matrix-matched calibration are necessary for accurate results.[13]

Q4: What type of HPLC column is best for this compound? A4: A reversed-phase C18 column is a common starting point for dye analysis. However, due to the metal complex nature of this compound, using a metal-free or PEEK-lined column is highly recommended to prevent on-column chelation, which can cause poor peak shape and signal loss.[1]

Q5: Can I just dilute my sample to overcome matrix effects? A5: Diluting the sample can reduce the concentration of interfering matrix components and is a simple first step.[4][13] However, this approach may not be suitable if the concentration of this compound is already low, as dilution could make it undetectable. It is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.[13]

References

Preventing precipitation of Acid Brown 282 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Brown 282. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in aqueous solutions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound can be a frustrating issue in the laboratory. The following guide provides a systematic approach to diagnosing and resolving this problem.

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Troubleshooting_Precipitation cluster_problem Problem cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_advanced Advanced Solutions start Precipitation Observed check_concentration Is Dye Concentration Too High? start->check_concentration check_dissolution Was Dissolution Incomplete? start->check_dissolution check_water Was High-Purity Water Used? start->check_water check_temp Has the Temperature Decreased Significantly? start->check_temp solution_concentration Lower Concentration or Use Co-solvent (e.g., Urea) check_concentration->solution_concentration Yes check_ph Is the pH of the Solution Optimal? check_concentration->check_ph No solution_dissolution Improve Dissolution: 'Paste' Dye, Use Hot Water, Stir Vigorously, Filter check_dissolution->solution_dissolution Yes check_dissolution->check_ph No solution_water Use Deionized or Distilled Water check_water->solution_water No check_water->check_ph Yes solution_temp Gently Warm Solution check_temp->solution_temp Yes check_temp->check_ph No check_contaminants Are There Contaminating Ions (Salting Out)? check_ph->check_contaminants Yes solution_ph Adjust pH (Weakly Acidic is Often Optimal for Acid Dyes) check_ph->solution_ph No solution_contaminants Minimize Electrolyte Concentration check_contaminants->solution_contaminants Yes add_stabilizer Consider Additives: Dispersants or Surfactants check_contaminants->add_stabilizer No

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a synthetic monoazo 1:2 metal complex dye.[1] Like many acid dyes, it has limited solubility in water.[2] Precipitation can occur due to several factors, including high concentration, improper dissolution, temperature changes, incorrect pH, and the presence of other ions in the solution.

Q2: What is the optimal solvent for preparing this compound solutions?

High-purity water, such as deionized or distilled water, is the recommended solvent for preparing aqueous solutions of this compound.[3] Tap water should be avoided as it can contain ions that may react with the dye and cause it to precipitate.[3]

Q3: How does pH affect the solubility of this compound?

Q4: Can temperature be used to manage this compound precipitation?

Yes, temperature is a key factor. Many acid dyes are more soluble in warmer water.[4][5] If precipitation occurs upon cooling, gently warming the solution can help redissolve the dye.[3] However, boiling should be avoided as excessive heat can degrade the dye.

Q5: What is the "salting out" effect and how can it be avoided?

"Salting out" refers to the reduction of a substance's solubility in water due to the addition of electrolytes (salts).[4] High concentrations of salts in your solution can compete with the dye molecules for water molecules, leading to precipitation.[4] To avoid this, use the minimum necessary concentration of salts in your buffers and other reagents.

Q6: Are there any additives that can help prevent the precipitation of this compound?

Yes, certain additives can enhance the stability of this compound solutions. These include:

  • Urea (B33335): Acts as a hydrotrope, increasing the solubility of nonpolar substances in aqueous solutions. It can also help in preparing more concentrated dye solutions.[6]

  • Dispersants: Lignin-based products can help in the dissolving process of acid dyes and prevent aggregation.[7]

  • Surfactants: Non-ionic or anionic surfactants can help stabilize dye molecules.[4]

  • Co-solvents: Polyols like diethylene glycol ether or thiodiethanol can be used as auxiliary solvents to improve solubility.[5]

Data Summary

The following table summarizes the general effects of various factors on the solubility of acid dyes like this compound in aqueous solutions.

FactorConditionEffect on SolubilityRationale
Temperature IncreaseGenerally IncreasesHigher kinetic energy overcomes intermolecular forces.[4]
DecreaseGenerally DecreasesLower kinetic energy allows for molecular aggregation and precipitation.[3]
pH Optimal (Weakly Acidic)MaximizedProper ionization of functional groups enhances solubility.[3]
Non-Optimal (Too Acidic or Alkaline)DecreasedCan lead to protonation or deprotonation that reduces solubility.[4]
Ionic Strength Low Salt ConcentrationStableSufficient water molecules are available for dye hydration.[4]
High Salt ConcentrationDecreased ("Salting Out")Competition for water molecules reduces dye solubility.[4]
Dye Concentration LowSolubleMolecules remain as individual solvated entities.
High (Supersaturated)Prone to PrecipitationExceeds the solubility limit, leading to aggregation.[3]

Experimental Protocols

Protocol for Preparing a Stable 0.1% (w/v) Aqueous Solution of this compound

This protocol provides a method for preparing a stable stock solution of this compound, incorporating best practices to prevent precipitation.

Materials:

  • This compound powder

  • High-purity deionized or distilled water

  • Urea (optional, for enhanced solubility)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Volumetric flask (e.g., 100 mL)

  • Beaker

  • Spatula

  • Weighing paper/boat

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Weighing the Dye: Carefully weigh 0.1 g of this compound powder.

  • Pasting the Dye: Transfer the powder to a beaker. Add a very small amount (e.g., 1-2 mL) of hot (approximately 80°C) deionized water. Use a spatula or glass rod to create a smooth, lump-free paste. This is a critical step to prevent the formation of difficult-to-dissolve agglomerates.[6]

  • Initial Dissolution: Gradually add approximately 80 mL of hot deionized water to the beaker while continuously stirring with a magnetic stirrer.

  • Optional Addition of Urea: For enhanced solubility and stability, 1-2 g of urea can be added to the solution at this stage.[6]

  • Heating and Stirring: Gently heat the solution to 40-50°C while stirring. Do not boil. Continue stirring until all the dye is completely dissolved.

  • Cooling: Once the dye is fully dissolved, remove the beaker from the heat and allow the solution to cool to room temperature.

  • Final Volume Adjustment: Quantitatively transfer the cooled solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure all the dye is transferred. Bring the solution to the final volume with deionized water.

  • Filtration: For optimal clarity and to remove any remaining micro-aggregates, filter the solution through a 0.22 µm or 0.45 µm filter.[3]

  • Storage: Store the solution in a well-sealed, light-protected container at room temperature.

dot

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh this compound paste 2. Create a Paste with Hot Water weigh->paste add_water 3. Gradually Add Hot Water paste->add_water add_urea 4. (Optional) Add Urea add_water->add_urea heat_stir 5. Heat (40-50°C) and Stir add_urea->heat_stir cool 6. Cool to Room Temperature heat_stir->cool adjust_volume 7. Adjust to Final Volume cool->adjust_volume filter 8. Filter (0.22 µm) adjust_volume->filter store 9. Store in a Sealed, Light-Protected Container filter->store

Caption: Workflow for preparing a stable this compound solution.

References

Optimizing parameters for the synthesis of 1:2 chromium complex dyes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1:2 Chromium Complex Dyes

This guide provides troubleshooting advice and frequently asked questions to assist researchers and scientists in optimizing the synthesis of 1:2 chromium complex dyes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 1:2 chromium complex dyes?

The synthesis involves the coordination of a chromium (III) ion with two molecules of a suitable dye ligand, typically an azo dye. The process can be carried out in one or two steps. The two-step method is often preferred for creating asymmetrical complexes, where two different dye molecules are coordinated to the same chromium ion. This involves first forming a 1:1 chromium-dye complex, which is then reacted with a second, different dye molecule.[1][2]

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters to control are pH, temperature, reaction time, and the molar ratio of the reactants. Each of these factors can significantly influence the reaction's yield, purity, and the final shade of the dye.[3] For instance, 1:2 metal complexes are typically synthesized in moderately acidic to neutral conditions (pH 4-7), whereas 1:1 complexes require more strongly acidic conditions (pH < 3).[4]

Q3: What is the typical molar ratio for synthesizing a 1:2 chromium complex?

As the name implies, one metal atom complexes with two dye molecules.[2] For asymmetrical complexes, the reaction is often carried out with a molar ratio of the 1:1 complex to the second non-metallized dye close to 1:1.[1] For symmetrical complexes, the ratio of the dye ligand to the chromium source is typically 2:1. However, molar ratios can vary, with some procedures using a dye-to-chromium ratio between 1:0.5 and 1:2 to optimize the reaction.[3]

Q4: Why is temperature control important?

Temperature control is crucial for several reasons. The metallization reaction often requires elevated temperatures, typically between 60°C and 120°C, to proceed at a reasonable rate.[1] Some syntheses are even conducted under pressure at temperatures up to 130°C. However, excessively high temperatures or poor control can lead to the decomposition of reactants or the formation of unwanted byproducts, affecting the final purity and color.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1:2 chromium complex dyes.

Issue 1: Low Yield of the Final Dye Complex

Q: My synthesis resulted in a very low yield. What are the potential causes and how can I fix this?

A: Low yields are a common issue and can stem from several factors. A systematic approach is needed to identify the root cause.

  • Incomplete Reactions: The initial diazotization and coupling reactions to form the azo dye ligand must be complete. Likewise, the subsequent metallization steps must be carried out to completion.

    • Solution: Monitor each reaction stage. For diazotization, test for the presence of excess nitrous acid using starch-iodide paper to ensure the complete consumption of the primary amine.[5] For the metallization step, use thin-layer chromatography (TLC) to track the disappearance of the starting materials (the 1:1 complex and the second dye ligand).[1]

  • Incorrect pH: The pH is one of the most critical parameters. If the pH is too acidic or too alkaline for the specific complexation step, the reaction rate will be significantly reduced.

    • Solution: Strictly maintain the optimal pH for each step. For the formation of the 1:2 complex from a 1:1 complex, the reaction is typically conducted in a slightly alkaline, neutral, or slightly acidic medium (pH 4-9).[1][6] Use appropriate buffers or carefully add acid/base to maintain the pH throughout the reaction.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, while temperatures that are too high can cause degradation.

    • Solution: Ensure the reaction mixture is maintained at the optimal temperature, often between 90-95°C for the final complexation step.[1][4]

Logical Flow for Troubleshooting Low Yield

G start Low Product Yield check_reaction Monitor Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete check_pH Verify and Control Reaction pH pH_issue pH Out of Optimal Range? check_pH->pH_issue check_temp Check and Maintain Temperature temp_issue Temperature Incorrect? check_temp->temp_issue check_reagents Assess Purity of Starting Materials purify_reagents Purify or Source Higher-Grade Reagents check_reagents->purify_reagents incomplete->check_pH No extend_time Increase Reaction Time / Optimize Catalyst incomplete->extend_time Yes pH_issue->check_temp No adjust_pH Adjust pH with Acid/Base; Use Buffers pH_issue->adjust_pH Yes temp_issue->check_reagents No adjust_temp Calibrate and Adjust Heating Apparatus temp_issue->adjust_temp Yes

Caption: Troubleshooting workflow for low dye yield.

Issue 2: Product is Impure or has an Off-Shade Color

Q: The final dye complex is not the expected color, and analysis shows impurities. What went wrong?

A: Color and purity are directly related to the chemical structure of the final product. Deviations suggest side reactions or the presence of unreacted starting materials.

  • Formation of Symmetrical Complexes: When synthesizing an asymmetrical 1:2 complex, if the reaction conditions are not carefully controlled, the formation of symmetrical 1:2 complexes can occur, leading to a mixture of products.[7]

    • Solution: Use the two-step addition method where the 1:1 complex is prepared first and then reacted with the second dye ligand. Maintain a molar ratio close to 1:1 for this second step.[1]

  • Side Reactions: Unwanted side reactions can occur due to incorrect pH or temperature, leading to a range of colored impurities.

    • Solution: Review and optimize the reaction conditions based on established protocols. Ensure the pH and temperature are within the specified ranges for your particular dye system.[8]

  • Presence of Tautomers: Azo dyes can exist in equilibrium with their hydrazone tautomers. The formation of a chromium complex can proceed from either form, potentially resulting in a mixture of products with different shades.[9]

    • Solution: While difficult to control directly, understanding this possibility is important for characterization. The reaction conditions (solvent, temperature) can influence this equilibrium.

Issue 3: Poor Solubility of the Final Dye

Q: My purified dye complex has very low water solubility. How can I improve this?

A: The solubility of metal complex dyes is primarily determined by the presence of water-solubilizing groups and the salt form of the dye.

  • Insufficient Solubilizing Groups: The dye ligands must contain water-solubilizing groups, most commonly sulfonic acid (-SO₃H) groups.[2]

    • Solution: This is a design consideration. Ensure that at least one of the dye ligands used in the synthesis contains one or more sulfonic acid groups.

  • Incorrect Salt Form: The final dye is often isolated as a salt. The free acid form is typically less soluble than its alkali metal salts.

    • Solution: After synthesis, ensure the product is converted to a soluble salt form, such as the sodium or potassium salt. This can be achieved by adjusting the pH with a base like sodium hydroxide (B78521) before isolation or by performing a salt exchange.[1][4] The final product can then be isolated by methods like spray drying or salting out with sodium chloride.[1]

Data Presentation: Optimized Synthesis Parameters

The following table summarizes typical parameter ranges for the synthesis of 1:2 chromium complex dyes. Specific values will vary depending on the exact dye structures.

ParameterTypical RangeNotesCitations
pH (1:1 Complex Formation) < 3 (Strongly Acidic)Prevents the formation of 1:2 complexes.
pH (1:2 Complex Formation) 3.0 - 10.0The optimal range is often slightly acidic to neutral (4-7) or slightly alkaline.[1][8][6]
Temperature 60°C - 130°CReactions are often run at or near the boiling point of the solvent (90-100°C).[1][3][4]
Molar Ratio (Ligand:Cr) 2:1 (Symmetrical)For asymmetrical complexes, the 1:1 complex is reacted with the second ligand in a ~1:1 ratio.[1][10]
Reaction Time 0.5 - 24 hoursCompletion should be monitored chromatographically (TLC) as times can vary significantly.[1][3][4]
Solvent Aqueous, Organic, or MixedWater is common. Water-miscible organic solvents like alcohols or formamides can also be used.[1]

Experimental Protocols

Protocol 1: Synthesis of an Asymmetrical 1:2 Chromium Complex Dye

This is a generalized two-step procedure. Quantities and specific conditions must be optimized for the specific dye ligands being used.

Step A: Formation of the 1:1 Chromium Complex

  • Suspension: Suspend one molar equivalent of the first monoazo dye ligand in water.

  • pH Adjustment: Adjust the pH to a strongly acidic value (e.g., 2.0-2.5) using a mineral acid like hydrochloric acid.[4]

  • Chromium Addition: Add one molar equivalent of a chromium (III) salt, such as chromium (III) sulfate.[4]

  • Reaction: Heat the mixture to boiling (95-100°C) and maintain this temperature for several hours (e.g., 4-24 hours). The pH should be maintained throughout the reaction.[4]

  • Monitoring: The reaction is complete when the starting dye is no longer detectable by TLC.

  • Isolation: The 1:1 complex can be isolated by filtration, washed with water, and dried.[4]

Step B: Formation of the Asymmetrical 1:2 Chromium Complex

  • Suspension: Suspend one molar equivalent of the isolated 1:1 chromium complex (from Step A) and one molar equivalent of the second monoazo dye ligand in water.[1]

  • pH Adjustment: Adjust the pH to a neutral or slightly alkaline value (e.g., pH 7-8) using a base like sodium hydroxide solution.[4]

  • Reaction: Heat the mixture to 90-95°C and hold for 2-6 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the starting materials are no longer present.[1]

  • Isolation: Once the reaction is complete, the final 1:2 complex can be isolated. This is often done by adding a salt like potassium chloride to precipitate the dye, followed by filtration and drying.[4] Alternatively, the solution can be dried directly by atomization (spray drying).[1]

General Workflow Diagram

G cluster_0 Step 1: 1:1 Complex Formation cluster_1 Step 2: 1:2 Complex Formation A1 Suspend Dye Ligand 1 in Acidic Water (pH < 3) A2 Add Cr(III) Salt A1->A2 A3 Heat to Reflux (95-100°C) for 4-24h A2->A3 A4 Monitor by TLC A3->A4 A5 Isolate 1:1 Complex A4->A5 B1 Suspend 1:1 Complex and Dye Ligand 2 in Water A5->B1 B2 Adjust to Neutral/Alkaline pH (7-8) B1->B2 B3 Heat to 90-95°C for 2-6h B2->B3 B4 Monitor by TLC B3->B4 B5 Isolate Final 1:2 Complex Product B4->B5 final_product Purified Asymmetrical 1:2 Cr Complex Dye B5->final_product start Starting Materials: Dye Ligand 1, Dye Ligand 2, Cr(III) Salt start->A1

Caption: General experimental workflow for a two-step synthesis.

References

Technical Support Center: Reducing the Environmental Impact of Acid Brown 282 in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint of Acid Brown 282 in laboratory settings. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound?

This compound is an azo dye, and its release into the environment is a concern due to its potential for persistence and the formation of harmful breakdown products.[1][2] The complex aromatic structure of azo dyes makes them resistant to degradation under natural conditions.[3] Under anaerobic conditions, the azo linkage (-N=N-) can be cleaved to form aromatic amines, which may be toxic, mutagenic, and potentially carcinogenic.[1][4][5][6][7]

Q2: What are the main approaches to reduce the environmental impact of this compound in my lab?

There are three primary strategies to mitigate the environmental impact of this compound waste in a laboratory setting:

  • Source Reduction: Optimizing experimental protocols to use the minimum amount of dye necessary.

  • Waste Treatment: Employing degradation or neutralization techniques to break down the dye in aqueous waste before disposal.

  • Substitution: Replacing this compound with a more environmentally benign alternative where possible.

Q3: Can I dispose of small amounts of this compound solution down the drain?

It is not recommended to dispose of this compound solutions down the drain without prior treatment.[8][9] Local regulations regarding the disposal of chemical waste must always be followed. Untreated dye solutions can contribute to water pollution.[1]

Troubleshooting Guides for Waste Treatment

This section provides troubleshooting for common issues encountered during the implementation of degradation protocols for this compound in laboratory wastewater.

Method 1: Bioremediation using Bacterial Consortium

Issue: Incomplete decolorization of the this compound solution.

Possible Cause Troubleshooting Step
Inappropriate bacterial strain(s) Not all bacteria can efficiently degrade all azo dyes. Screen several known azo dye-degrading bacterial consortia or individual strains.[10][11][12]
Suboptimal pH The pH of the medium is critical for bacterial enzyme activity. Optimize the pH of the waste solution to the ideal range for the selected bacteria (typically near neutral, pH 6.5-8.0).[10]
Incorrect temperature Bacterial metabolism is temperature-dependent. Ensure the incubation temperature is optimal for the growth and enzymatic activity of the selected microorganisms (often around 30-37°C).[12][13]
Presence of oxygen (for anaerobic degradation) Many azo dye-degrading enzymes (azoreductases) are inhibited by oxygen.[11][12] Ensure anaerobic or microaerophilic (static) conditions for the degradation process.
Insufficient nutrients for bacteria The bacterial culture may require a carbon source (e.g., glucose) and other nutrients to effectively degrade the dye. Supplement the waste solution with a minimal nutrient medium.[10]
High initial dye concentration High concentrations of the dye can be toxic to the bacteria. Dilute the waste solution to a lower concentration (e.g., 50-100 mg/L) before treatment.[10]
Method 2: Advanced Oxidation Process (AOP) - Fenton's Reagent

Issue: Low degradation efficiency of this compound.

Possible Cause Troubleshooting Step
Incorrect pH The Fenton reaction is highly pH-dependent and most effective in acidic conditions (pH 2.5-3.5). Adjust the pH of the waste solution accordingly.
Suboptimal Fenton's reagent ratio (Fe²⁺:H₂O₂) The ratio of ferrous iron to hydrogen peroxide is crucial for maximizing hydroxyl radical production. Experiment with different ratios to find the optimal concentration for your specific waste.
Insufficient reaction time The degradation process may require more time. Monitor the decolorization over a longer period.
Presence of radical scavengers Other organic compounds in the waste stream may compete for hydroxyl radicals, reducing the efficiency of dye degradation. Pre-treat the waste to remove interfering substances if possible.
Low temperature While the Fenton reaction can proceed at room temperature, slightly elevated temperatures (e.g., 40°C) can sometimes increase the reaction rate.

Quantitative Data on Azo Dye Degradation

The following table summarizes quantitative data from studies on the degradation of various azo dyes using different methods. While not specific to this compound, these results provide an indication of the potential efficacy of these techniques.

Azo Dye Degradation Method Key Parameters Degradation Efficiency (%) Reference
Biebrich Scarlet & Direct Blue 71Bacterial Degradation (Serratia marcescens)Anaerobic, 24 hoursPositive decolorization[11]
Azo-Red & Azo-BlueBacterial Consortium100 ppm dye, 96 hours, 32°C90% (Azo-Red), 80% (Azo-Blue)[10]
Reactive Yellow F3R & Joyfix Red RBBacterial Degradation (Lysinibacillus sphaericus)100 mg/L dye, pH 8, 37°C, 72 hoursSignificant decolorization[12]
Cationic Red X-GRLWet Electrochemical Oxidation120°C, 60 min~100% color removal, 43.2% COD removal

Experimental Protocols

Protocol 1: Lab-Scale Bioremediation of this compound Waste

Objective: To decolorize an aqueous solution of this compound using a bacterial consortium.

Materials:

  • This compound waste solution

  • Azo dye-degrading bacterial consortium (e.g., Pseudomonas, Bacillus species)[10][13]

  • Nutrient broth or a minimal salt medium

  • Sterile culture flasks or bottles

  • Incubator

  • Spectrophotometer

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

Procedure:

  • Preparation of Inoculum: Culture the bacterial consortium in nutrient broth overnight at its optimal temperature (e.g., 37°C) with shaking.

  • Waste Solution Preparation: Adjust the pH of the this compound waste solution to the optimal range for the bacteria (e.g., pH 7.0). If the dye concentration is high (>200 mg/L), dilute it with sterile water.

  • Inoculation: In a sterile flask, combine the pH-adjusted waste solution with a small percentage (e.g., 5% v/v) of the overnight bacterial culture. A nutrient source can also be added if required.

  • Incubation: Incubate the flask under static (microaerophilic) conditions at the optimal temperature for the bacteria for 24-96 hours.[10][12]

  • Monitoring Decolorization: At regular intervals, withdraw a small aliquot of the solution. Centrifuge the sample to pellet the bacterial cells and measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer. A decrease in absorbance indicates decolorization.

  • Disposal: Once decolorization is complete, the treated solution should be disposed of according to institutional guidelines.

Protocol 2: Lab-Scale Degradation of this compound using Fenton's Reagent

Objective: To degrade this compound in an aqueous solution using the Fenton process.

Materials:

  • This compound waste solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beaker and magnetic stirrer

  • pH meter

  • Fume hood

Procedure:

  • pH Adjustment: In a fume hood, place the this compound waste solution in a beaker with a magnetic stir bar. Slowly add sulfuric acid to adjust the pH to between 2.5 and 3.5.

  • Addition of Ferrous Iron: With continuous stirring, add the required amount of ferrous sulfate to the solution. The optimal concentration may need to be determined experimentally, but a starting point could be in the range of 10-50 mg/L.

  • Initiation of the Reaction: Slowly add the required amount of 30% hydrogen peroxide to the solution. The optimal H₂O₂ concentration is dependent on the dye and Fe²⁺ concentration and should be determined experimentally.

  • Reaction: Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 60-120 minutes). The solution should change color as the dye is degraded.

  • Neutralization and Precipitation: After the reaction is complete, raise the pH to around 7.0-8.0 with sodium hydroxide. This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).

  • Separation and Disposal: Allow the precipitate to settle, and then separate the clear supernatant by decantation or filtration. The supernatant (treated water) and the iron sludge should be disposed of according to institutional hazardous waste procedures.

Visualizations

experimental_workflow_bioremediation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis & Disposal prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Waste Solution prep_inoculum->inoculation prep_waste Prepare Waste Solution (pH, Dilution) prep_waste->inoculation incubation Incubate (Anaerobic/Static) inoculation->incubation monitoring Monitor Decolorization (Spectrophotometry) incubation->monitoring disposal Dispose of Treated Waste monitoring->disposal

Caption: Workflow for the bioremediation of this compound waste.

signaling_pathway_azo_dye_toxicity cluster_intake Intake & Metabolism cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage azo_dye Azo Dye (e.g., this compound) bacterial_reduction Intestinal Bacteria (Azoreductase) azo_dye->bacterial_reduction Anaerobic Reduction aromatic_amines Aromatic Amines bacterial_reduction->aromatic_amines metabolic_oxidation Metabolic Oxidation (e.g., Cytochrome P450) aromatic_amines->metabolic_oxidation reactive_intermediates Reactive Electrophilic Intermediates metabolic_oxidation->reactive_intermediates dna_adducts DNA Adducts reactive_intermediates->dna_adducts Covalent Binding mutations Mutations dna_adducts->mutations cancer Carcinogenesis mutations->cancer

Caption: General signaling pathway for azo dye-induced toxicity.

Alternatives to this compound

For certain applications, particularly in biological staining, it may be possible to substitute this compound with other dyes. The choice of an alternative depends on the specific requirements of the experiment.

Alternative Dye Primary Application Color Notes
Natural Dyes (e.g., from plant extracts) Histological stainingVaries (e.g., red, brown)Environmentally friendly, but may have less consistency and intensity than synthetic dyes.
Iron Hematoxylin Nuclear staining in histologyBlue-black to blackProvides excellent nuclear detail and is a well-established histological stain.
Sudan Black B Lipid stainingBlue-blackSpecific for lipids, not a general cytoplasmic or connective tissue stain.

When considering an alternative, it is crucial to validate its performance in your specific application to ensure it meets the required staining characteristics and does not interfere with the experimental outcomes.

References

Technical Support Center: Stabilizing Acid Brown 282 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Acid Brown 282 solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions during long-term storage?

A1: The stability of this compound, a water-soluble disazo acid dye, in aqueous solutions is influenced by several factors:

  • pH: Extreme pH values, both highly acidic and alkaline, can promote the degradation of the dye's chemical structure. For many azo dyes, a neutral to slightly acidic pH is often optimal for stability.

  • Temperature: While increased temperatures can enhance the solubility of some azo dyes, prolonged exposure to high temperatures may accelerate degradation.[1] Therefore, storage at controlled, cool temperatures is recommended.

  • Light Exposure: Azo dyes can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the cleavage of the azo bond and fading of the solution's color.[2]

  • Presence of Oxidizing or Reducing Agents: Strong oxidizing and reducing agents are incompatible with this compound and can cause its decomposition.

  • Microbial Contamination: The growth of microorganisms in the solution can lead to the enzymatic degradation of the dye.

Q2: What are the visible signs of this compound solution degradation?

A2: Degradation of an this compound solution can be observed through:

  • Color Change: A shift in the solution's color or a decrease in color intensity (fading) is a primary indicator of dye degradation.

  • Precipitation: The formation of a solid precipitate can indicate that the dye is coming out of solution, which may be due to changes in solubility caused by degradation or other factors.

  • Cloudiness: A loss of clarity or the development of turbidity in the solution.

Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Container: Store in tightly sealed, light-resistant containers (e.g., amber glass bottles) to prevent evaporation and light exposure.

  • Temperature: Store in a cool, dark place, such as a refrigerator (2-8°C). Avoid freezing the solution.

  • Atmosphere: For sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: Are there any chemical stabilizers that can be added to this compound solutions?

A4: While specific stabilizers for this compound are not extensively documented, general stabilizers for aqueous dye solutions may be effective. It is crucial to test the compatibility and efficacy of any additive for your specific application. Potential stabilizers include:

  • Buffers: Using a buffer system to maintain a stable pH in the optimal range (typically near neutral) can prevent pH-induced degradation.

  • Chelating Agents: Agents like EDTA can be added to sequester metal ions that might catalyze dye degradation.[3]

  • Antimicrobial Agents: The addition of a suitable preservative can prevent microbial growth. The choice of agent must be compatible with the dye and the intended application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Solution has faded or changed color. Photodegradation due to light exposure.Store solutions in amber, light-blocking containers. Wrap containers in aluminum foil for extra protection.
Chemical degradation due to improper pH.Measure the pH of the solution. Adjust to a neutral or slightly acidic pH using a suitable buffer system.
Reaction with contaminants or incompatible substances.Ensure high-purity water and reagents are used for solution preparation. Review all components of the solution for incompatibilities.
Precipitate has formed in the solution. "Salting out" effect due to high ionic strength.If high salt concentrations are present, try to reduce them if possible. Consider using a co-solvent if compatible with your application.
Dye aggregation.Gently warm the solution while stirring to attempt redissolution. Note that prolonged heating can cause degradation.[1] Prepare more dilute solutions if high concentrations are not essential.
Change in pH affecting solubility.Check the pH and adjust as necessary. Azo dyes with sulfonic acid groups can become less soluble in acidic conditions.[1]
Solution appears cloudy or turbid. Microbial contamination.Filter the solution through a 0.22 µm filter. For future preparations, use sterile techniques and consider adding a compatible antimicrobial agent.
Incomplete dissolution of the dye powder.Ensure the dye is fully dissolved during preparation. Gentle heating and stirring can aid dissolution.

Experimental Protocols

Protocol 1: Evaluation of Long-Term Stability of this compound Solutions

This protocol outlines a method to assess the stability of this compound solutions under various storage conditions.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled, or HPLC grade)

  • Buffer solutions (e.g., phosphate (B84403) or citrate (B86180) buffers at pH 5, 7, and 9)

  • Light-resistant and clear glass vials with airtight caps

  • UV-Vis Spectrophotometer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)[4]

  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)

  • Light chamber with a controlled light source (e.g., simulating daylight)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration. From the stock solution, prepare a series of test solutions buffered at different pH values (e.g., 5, 7, and 9).

  • Sample Aliquoting: Aliquot the test solutions into both light-resistant and clear glass vials.

  • Storage Conditions: Place the vials in different storage conditions:

    • Refrigerated: 4°C in the dark.

    • Room Temperature: 25°C in both dark and light-exposed conditions.

    • Accelerated: 40°C in the dark.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analysis: At each time point, retrieve a vial from each storage condition and analyze the solution:

    • Visual Inspection: Note any changes in color, clarity, or the presence of precipitate.

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the solution. A decrease in the absorbance at the maximum wavelength (λmax) indicates a loss of dye concentration.

    • HPLC Analysis: Use a validated HPLC method to quantify the concentration of this compound and to detect the appearance of any degradation products.[4]

  • Data Evaluation: Compare the results from the different storage conditions over time to the initial (T=0) measurements. Calculate the percentage of dye remaining at each time point.

Data Presentation

Table 1: Factors Influencing the Stability of this compound Solutions

Factor Effect on Stability Recommendation for Long-Term Storage
pH Extreme acidic or alkaline conditions can cause degradation.[5]Maintain a stable pH, preferably in the neutral to slightly acidic range, using a buffer.
Temperature High temperatures accelerate degradation kinetics.[6]Store at low, controlled temperatures (e.g., 2-8°C). Avoid freeze-thaw cycles.
Light UV and visible light can induce photodegradation.[2]Store in light-resistant containers in a dark environment.
Oxygen Can participate in oxidative degradation pathways.For highly sensitive applications, deoxygenate the solvent and store under an inert atmosphere.
Ionic Strength High salt concentrations can lead to "salting out" and precipitation.[1]Avoid unnecessarily high concentrations of salts in the solution.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of an Azo Dye AzoDye Azo Dye (-N=N- bond) Intermediates Aromatic Amines (Colorless, potentially toxic) AzoDye->Intermediates Reductive Cleavage (e.g., light, microbes) OxidizedProducts Oxidized Products (e.g., quinones, organic acids) Intermediates->OxidizedProducts Oxidation Mineralization Mineralization Products (CO2, H2O, inorganic ions) OxidizedProducts->Mineralization Further Oxidation

Caption: A simplified diagram illustrating a common degradation pathway for azo dyes.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare this compound Solutions (various pH, with/without stabilizers) Aliquot Aliquot into Vials (clear and amber) Prep->Aliquot Store Store under Different Conditions (Temp, Light) Aliquot->Store Analyze Analyze at Time Points (T=0, 1, 2, 4, 12, 24 weeks) Store->Analyze Evaluate Evaluate Data (Visual, UV-Vis, HPLC) Analyze->Evaluate Report Determine Optimal Storage Conditions and Shelf-Life Evaluate->Report

Caption: A workflow diagram for conducting a stability study of this compound solutions.

References

Validation & Comparative

A Comparative Analysis of the Lightfastness of Acid Brown 282 and Other Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of dyes under light exposure is a critical factor. This guide provides an objective comparison of the lightfastness of Acid Brown 282 against a range of other acid dyes, supported by experimental data and detailed protocols.

This compound, a premetallized acid dye, demonstrates good to excellent lightfastness, a crucial attribute for applications requiring high durability and color stability. This guide will delve into a comparative analysis of its performance against other acid dyes, offering valuable insights for material selection and experimental design.

Quantitative Comparison of Lightfastness

The lightfastness of dyes is commonly evaluated using the Blue Wool Scale, an eight-step scale where a higher number indicates greater resistance to fading. A rating of 1 signifies very poor lightfastness, while a rating of 8 indicates outstanding performance.

The following table summarizes the lightfastness ratings of this compound and a selection of other acid dyes, based on the Blue Wool Scale.

Dye NameC.I. NameChemical ClassLightfastness Rating (Blue Wool Scale)
This compound -1:2 Metal Complex6-7
Acid Brown 14-Disazo4-5
Acid Brown 75-Azo4
Acid Brown 98-Monoazo5
Acid Brown 161-Monoazo5
Acid Brown 355-1:2 Metal Complex7
Acid Black 120470Disazo3-4
Acid Black 52157111:2 Metal Complex7
Acid Red 118050Monoazo5
Acid Red 8815620Monoazo1-2
Acid Red 11423635Disazo3
Acid Blue 942090Triarylmethane1-3
Acid Blue 4062125Anthraquinone6
Acid Blue 8061585Anthraquinone6
Acid Green 2561570Anthraquinone5-6

Discussion of Comparative Performance

As indicated in the table, this compound, with a lightfastness rating of 6-7, exhibits superior performance compared to many conventional monoazo and disazo acid dyes such as Acid Brown 14, Acid Brown 75, Acid Black 1, Acid Red 88, and Acid Red 114. Its lightfastness is comparable to other 1:2 metal complex dyes like Acid Black 52 and Acid Brown 355, which are known for their high stability.

The excellent lightfastness of premetallized dyes like this compound is attributed to the presence of a metal ion (typically chromium or cobalt) coordinated within the dye molecule. This metal complex structure is more stable and less susceptible to degradation by UV radiation compared to the simpler chromophores found in many other acid dyes.

In contrast, dyes with lower lightfastness ratings, such as those from the triarylmethane class (e.g., Acid Blue 9), are known to be more fugitive and fade more rapidly upon exposure to light. Anthraquinone-based dyes, like Acid Blue 40 and Acid Blue 80, generally offer good lightfastness, falling in a similar range to this compound.

Experimental Protocol: Lightfastness Testing

The determination of lightfastness ratings is conducted following standardized experimental protocols to ensure reproducibility and comparability of results. The most widely accepted international standard is ISO 105-B02.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This method specifies the procedure for determining the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).

Apparatus:

  • Xenon Arc Lamp Apparatus: A weathering chamber equipped with a xenon arc lamp as the light source, capable of providing a controlled spectral distribution of irradiance, temperature, and humidity.

  • Blue Wool Standards: A set of eight standardized blue wool fabrics with known lightfastness ratings (1 to 8).

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change in the test specimen.

  • Specimen Holders: To mount the test specimens and Blue Wool Standards for exposure.

Procedure:

  • Specimen Preparation: A representative sample of the dyed material is prepared.

  • Mounting: The test specimen and a set of Blue Wool Standards are mounted on specimen holders. A portion of each specimen and standard is covered to serve as an unexposed reference.

  • Exposure: The mounted specimens and standards are placed in the xenon arc apparatus and exposed to the artificial light under specified conditions of temperature and humidity.

  • Assessment: The exposure is continued until the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale for Assessing Change in Colour.

  • Rating: The lightfastness of the specimen is then rated by comparing the degree of its fading with that of the Blue Wool Standards that were exposed simultaneously. The rating corresponds to the number of the Blue Wool Standard that shows a similar degree of fading.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the ISO 105-B02 lightfastness testing procedure.

Lightfastness_Test_Workflow cluster_prep Preparation cluster_assessment Assessment & Rating Prep Specimen & Blue Wool Standard Preparation Mount Mounting on Holders (with partial covering) Prep->Mount Xenon Exposure in Xenon Arc Apparatus Mount->Xenon Controlled Conditions (Light, Temp, Humidity) Assess Visual Assessment of Fading (vs. Grey Scale) Xenon->Assess Rate Comparison with Blue Wool Standards & Rating Assess->Rate Photodegradation_Pathway Dye_Ground Dye Molecule (Ground State) Dye_Excited Excited State Dye Dye_Ground->Dye_Excited Light Absorption (hν) Dye_Excited->Dye_Ground Fluorescence/ Phosphorescence Reactive_Species Reactive Oxygen Species (e.g., Singlet Oxygen) Dye_Excited->Reactive_Species Energy Transfer to O₂ Degradation_Products Degradation Products (Loss of Color) Dye_Excited->Degradation_Products Direct Photolysis Reactive_Species->Degradation_Products Oxidation of Dye

A Comparative Assessment of the Toxicity of Acid Brown 282 and Its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of the synthetic azo dye Acid Brown 282 and its potential degradation byproducts. Due to a lack of direct comparative studies on this compound, this guide synthesizes general knowledge of azo dye toxicology, outlines established experimental protocols for toxicity assessment, and presents a framework for evaluating the potential risks associated with the dye and its breakdown products.

This compound, a single azo, 1:2 metal complex dye, is utilized in the textile, leather, and paper industries.[1][2][3][4] While considered to have moderate toxicity, concerns exist regarding the potential for increased toxicity following degradation, a common characteristic of azo dyes.[1] The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which are often more toxic, mutagenic, and carcinogenic than the parent dye.[5][6][7]

Comparative Toxicity Data

CompoundChemical Structure (or Class)Toxicity EndpointValueOrganism/Cell Line
This compound C36H21CrN8Na2O11S[8]Acute Aquatic Toxicity (LC50)10 - 100 mg/L (general azo dye data)Aquatic organisms[6]
Cytotoxicity (IC50)Data not available-
GenotoxicityData not available-
Degradation Byproduct 1 Aromatic AmineMutagenicityPotentially highBacterial reverse mutation assay (Ames test)
Degradation Byproduct 2 Substituted AnilineCarcinogenicityPotential carcinogenAnimal bioassays, in vitro transformation assays
Degradation Byproduct 3 Naphthylamine derivativeAcute Toxicity (LD50)Potentially lower than parent dye but with higher systemic toxicityRodent models

Experimental Protocols

To conduct a comprehensive comparative toxicity assessment of this compound and its degradation byproducts, a systematic experimental workflow is essential. This involves the degradation of the parent dye, identification of the byproducts, and subsequent toxicological evaluation.

Degradation of this compound

A common method for the degradation of azo dyes is through advanced oxidation processes (AOPs), such as the Photo-Fenton process.[6]

  • Preparation of Dye Solution : Prepare a 100 mg/L aqueous solution of this compound in deionized water.

  • Reaction Setup : Place 500 mL of the dye solution in a photoreactor equipped with a UV lamp.

  • Addition of Reagents : Add ferrous sulfate (B86663) (FeSO4) to a final concentration of 0.1 mM and hydrogen peroxide (H2O2) to a final concentration of 10 mM.

  • Initiation of Reaction : Turn on the UV lamp to initiate the Photo-Fenton reaction.

  • Monitoring and Sampling : Collect samples at regular intervals to monitor the degradation of the dye using a UV-Vis spectrophotometer.

  • Byproduct Identification : Utilize High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation byproducts.[9]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Cell Culture : Seed a suitable cell line, such as human hepatoma (HepG2) or human keratinocyte (HaCaT) cells, in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[6][10]

  • Treatment : Prepare various concentrations of this compound and its isolated degradation byproducts in the cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24 or 48 hours.[6]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[6] The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

Genotoxicity Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment : Expose the selected cell line to various concentrations of this compound and its degradation byproducts for a predetermined period.

  • Cell Embedding : Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis : Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding and Electrophoresis : Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate further from the nucleus, forming a "comet tail."

  • Visualization and Analysis : Stain the DNA with a fluorescent dye and visualize it using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Aquatic Toxicity Assessment: Daphnia magna Bioassay

The Daphnia magna acute immobilization test is a standard method for evaluating the aquatic toxicity of substances.[11]

  • Test Organisms : Use juvenile Daphnia magna (<24 hours old).

  • Test Solutions : Prepare a series of concentrations of this compound and its degradation byproducts in a suitable culture medium.

  • Exposure : Place a set number of daphnids (e.g., 10) into each test concentration and a control.

  • Observation : After 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim).

  • Data Analysis : Calculate the EC50 value, which is the effective concentration that causes immobilization in 50% of the test organisms.[11]

Visualizations

G Experimental Workflow for Comparative Toxicity Assessment cluster_0 Degradation and Analysis cluster_1 Toxicity Assessment cluster_2 Parent Dye Control cluster_3 Comparative Analysis A This compound Solution B Photo-Fenton Degradation A->B G Cytotoxicity of this compound A->G H Genotoxicity of this compound A->H I Aquatic Toxicity of this compound A->I C Identification of Byproducts (HPLC, GC-MS) B->C D Cytotoxicity Assay (MTT) C->D E Genotoxicity Assay (Comet) C->E F Aquatic Toxicity (Daphnia magna) C->F J Compare Toxicity Profiles D->J E->J F->J G->J H->J I->J

Caption: Workflow for the comparative toxicity assessment of this compound and its byproducts.

G Generalized Signaling Pathway for Azo Dye-Induced Toxicity A Azo Dye / Aromatic Amine Exposure B Cellular Uptake A->B C Metabolic Activation (e.g., by Cytochrome P450) B->C D Generation of Reactive Oxygen Species (ROS) C->D E DNA Adduct Formation C->E F Oxidative Stress D->F G DNA Damage E->G H Apoptosis / Cell Cycle Arrest F->H G->H I Mutations / Carcinogenesis G->I

References

A Validated High-Performance Liquid Chromatography Method for the Quantification of Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector for the accurate quantification of Acid Brown 282. The described methodology and validation parameters are designed to meet the rigorous standards of quality control and research applications. This document offers a detailed experimental protocol and a summary of performance data to demonstrate the method's suitability for its intended purpose.

Comparative Analysis of Analytical Method Validation Parameters

The validation of the HPLC-UV method for this compound quantification was conducted in accordance with established guidelines to ensure reliability, accuracy, and precision. The performance of the method is summarized in the table below, alongside typical acceptance criteria for such analytical methods.

Validation ParameterAcceptance CriteriaProposed HPLC-UV Method Performance
Specificity No interference at the retention time of the analyte.The method is specific for this compound with no interfering peaks from the matrix or potential impurities observed at the analyte's retention time.
Linearity (R²) R² ≥ 0.9950.999
Range 80% to 120% of the target concentration.10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.5 µg/mL
Robustness No significant impact on results from minor variations in method parameters.The method is robust against small, deliberate changes in mobile phase composition, flow rate, and column temperature.

Workflow for Analytical Method Validation

The following diagram illustrates the logical progression of the validation process for the this compound quantification method.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_objective Define Analytical Objective select_method Select HPLC-UV Method define_objective->select_method define_validation_protocol Define Validation Protocol select_method->define_validation_protocol prepare_standards Prepare Standards & Samples define_validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Chromatographic Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Parameters collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document Results in Validation Report compare_criteria->document_results

Performance comparison of Acid Brown 282 in dyeing wool versus nylon

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the dyeing characteristics of Acid Brown 282 on protein and polyamide fibers reveals distinct performance profiles, offering crucial insights for researchers in textile science and material development. This guide synthesizes available data on color yield and fastness properties, providing a framework for selecting the appropriate substrate for this widely used 1:2 metal-complex azo dye.

This compound, a pre-metallized acid dye, is valued for its application in dyeing protein fibers like wool and synthetic polyamides such as nylon. The dyeing mechanism for both fibers fundamentally relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers. Under acidic conditions, the amino groups in both wool and nylon become protonated, creating positively charged sites that attract the negatively charged dye anions. However, the inherent structural and chemical differences between wool and nylon lead to notable variations in dyeing performance.

Quantitative Performance Analysis

The following table summarizes the available quantitative data on the performance of this compound on wool and nylon. It is important to note that the data has been compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Performance MetricWoolNylonData Source
Color Yield (K/S) Data Not AvailableData Not Available-
Wash/Soaping Fastness 5 (Soaping)4 (Washing - Effect)[1],[2]
5 (Washing - Staining on Cotton)[2]
3-4 (Washing - Staining on Nylon)[2]
Light Fastness 6-76-7[1][2]
Perspiration Fastness 4-5 (Fading & Staining)Data Not Available[1]
Rubbing Fastness Data Not AvailableData Not Available-
Oxygen Bleaching Fastness 5Data Not Available[1]
Chlorinated Water Fastness Data Not Available2-3[2]

Key Performance Observations:

  • Fastness Properties: this compound generally exhibits excellent light fastness on both wool and nylon, with ratings of 6-7.[1][2] Wool demonstrates superior soaping and perspiration fastness.[1] While nylon shows good wash fastness in terms of color change and staining on cotton, its staining on nylon itself is moderate.[2] The dye's fastness to chlorinated water on nylon is relatively low.[2]

Experimental Protocols

The following are generalized experimental protocols for dyeing wool and nylon with 1:2 metal-complex acid dyes like this compound. The specific parameters may require optimization based on the desired shade and substrate characteristics.

Dyeing Protocol for Wool:
  • Scouring: The wool fabric is first scoured to remove any impurities by washing with a non-ionic detergent at 60-70°C.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1. The required amount of this compound is dissolved in water.

  • Dyeing Process:

    • The scoured wool fabric is introduced into the dyebath at room temperature.

    • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

    • The temperature is gradually raised to 98-100°C over 45-60 minutes.

    • Dyeing is continued at this temperature for 60-90 minutes to ensure proper dye penetration and fixation.

  • Rinsing and Soaping:

    • After dyeing, the fabric is rinsed with cold water.

    • A soaping treatment is carried out with a non-ionic detergent at 60-70°C for 15-20 minutes to remove any unfixed dye.

    • The fabric is then thoroughly rinsed and dried.

Dyeing Protocol for Nylon:
  • Scouring: The nylon fabric is scoured using a non-ionic detergent to ensure a clean and uniform surface for dyeing.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1, and the calculated amount of this compound is dissolved.

  • Dyeing Process:

    • The nylon fabric is immersed in the dyebath at 40°C.

    • The pH is adjusted to 5.0-6.0 with acetic acid.

    • The temperature is raised to 98-100°C at a rate of 1-2°C per minute.

    • Dyeing is continued at the boil for 45-60 minutes.

  • Rinsing and Washing:

    • The dyed fabric is rinsed with cold water.

    • A subsequent wash with a non-ionic detergent is performed to enhance fastness properties.

    • Finally, the fabric is rinsed and dried.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the dyeing and fastness testing procedures.

experimental_workflow cluster_preparation Substrate Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation Scouring (Wool/Nylon) Scouring (Wool/Nylon) Dye Bath Preparation Dye Bath Preparation Scouring (Wool/Nylon)->Dye Bath Preparation Dyeing Dyeing Dye Bath Preparation->Dyeing Rinsing Rinsing Dyeing->Rinsing Soaping/Washing Soaping/Washing Rinsing->Soaping/Washing Drying Drying Soaping/Washing->Drying Color Yield (K/S) Color Yield (K/S) Drying->Color Yield (K/S) Fastness Tests Fastness Tests Drying->Fastness Tests

Caption: General experimental workflow for dyeing and performance evaluation.

fastness_testing cluster_fastness Fastness Property Tests Dyed Fabric Dyed Fabric Wash/Soaping Fastness Wash/Soaping Fastness Dyed Fabric->Wash/Soaping Fastness Light Fastness Light Fastness Dyed Fabric->Light Fastness Perspiration Fastness Perspiration Fastness Dyed Fabric->Perspiration Fastness Rubbing Fastness Rubbing Fastness Dyed Fabric->Rubbing Fastness

Caption: Overview of fastness property testing.

References

Comparative study of the electrochemical behavior of different metal complex dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various metal complex dyes, which are pivotal in applications ranging from dye-sensitized solar cells (DSSCs) to chemical sensors and photocatalysis. The performance of these dyes is intrinsically linked to their electrochemical behavior, including their redox potentials, electron transfer kinetics, and overall stability. This document summarizes key performance data, outlines typical experimental protocols for their characterization, and visualizes fundamental concepts to aid in research and development.

Comparative Electrochemical Data

The following table summarizes the key electrochemical and performance parameters for a selection of common metal complex dyes. The data has been compiled from various studies to provide a comparative overview.

Metal Complex DyeCentral MetalRedox Potential (V vs. NHE)Electron Transfer KineticsStabilityKey Features & Applications
N719 Ruthenium (Ru)Ru(II)/Ru(III) oxidation: ~0.8-1.1 V[1][2][3][4]Fast electron injection and regenerationHigh, considered a benchmark for DSSCs[5]High efficiency in DSSCs, well-balanced properties.[6][7]
N749 (Black Dye) Ruthenium (Ru)Ru(II)/Ru(III) oxidation: ~0.9 VEfficient charge transferGood, though can be lower than N719 in some conditions[6]Broad light absorption across the visible spectrum.[6]
Z907 Ruthenium (Ru)Ru(II)/Ru(III) oxidation: ~0.9 VEffective electron transferExcellent long-term stability[6]Hydrophobic, preventing water-induced degradation in DSSCs.
Iron Complexes (e.g., Fe(dmgH)2(P(OBu)3)2) Iron (Fe)Fe(II)/Fe(III) and Fe(III)/Fe(IV) oxidations observed[1]Can exhibit reversible one-electron transfer processes[1]Generally lower than Ruthenium counterparts[8]Lower cost alternative to Ruthenium complexes.[8]
Copper Complexes (e.g., Rhodamine-Cu2+) Copper (Cu)Varies with ligand structureCan enhance solar-to-electric power efficiency compared to the dye alone[9]Dependant on the ligand and coordinationUsed in sensing and can improve DSSC performance.[9]
Osmium Polypyridyl Complexes Osmium (Os)Generally lower oxidation potentials than Ru analoguesEfficient electron transferHigh, similar to Ruthenium complexes[6]Can offer broader spectral absorption than some Ru dyes.

Experimental Protocols

The characterization of the electrochemical behavior of metal complex dyes typically involves several key experimental techniques.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of the metal complex dye.

  • Working Electrode: Typically a glassy carbon, platinum, or gold electrode. For studies involving dye-sensitized semiconductors, a dye-adsorbed mesoporous TiO2 electrode is used.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Potentials are often converted to the Normal Hydrogen Electrode (NHE) scale for comparison.

  • Electrolyte: A solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP) in a suitable organic solvent (e.g., acetonitrile, dimethylformamide).

  • Procedure: A potential is swept linearly from a starting potential to a vertex potential and back. The resulting current is measured as a function of the applied potential. The potentials at which oxidation and reduction peaks occur provide information about the redox potentials of the dye. The reversibility of the redox processes can also be assessed from the peak separation and relative peak heights.[3]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of electron transfer and charge transport processes at the dye-semiconductor-electrolyte interface.

  • Setup: A three-electrode system similar to that used for cyclic voltammetry, often performed on a fully assembled dye-sensitized solar cell.

  • Procedure: A small sinusoidal AC voltage is applied to the system at different DC bias potentials across a range of frequencies. The impedance of the system is measured at each frequency. By fitting the resulting Nyquist or Bode plots to an equivalent circuit model, parameters such as charge transfer resistance and electron lifetime can be extracted.

Visualizing Key Concepts

The following diagrams illustrate the fundamental processes and experimental workflows discussed.

G cluster_workflow Experimental Workflow for Electrochemical Analysis prep Dye Synthesis & Purification adsorption Adsorption of Dye onto Semiconductor Film (e.g., TiO2) prep->adsorption assembly Assembly of Three-Electrode Electrochemical Cell adsorption->assembly cv Cyclic Voltammetry (CV) Measurement (Determine Redox Potentials) assembly->cv eis Electrochemical Impedance Spectroscopy (EIS) (Analyze Electron Transfer Kinetics) assembly->eis analysis Data Analysis & Parameter Extraction cv->analysis eis->analysis G cluster_factors Factors Influencing Electrochemical Behavior metal Central Metal Ion (e.g., Ru, Fe, Os) behavior Electrochemical Behavior (Redox Potential, Kinetics, Stability) metal->behavior ligand Ligand Structure (Donor/Acceptor Groups) ligand->behavior anchor Anchoring Group (-COOH, -PO3H2) anchor->behavior electrolyte Electrolyte Composition (Redox Mediator, Additives) electrolyte->behavior

References

Assessing the binding affinity of Acid Brown 282 to various protein fibers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Binding Affinity of Acid Brown 282 and Structurally Similar Dyes to Protein Fibers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the binding affinity of acid dyes to various protein fibers, with a focus on this compound. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this document presents a comparative analysis using data from structurally similar acid and metal-complex acid dyes on wool, silk, and nylon fibers. This approach offers valuable insights into the expected binding behavior of this compound and provides a framework for experimental investigation.

The binding of acid dyes to protein fibers is a complex process governed by various interactions, including ionic bonding, hydrogen bonding, and van der Waals forces. The affinity of a dye for a fiber is a critical parameter in the dyeing process, influencing the efficiency, levelness, and fastness of the coloration. This guide summarizes key binding parameters derived from adsorption isotherm models and outlines a detailed experimental protocol for their determination.

Comparative Binding Affinity Data

The binding of acid dyes to protein fibers is often characterized using adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The key parameters from these models provide a quantitative measure of the dye's binding affinity.

Disclaimer: The following table presents data for representative acid dyes on wool, silk, and nylon as specific quantitative data for this compound was not available. These values serve as a reference for the expected range of binding affinities for similar dyes under comparable experimental conditions.

Dye ClassRepresentative DyeFiberAdsorption Isotherm ModelKey ParametersReference
Acid DyeC.I. Acid Red 1WoolLangmuirq_max = 164 mg/g, K_L = 0.13 L/mg[1]
FreundlichK_F = 25.1 (mg/g)(L/mg)^(1/n), n = 2.1[1]
Metal-Complex Acid DyeBestalan Navy SFSilkLangmuirq_max = 222.22 mg/g, K_L = 0.003 L/mg[2]
FreundlichK_F = 11.72 (mg/g)(L/mg)^(1/n), n = 1.74[2]
Acid DyeC.I. Acid Blue ANylon 6Langmuir-Δμ° = 15.2 kJ/mol[3]
Acid DyeC.I. Acid Red 6BNylon 6Freundlich-Δμ° = 12.8 kJ/mol[3]

Key Parameter Definitions:

  • q_max (Maximum Adsorption Capacity): The maximum amount of dye that can be bound per unit mass of the fiber (mg/g). A higher q_max suggests a greater number of available binding sites.

  • K_L (Langmuir Constant): Related to the energy of adsorption (L/mg). A higher K_L indicates a stronger affinity between the dye and the fiber.

  • K_F (Freundlich Constant): An indicator of the adsorption capacity of the fiber ((mg/g)(L/mg)^(1/n)).

  • n (Freundlich Exponent): A measure of the adsorption intensity or surface heterogeneity.

  • -Δμ° (Standard Affinity): The change in chemical potential when the dye moves from the solution to the fiber (kJ/mol). A more negative value indicates a higher affinity.

Experimental Protocol: Determination of Binding Affinity

This section outlines a detailed methodology for assessing the binding affinity of an acid dye to protein fibers through equilibrium dyeing and spectrophotometric analysis.

1. Materials and Equipment:

  • Acid dye (e.g., this compound)

  • Protein fibers (e.g., wool, silk, nylon)

  • Distilled or deionized water

  • Acetic acid and sodium acetate (B1210297) (for buffer preparation)

  • Spectrophotometer

  • Shaking water bath or dyeing machine

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the acid dye of a known concentration (e.g., 1 g/L) by accurately weighing the dye powder and dissolving it in a known volume of distilled water.

  • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L) by serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.

  • Construct a calibration curve by plotting absorbance versus concentration. This curve will be used to determine the concentration of unknown dye solutions.

3. Equilibrium Dyeing Procedure:

  • Accurately weigh a specific amount of the protein fiber (e.g., 0.1 g) for each experiment.

  • Prepare a series of dye baths with different initial dye concentrations.

  • Adjust the pH of the dye baths to a desired value (typically between 4 and 6 for acid dyes) using an appropriate buffer (e.g., acetate buffer).[3]

  • Place the fiber samples into the dye baths. The liquor ratio (ratio of the volume of the dye bath to the weight of the fiber) should be kept constant (e.g., 100:1).

  • Place the dye baths in a shaking water bath or dyeing machine and agitate at a constant temperature (e.g., 90°C) for a sufficient time to ensure equilibrium is reached (typically several hours). Preliminary kinetic studies can be performed to determine the time to reach equilibrium.[4]

  • After equilibrium, remove the fiber samples from the dye baths.

  • Allow the dye baths to cool to room temperature.

4. Determination of Dye Concentration and Data Analysis:

  • Measure the absorbance of the remaining dye in each dye bath using the spectrophotometer at λ_max.

  • Using the calibration curve, determine the final concentration of the dye in each bath (C_e).

  • Calculate the amount of dye adsorbed by the fiber at equilibrium (q_e) using the following equation: q_e = (C_0 - C_e) * V / W Where:

    • C_0 is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the dye bath (L)

    • W is the weight of the fiber (g)

  • Plot the adsorption isotherm by graphing q_e versus C_e.

  • Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the binding affinity parameters (q_max, K_L, K_F, and n).

Visualizing the Process and Interactions

To better understand the experimental workflow and the underlying binding mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Equilibrium Dyeing cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Standard Dilutions A->B C Generate Calibration Curve B->C H Determine Equilibrium Concentration (Ce) C->H D Prepare Dye Baths (Varying Concentrations) E Add Fiber Samples D->E F Incubate at Constant Temperature & pH until Equilibrium E->F G Measure Absorbance of Supernatant F->G G->H I Calculate Adsorbed Dye (qe) H->I J Plot Adsorption Isotherm (qe vs. Ce) I->J K Fit Data to Isotherm Models J->K

Caption: Experimental workflow for determining dye-fiber binding affinity.

Binding_Mechanisms cluster_dye Acid Dye Molecule cluster_fiber Protein Fiber (e.g., Wool) Dye Dye Anion (D-SO3-) Fiber Fiber Polymer Chain Dye->Fiber Van der Waals Forces NH3 Protonated Amino Group (-NH3+) Dye->NH3 Ionic Bond OH Hydroxyl Group (-OH) Dye->OH Hydrogen Bond CO Carbonyl Group (C=O)

Caption: Primary binding interactions between an acid dye and a protein fiber.

References

Validating Acid Brown 282 as a Standard for Azo Dye Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Acid Brown 282 as an analytical standard in azo dye research. Due to the extensive use of azo dyes in various industries and their potential impact on health and the environment, the availability of well-characterized standards is crucial for accurate and reproducible research. This document outlines the necessary experimental validation parameters and compares the known properties of this compound with established azo dye standards.

Performance Comparison of Azo Dye Standards

The suitability of a chemical as an analytical standard is determined by its purity, stability, and performance in relevant analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of azo dyes. The following table summarizes the key performance characteristics of a validated HPLC-UV method for representative azo dyes, providing a benchmark for the validation of this compound.

Analytical StandardPurity (%)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)
This compound >98[1]Data not availableData not availableData not availableData not available
Acid Black 1≥97.0 (HPLC)[2]Data not availableData not availableData not availableData not available
Sudan INot specified>0.990.0050.0193.91–101.94
Sudan IINot specified>0.990.0050.0193.91–101.94
Sudan IIINot specified>0.990.0050.0593.91–101.94
Sudan IVNot specified>0.990.050.1093.91–101.94

Note: The data for Sudan dyes are compiled from a study using HPLC with electrochemical detection and serve as an example of expected performance for a validated azo dye standard. Direct comparative data for this compound under the same conditions is not yet publicly available.

Experimental Protocols

To validate this compound as an analytical standard, a comprehensive set of experiments must be performed. Below are detailed methodologies for key validation experiments based on established protocols for other azo dyes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound standard.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or 10 mM ammonium acetate) is commonly used. A typical gradient could be starting from 20% acetonitrile, increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning with the DAD.

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and a blank solvent into the HPLC system.

  • Data Analysis: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Method Validation for Quantification

Objective: To validate an HPLC method for the quantification of this compound.

Procedure:

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix. The accuracy is expressed as the percentage of the analyte recovered.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution. The precision is expressed as the relative standard deviation (RSD).

  • Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Stability Study

Objective: To evaluate the stability of this compound in solid form and in solution under various conditions.

Procedure:

  • Solid-State Stability: Store the solid this compound material under different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for a defined period. Analyze the purity at specified time points. A material safety data sheet for this compound indicates it is stable under normal temperatures and pressures[3].

  • Solution Stability: Prepare a solution of this compound in the analytical solvent and store it at different temperatures (e.g., refrigerated and room temperature) and protected from light. Analyze the solution at regular intervals to monitor for any degradation.

Visualizing the Validation Process

To further clarify the workflow and key relationships in the validation process, the following diagrams are provided.

Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting Standard Procure this compound Reference Material Purity Purity Determination (HPLC-DAD) Standard->Purity Reagents Prepare Solvents & Mobile Phases Reagents->Purity MethodVal Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) Purity->MethodVal Stability Stability Studies (Solid & Solution) MethodVal->Stability Data Analyze Chromatographic Data Stability->Data Report Generate Validation Report Data->Report

Figure 1. Experimental workflow for the validation of this compound.

Signaling_Pathway AzoDye Azo Dye (e.g., this compound) Cell Cellular Uptake AzoDye->Cell Metabolism Metabolic Reduction (Azoreductases) Cell->Metabolism Amines Aromatic Amines (Potential Carcinogens) Metabolism->Amines DNA DNA Adduct Formation Amines->DNA Toxicity Cellular Toxicity & Genotoxicity DNA->Toxicity

Figure 2. Generalized metabolic pathway of azo dyes leading to toxicity.

References

A Comparative Analysis of the Environmental Impact of Synthetic vs. Natural Brown Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The textile, pharmaceutical, and broader chemical industries are increasingly scrutinized for their environmental footprint. The choice of coloration agents, particularly dyes, plays a significant role in the overall sustainability of a product's lifecycle. This guide provides a comprehensive comparative analysis of the environmental impact of synthetic and natural brown dyes, offering a resource for informed decision-making in research, development, and manufacturing.

Overview of Synthetic and Natural Brown Dyes

Synthetic brown dyes are a broad category of colorants manufactured through chemical synthesis, primarily from petrochemical derivatives.[1] A common example is C.I. Disperse Brown 1, an azo dye used for coloring hydrophobic fibers like polyester.[2] The manufacturing process for these dyes involves multi-step chemical reactions, including diazotization and coupling.[2] While offering a wide range of shades, high colorfastness, and cost-effectiveness, their production and application can lead to significant environmental concerns.[3][4]

Natural brown dyes are derived from various biological and mineral sources. Historically, brown pigments were sourced from plants rich in tannins, such as walnut husks (Juglans regia), chestnut wood and shells (Castanea sativa), and cutch from acacia trees.[5][6] The extraction of these dyes typically involves simpler processes like boiling the raw material in water.[6][7] Natural dyes are often perceived as more environmentally friendly due to their renewable sourcing and biodegradability.[8] However, their application can sometimes require mordants, which may include heavy metals, to improve colorfastness.[7]

Comparative Data on Environmental Impact

The following tables summarize key quantitative data points to facilitate a direct comparison between synthetic and natural brown dyes. It is important to note that specific values can vary significantly based on the exact chemical, extraction/manufacturing process, and the scale of production.

Table 1: Production and Lifecycle Comparison

ParameterSynthetic Brown Dyes (e.g., Disperse Dyes)Natural Brown Dyes (e.g., from Walnut Husks)
Primary Feedstock Petrochemicals[1]Renewable plant materials (e.g., walnut husks, chestnut wood)[5][6]
Energy Consumption (Production) Generally higher due to multi-step chemical synthesis. An average of 2.58 kWh/kg for dyed fabric has been reported in textile mills using synthetic dyes.[9]Generally lower, primarily for heating water for extraction.[10] innovative extraction techniques can further reduce energy use.[3]
Water Consumption (Production/Extraction) High water consumption during synthesis, dyeing, and rinsing (70-150 L/kg of fabric).[3]Can be high for traditional extraction methods, but optimized processes can reduce water consumption by up to 80%.[3]
Biodegradability Often low and slow to biodegrade. Some disperse dyes show limited biodegradation under standard test conditions (OECD 301B).[11][12]Generally readily biodegradable.[8]

Table 2: Effluent Characteristics and Ecotoxicity

ParameterSynthetic Brown Dyes (e.g., Disperse Dyes)Natural Brown Dyes (e.g., from Walnut Husks)
Chemical Oxygen Demand (COD) in Effluent High. Wastewater from disperse dyeing can have a COD of 1640 mg/L or higher.[2][13]Generally lower, though the presence of organic matter can contribute to COD.
Biochemical Oxygen Demand (BOD) in Effluent High, contributing to oxygen depletion in water bodies.[2]Varies depending on the amount of organic material extracted.
Toxicity to Aquatic Life (LC50) Can be toxic. For example, some synthetic dyes have LC50 values for Daphnia magna that indicate significant toxicity.[14][15]Generally considered less toxic, but data is limited and can vary. Some studies on related natural extracts have shown low toxicity to aquatic organisms.[16]
Presence of Hazardous Byproducts Potential for the formation of carcinogenic aromatic amines from azo dyes under anaerobic conditions.[2]Generally free of synthetic hazardous byproducts, though the use of metallic mordants can introduce heavy metals into the effluent.[7]

Experimental Protocols

For researchers seeking to conduct their own comparative studies, this section details the methodologies for key experiments cited in the environmental impact assessment of dyes.

Acute Toxicity Testing on Daphnia magna (Adapted from OECD Guideline 202)

This test determines the concentration of a substance that is lethal to 50% of the test population (LC50) of the freshwater invertebrate Daphnia magna over a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old) from a healthy culture.

  • Reconstituted hard water as the test medium.

  • Test substance (synthetic or natural brown dye).

  • Glass beakers (100 mL).

  • Temperature-controlled incubator (20 ± 2°C).

  • pH meter and dissolved oxygen meter.

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in the reconstituted water, plus a control (reconstituted water only).

  • Test Setup: Add 80 mL of each test solution or control to individual 100 mL glass beakers.

  • Introduction of Organisms: Introduce 10 Daphnia magna neonates into each beaker.

  • Incubation: Incubate the beakers for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the organisms during the test.

  • Observations: Record the number of immobile daphnids in each beaker at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Ready Biodegradability - CO₂ Evolution Test (Adapted from OECD Guideline 301B)

This method evaluates the biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they break it down.

Materials:

  • Test substance (synthetic or natural brown dye).

  • Activated sludge from a domestic wastewater treatment plant as the inoculum.

  • Mineral salt medium.

  • CO₂-free air supply.

  • Incubation flasks with CO₂-trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

  • Titration equipment or an inorganic carbon analyzer.

Procedure:

  • Test Setup: Prepare flasks containing the mineral salt medium, the test substance at a known concentration, and the activated sludge inoculum. Also, prepare control flasks with only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. Continuously purge the flasks with CO₂-free air.

  • CO₂ Measurement: Pass the exit air from each flask through a series of absorption bottles containing a known volume and concentration of a CO₂-trapping solution.

  • Analysis: At regular intervals, analyze the amount of CO₂ trapped in the absorption bottles by titrating the remaining hydroxide or using an inorganic carbon analyzer.

  • Calculation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the control flasks. A substance is considered "readily biodegradable" if it reaches a 60% biodegradation level within a 10-day window during the 28-day test period.[11]

Determination of Chemical Oxygen Demand (COD)

COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample.

Materials:

  • Wastewater sample (effluent from dye production or application).

  • Potassium dichromate (K₂Cr₂O₇) digestion reagent.

  • Sulfuric acid reagent containing silver sulfate (B86663).

  • Mercury sulfate.

  • Ferroin (B110374) indicator solution.

  • Ferrous Ammonium Sulfate (FAS) titrant.

  • COD reactor for digestion.

  • Burette and titration apparatus.

Procedure:

  • Sample Preparation: Homogenize the wastewater sample. If necessary, dilute the sample to bring the COD within the measurable range.

  • Digestion: Add a precise volume of the sample to a COD vial containing the digestion reagent and sulfuric acid reagent. Add mercury sulfate to complex any chloride ions.

  • Heating: Heat the vials in a COD reactor at 150°C for 2 hours to oxidize the organic matter.

  • Titration: Cool the vials and add a few drops of ferroin indicator. Titrate the excess unreacted potassium dichromate with FAS until the color changes from greenish-blue to reddish-brown.

  • Blank: Perform a blank titration using deionized water instead of the sample.

  • Calculation: The COD value is calculated based on the difference in the volume of FAS used for the blank and the sample.

Visualizing the Processes and Impacts

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the lifecycle of synthetic and natural brown dyes.

G cluster_synthetic Synthetic Brown Dye Lifecycle cluster_natural Natural Brown Dye Lifecycle s1 Petrochemical Feedstocks s2 Chemical Synthesis (e.g., Diazotization, Coupling) s1->s2 s3 Dye Formulation s2->s3 s4 Textile Dyeing s3->s4 s5 Wastewater Effluent (High COD, Potential Toxins) s4->s5 s6 Wastewater Treatment s5->s6 n1 Plant Raw Material (e.g., Walnut Husks) n2 Harvesting & Processing n1->n2 n3 Aqueous Extraction n2->n3 n4 Textile Dyeing (May require mordants) n3->n4 n5 Wastewater Effluent (Lower COD, Biodegradable) n4->n5 n6 Wastewater Treatment n5->n6

Figure 1: Comparative Lifecycle of Synthetic and Natural Brown Dyes.

G cluster_exp Experimental Workflow: Acute Toxicity Testing A Prepare Test Solutions (Dye Concentrations) B Introduce Daphnia magna (20 organisms per concentration) A->B C Incubate for 48 hours (20°C) B->C D Record Immobility (at 24h and 48h) C->D E Calculate LC50 Value D->E

Figure 2: Workflow for Acute Toxicity Testing on Daphnia magna.

Conclusion

The choice between synthetic and natural brown dyes involves a trade-off between various environmental and performance factors. Synthetic dyes, while offering consistency and a wide color palette, generally have a more significant environmental impact due to their petrochemical origins, energy-intensive production, and the generation of potentially toxic and less biodegradable wastewater.[2][3][4] Natural dyes present a more sustainable alternative with their renewable sourcing and higher biodegradability.[8] However, challenges related to scalability, color consistency, and the potential environmental impact of mordants need to be considered.

For researchers and developers, a thorough lifecycle assessment is crucial for making informed decisions. This includes not only considering the immediate impacts of production and use but also the end-of-life of the dyed products and the treatability of the generated wastewater. The experimental protocols provided in this guide offer a starting point for conducting such assessments and generating the data needed to drive the development of more sustainable coloration technologies.

References

Safety Operating Guide

Proper Disposal of Acid Brown 282: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is paramount in any research environment. This guide provides detailed, step-by-step procedures for the proper disposal of Acid Brown 282, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for maintaining a safe and compliant laboratory.

This compound is an azo dye that, while not classified as a hazardous material for shipping, can cause skin, eye, and respiratory irritation[1]. Due to its chemical properties as an azo dye, it is highly stable and not readily biodegradable, with some azo dyes having the potential to break down into carcinogenic aromatic amines under specific conditions[2][3]. Therefore, it is crucial to avoid disposing of this compound down the drain or in regular waste streams[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. An approved respirator may be necessary if dust is generated[4].

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through your institution's hazardous waste management program.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound powder, contaminated weigh boats, and other contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste label must include the full chemical name ("this compound"), the concentration (if in solution), and the date.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents[4][5].

2. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].

  • The SAA should be a secondary containment system to prevent spills from reaching the environment.

  • Ensure the container remains closed except when adding waste[5].

3. Scheduling a Waste Pickup:

  • Once the hazardous waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines, which may be up to one year for partially filled containers), arrange for a pickup by your institution's Environmental Health & Safety (EHS) department[5][6].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

4. Spill and Contamination Cleanup:

  • In the event of a spill, prevent further spread by containing the material[1].

  • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust[4].

  • For liquid spills, absorb with an inert material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

  • All materials used for cleanup (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_saa->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Summary of Key Disposal Information

Parameter Guideline Reference
UN Number Not classified as hazardous for transport[1]
Primary Hazards Skin, eye, and respiratory irritation[1]
Disposal Method Collection for an approved waste disposal plant[1][7][8]
Drain Disposal Prohibited[1][9]
Container Leak-proof, compatible, and clearly labeled[5]
Storage Designated Satellite Accumulation Area (SAA)[5][6]

By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Acid brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid Brown 282

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brown powder that can cause skin, eye, and respiratory irritation. It is harmful if swallowed.[1][2] Adherence to proper PPE is mandatory to minimize exposure risks.

HazardRequired Personal Protective Equipment (PPE)
Eye Irritation Chemical safety goggles or a face shield.[1][2][3][4]
Skin Irritation Nitrile or butyl rubber gloves and a lab coat or protective clothing.[1][2][3][4]
Respiratory Irritation An approved respirator, especially when handling the powder form.[1][2][3]
Ingestion Use of PPE and proper handling procedures to prevent ingestion.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound powder in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[1][5]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible within the immediate work area.[1]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

Weighing and Solution Preparation
  • Minimize Dust: When weighing the powder, handle it gently to avoid creating dust.

  • Container Handling: Use covered or closed containers when transporting the powder.[5]

  • Dissolving: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

During Use
  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in the laboratory.

  • Labeling: Clearly label all containers with the chemical name and any associated hazards.

Spill Management
  • Small Spills: For minor spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Contaminated Surfaces: Clean any contaminated surfaces thoroughly.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste (Unused Powder) Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][6]
Liquid Waste (Solutions) Check with your institution's environmental health and safety (EHS) office for specific guidelines. Neutralization of acidic waste with a suitable base may be required before disposal.[6][7]
Contaminated Materials (e.g., gloves, wipes) Place in a designated hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Note: Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local regulations for complete and accurate classification.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling cluster_emergency Emergency Protocol A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) B Verify Fume Hood Operation A->B C Ensure Access to Eyewash & Safety Shower B->C D Weigh this compound Powder C->D Proceed to Handling E Prepare Solution (Add Powder to Solvent) D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Contaminated PPE) F->G Proceed to Disposal K Decontaminate Work Area F->K Proceed to Post-Handling H Neutralize Liquid Waste (if required) G->H I Package and Label Waste H->I J Store in Designated Hazardous Waste Area I->J L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M Spill Spill Occurs Spill_Small Contain and Clean Up Spill->Spill_Small Spill_Large Evacuate and Alert EHS Spill->Spill_Large Exposure Exposure Occurs Eye_Contact Flush Eyes for 15 min Exposure->Eye_Contact Skin_Contact Flush Skin with Water Exposure->Skin_Contact Inhalation Move to Fresh Air Exposure->Inhalation Ingestion Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion Seek_Medical Seek Medical Attention Eye_Contact->Seek_Medical Seek Medical Attention Skin_Contact->Seek_Medical Seek Medical Attention Inhalation->Seek_Medical Seek Medical Attention Ingestion->Seek_Medical Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.